molecular formula C8H9ClN4O B1530706 6-Chloro-7-isopropyl-7h-purin-8(9h)-one CAS No. 1226804-22-3

6-Chloro-7-isopropyl-7h-purin-8(9h)-one

Cat. No.: B1530706
CAS No.: 1226804-22-3
M. Wt: 212.63 g/mol
InChI Key: ZGMXLNRHNYAKHX-UHFFFAOYSA-N
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Description

6-Chloro-7-isopropyl-7h-purin-8(9h)-one is a useful research compound. Its molecular formula is C8H9ClN4O and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-7-isopropyl-7h-purin-8(9h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-7-isopropyl-7h-purin-8(9h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-7-propan-2-yl-9H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-4(2)13-5-6(9)10-3-11-7(5)12-8(13)14/h3-4H,1-2H3,(H,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMXLNRHNYAKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(NC1=O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-7-isopropyl-7H-purin-8(9H)-one: Core Properties and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, a substituted purine derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with insights into its synthesis, potential biological significance, and analytical characterization. Given the limited direct literature on this specific molecule, this guide establishes a robust framework of its core properties by drawing upon well-established knowledge of analogous purine structures.

Molecular Identity and Physicochemical Characteristics

6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a purine derivative featuring a chlorine atom at the C6 position, an isopropyl group at the N7 position, and a carbonyl group at the C8 position. These substitutions are pivotal in defining its chemical reactivity and potential biological interactions.

Core Identifiers
PropertyValueSource
IUPAC Name 6-Chloro-7-isopropyl-7,9-dihydro-8H-purin-8-oneN/A
CAS Number 1226804-22-3N/A
Molecular Formula C₈H₉ClN₄ON/A
Molecular Weight 212.64 g/mol N/A
Canonical SMILES CC(C)N1C2=C(C(=O)N1)N=CN=C2ClN/A
Predicted Physicochemical Properties

The physicochemical properties of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one are predicted based on its structural motifs. The purine core, a heterocyclic aromatic system, imparts a degree of planarity and potential for π-π stacking interactions. The presence of heteroatoms (nitrogen and oxygen) allows for hydrogen bonding, influencing its solubility and melting point. The isopropyl group adds lipophilicity, while the chloro- and oxo- groups are electron-withdrawing.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Melting Point Moderately highPurine derivatives often have high melting points due to intermolecular hydrogen bonding and stacking interactions. For example, 6-chloropurine has a decomposition temperature around 178-180 °C. The presence of the isopropyl group may slightly lower the melting point compared to unsubstituted analogs due to steric hindrance disrupting crystal packing.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF)The purine core with its hydrogen bond donors and acceptors suggests some water solubility. However, the chloro and isopropyl groups increase its nonpolar character. 6-chloropurine is soluble in DMSO and dimethylformamide[1].
pKa Predicted acidic and basic centersThe purine ring system is amphoteric. The N1, N3, and N9 positions can be protonated (basic), while the N-H proton at N9 can be deprotonated (acidic). The electron-withdrawing chloro and oxo groups will influence the pKa values compared to unsubstituted purine.
Tautomerism Exists predominantly in the 8-oxo formPurin-8-ones predominantly exist in the oxo tautomeric form rather than the 8-hydroxy form in aqueous solutions. This is a well-established principle for related heterocyclic systems[2].

Synthesis and Reactivity

The synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established purine chemistry.

Postulated Synthetic Pathway

A logical approach would involve the construction of the substituted purine ring system, followed by chlorination. A potential starting material could be a 7-isopropyl-hypoxanthine derivative, which can then be chlorinated at the C6 position.

Synthesis_Pathway A Substituted Pyrimidine Precursor B 7-Isopropyl-hypoxanthine derivative A->B Ring Closure C 6-Chloro-7-isopropyl-7H-purin-8(9H)-one B->C Chlorination (e.g., POCl₃)

Postulated synthetic pathway for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.
Key Reactions of the Purine Core
  • Chlorination of Hypoxanthine Analogs: A common method for the synthesis of 6-chloropurines is the treatment of the corresponding hypoxanthine with a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a tertiary amine catalyst[3][4].

  • Nucleophilic Aromatic Substitution at C6: The chlorine atom at the C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide range of functional groups, making 6-chloropurines valuable synthetic intermediates[3][5]. For example, reaction with amines, thiols, or alkoxides can lead to the corresponding 6-substituted purine derivatives.

Experimental Protocol: General Synthesis of 6-Chloropurines from Hypoxanthine (Analogous Procedure)

This protocol describes a general method for the synthesis of 6-chloropurines, which could be adapted for the synthesis of the title compound from a suitable precursor.

Materials:

  • Hypoxanthine derivative

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline (or another tertiary amine)

  • Dry reaction vessel with reflux condenser

  • Ice

  • Ammonium hydroxide

  • Acetone (for extraction)

Procedure:

  • In a dry reaction vessel, combine the hypoxanthine derivative (1 equivalent) and N,N-dimethylaniline (catalytic amount).

  • Carefully add phosphoryl chloride (in excess, serving as both reagent and solvent).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC[4].

  • After the reaction is complete, cool the mixture and carefully pour it over crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of ammonium hydroxide to a pH of approximately 5-7.

  • The crude 6-chloropurine derivative will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold water.

  • The product can be further purified by recrystallization or by leaching with a suitable organic solvent like hot acetone[3].

Spectroscopic and Analytical Characterization

The structural elucidation of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniquePredicted Key FeaturesRationale
¹H NMR - Aromatic proton singlet (C2-H)- Septet and doublet for the isopropyl group- Broad singlet for the N9-H protonThe C2 proton of the purine ring will appear as a singlet in the aromatic region. The isopropyl group will show a characteristic septet for the CH and a doublet for the two methyl groups. The N9-H proton signal is expected to be broad and may exchange with D₂O.
¹³C NMR - Signals for the purine ring carbons- Carbonyl carbon signal (C8)- Signals for the isopropyl group carbonsThe carbon spectrum will show distinct signals for all eight carbons in the molecule. The C8 carbonyl carbon will be downfield.
Mass Spec (MS) - Molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio)The presence of a chlorine atom will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.
Infrared (IR) - N-H stretching vibrations- C=O stretching vibration (amide)- C=N and C=C stretching vibrations of the purine ringThe IR spectrum will show characteristic absorption bands for the N-H group, the carbonyl group of the purinone, and the aromatic purine ring system.
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the analysis and purification of purine derivatives.

  • Methodology: Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed for the separation of purines and their analogs[6][7][8].

  • Mobile Phase: A typical mobile phase would consist of a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile.

  • Detection: UV detection is highly suitable for purines due to their strong absorbance in the UV region (around 260-280 nm)[8].

Potential Biological and Medicinal Chemistry Context

Purine analogs are a cornerstone of medicinal chemistry, with numerous approved drugs and countless research compounds based on this scaffold. They are known to interact with a wide range of biological targets, primarily due to their structural similarity to endogenous purines, adenine and guanine.

Purine Analogs as Kinase Inhibitors

The purine scaffold is a "privileged structure" in kinase inhibitor design, as it can mimic the binding of ATP to the kinase active site[9][10]. The diverse substitution patterns on the purine ring allow for the fine-tuning of selectivity and potency against specific kinases. The substituents on 6-Chloro-7-isopropyl-7H-purin-8(9H)-one could potentially direct its binding to the active site of certain kinases.

Kinase_Inhibition A Purine Analog B Kinase Active Site A->B Competitive Binding D Inhibition of Phosphorylation B->D Catalyzes C ATP C->B Normal Substrate

Mechanism of competitive kinase inhibition by purine analogs.
Anticancer and Antiviral Potential

Many purine analogs exhibit anticancer and antiviral properties by interfering with nucleic acid synthesis or other cellular processes[11][12][13]. The incorporation of these analogs into DNA or RNA can lead to chain termination or dysfunction. 6-chloropurine itself has been investigated for its antitumor activities[12].

Structure-Activity Relationship (SAR) Considerations
  • C6-Chloro Group: This group is a key reactive handle for further chemical modification. Its replacement with various nucleophiles can lead to libraries of compounds for biological screening[5][14][15].

  • N7-Isopropyl Group: The isopropyl group at the N7 position will influence the molecule's lipophilicity and steric profile, which can affect its binding to biological targets and its pharmacokinetic properties.

  • C8-Oxo Group: The carbonyl group at C8 can participate in hydrogen bonding interactions within a protein's active site. The tautomeric equilibrium at this position is also a critical determinant of its biological activity[2].

Safety and Handling

While specific toxicity data for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is not available, related chloropurines are known to be hazardous.

  • General Hazards: Based on analogs, this compound should be handled with care. It is likely to be harmful if swallowed, and may cause skin and eye irritation.

  • Handling Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion and Future Directions

6-Chloro-7-isopropyl-7H-purin-8(9H)-one represents a synthetically accessible purine derivative with potential for further chemical elaboration and biological investigation. While direct experimental data on this specific molecule is scarce, a strong foundation for its properties and reactivity can be established from the extensive knowledge of purine chemistry.

Future research on this compound would logically involve:

  • Definitive Synthesis and Characterization: The development and publication of a detailed synthetic protocol and full spectroscopic characterization (NMR, MS, IR, and potentially X-ray crystallography).

  • Exploration of C6-Substitution: Utilizing the reactivity of the 6-chloro group to generate a library of derivatives with diverse functionalities.

  • Biological Screening: Evaluating the parent compound and its derivatives in a range of biological assays, particularly those focused on kinase inhibition and anticancer or antiviral activity.

This in-depth guide provides a solid starting point for any researcher or drug development professional interested in the chemistry and potential applications of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

References

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Sources

An In-depth Technical Guide to 6-Chloro-7-isopropyl-7h-purin-8(9h)-one (CAS Number: 1226804-22-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one, a purine derivative with significant potential in the field of drug discovery, particularly as a putative inhibitor of cyclin-dependent kinases (CDKs). While specific experimental data for this compound is not extensively available in public literature, this document consolidates foundational knowledge based on the well-established pharmacology of related purine analogues. It serves as a foundational resource for researchers initiating studies on this molecule, detailing its chemical identity, a plausible synthetic route, and robust, field-proven methodologies for its characterization and biological evaluation. The guide is structured to provide both theoretical context and practical, step-by-step protocols to enable the scientific community to explore the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of Purine-Based Kinase Inhibitors

The purine scaffold is a cornerstone in medicinal chemistry, forming the core structure of essential biomolecules and a multitude of synthetic compounds with diverse therapeutic applications. Within this class, substituted purines have emerged as a privileged scaffold for the development of protein kinase inhibitors. Kinases, particularly cyclin-dependent kinases (CDKs), are critical regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers. Consequently, the development of small molecule CDK inhibitors is a highly active area of oncology research. 6-Chloro-7-isopropyl-7h-purin-8(9h)-one, with its characteristic purine core and specific substitutions, represents a promising candidate for investigation as a CDK inhibitor. This guide aims to provide the necessary technical framework for its synthesis, characterization, and biological assessment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool or therapeutic agent.

PropertyValueSource
CAS Number 1226804-22-3
Molecular Formula C₈H₉ClN₄O
Molecular Weight 212.64 g/mol
Canonical SMILES CC(C)N1C2=C(C(=O)NC2=NC=N1)Cl
Physical Appearance Predicted to be a solid at room temperature.
Solubility Expected to be soluble in organic solvents like DMSO and dimethylformamide.[1]
Melting Point Not yet reported in the literature.
Boiling Point Not yet reported in the literature.

Synthesis and Purification

While a direct synthesis for 6-Chloro-7-isopropyl-7h-purin-8(9h)-one has not been published, a plausible and efficient synthetic route can be extrapolated from the synthesis of the closely related precursor, 2,6-dichloro-7-isopropyl-7H-purine. The proposed synthesis involves a two-step process: N-alkylation of a purine starting material followed by selective hydrolysis.

Proposed Synthetic Pathway

Synthesis_Pathway A 2,6-Dichloropurine B 2,6-Dichloro-7-isopropyl-7H-purine A->B Isopropyl iodide, K₂CO₃, DMSO C 6-Chloro-7-isopropyl-7h-purin-8(9h)-one B->C Selective Hydrolysis (e.g., mild aqueous base)

Caption: Proposed two-step synthesis of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-7-isopropyl-7H-purine

This protocol is adapted from the synthesis of related N-alkylated purines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloropurine in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To the stirred solution, add potassium carbonate (K₂CO₃) followed by the dropwise addition of isopropyl iodide.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Selective Hydrolysis to 6-Chloro-7-isopropyl-7h-purin-8(9h)-one

The chloro group at the 6-position of the purine ring is generally more susceptible to nucleophilic substitution than the one at the 2-position. Mild hydrolysis conditions should favor the formation of the desired 8-oxo product.

  • Reaction Setup: Dissolve the purified 2,6-dichloro-7-isopropyl-7H-purine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add a mild base, such as sodium bicarbonate (NaHCO₃), and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an appropriate organic solvent. Purify the final compound by recrystallization or column chromatography to yield 6-Chloro-7-isopropyl-7h-purin-8(9h)-one.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of small molecules.

  • Column: A reverse-phase C18 column is typically suitable for purine derivatives.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is a common mobile phase system.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the purine ring (around 260-280 nm) should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet) and the purine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

  • Technique: Electrospray ionization (ESI) is a suitable method for purine derivatives.

  • Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z 213.64.

Biological Activity and Mechanism of Action

Putative Mechanism of Action: CDK Inhibition

The purine scaffold of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one is analogous to that of numerous known CDK inhibitors. These inhibitors typically function as ATP-competitive antagonists, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. This leads to cell cycle arrest, primarily at the G1/S or G2/M checkpoints, and can ultimately induce apoptosis in cancer cells. The isopropyl group at the N7 position and the chloro group at the C6 position are expected to influence the compound's potency and selectivity towards different CDK isoforms.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2 CyclinE->CDK2_E activates CDK2_A CDK2 CDK2_E->CDK2_A S_Phase_Entry S_Phase_Entry CDK2_E->S_Phase_Entry G1/S Transition DNA_rep DNA Replication CDK2_A->DNA_rep initiates CyclinA Cyclin A CyclinA->CDK2_A activates Inhibitor 6-Chloro-7-isopropyl- 7h-purin-8(9h)-one Inhibitor->CDK46 inhibits Inhibitor->CDK2_E inhibits Inhibitor->CDK2_A inhibits

Caption: The role of CDKs in cell cycle progression and the putative points of inhibition by 6-Chloro-7-isopropyl-7h-purin-8(9h)-one.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against specific CDK isoforms (e.g., CDK2/Cyclin E).

  • Reagents and Materials:

    • Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E)

    • Kinase substrate (e.g., Histone H1)

    • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with specific antibodies)

    • Kinase reaction buffer

    • Test compound dissolved in DMSO

    • Positive control inhibitor (e.g., Staurosporine)

    • Microplates

    • Phosphorimager or appropriate detection system

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in kinase reaction buffer.

    • In a microplate, combine the kinase, substrate, and test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the incorporation of phosphate into the substrate.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Proliferation Assay

This assay determines the effect of the compound on the proliferation of cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with serial dilutions of the test compound.

    • Incubate the cells for 72 hours.

    • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

    • Determine the GI₅₀ value, the concentration of the compound that causes 50% growth inhibition.

Safety and Handling

Based on the hazard information available for this compound, appropriate safety precautions must be taken.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

6-Chloro-7-isopropyl-7h-purin-8(9h)-one is a promising, yet underexplored, purine derivative with the potential to act as a CDK inhibitor. This technical guide provides a comprehensive starting point for researchers interested in this molecule. By following the proposed synthetic route and the detailed analytical and biological evaluation protocols, the scientific community can begin to unravel the therapeutic potential of this compound in oncology and other diseases driven by aberrant cell cycle regulation. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is paramount for advancing this compound through the drug discovery pipeline.

References

  • Pharmaffiliates. 6-Chloro-7,9-dihydro-8H-purin-8-one. [Link]

  • PubChem. 6-chloro-9-cyclopropyl-9H-purine. [Link]

  • Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2815. [Link]

  • Wang, L., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules, 23(11), 2948. [Link]

  • BPS Bioscience. Chemi-Verse™ CDK2/CyclinE1 Kinase Assay Kit. [Link]

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An In-depth Technical Guide to 6-Chloro-7-isopropyl-7h-purin-8(9h)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one, a purine derivative of interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical data, a plausible synthetic route, and potential biological relevance to offer a practical resource for researchers.

Core Molecular Attributes

6-Chloro-7-isopropyl-7h-purin-8(9h)-one is a substituted purine with a molecular formula of C₈H₉ClN₄O.[1] Its chemical structure is characterized by a purine core, featuring a chlorine atom at the C6 position, an isopropyl group at the N7 position, and a carbonyl group at the C8 position.

PropertyValueSource
Molecular Weight 212.64 g/mol [1]
CAS Number 1226804-22-3[1]
Molecular Formula C₈H₉ClN₄O[1]
SMILES O=C1N(C(C)C)C2=C(Cl)N=CN=C2N1[1]

Chemical Structure:

G compound compound Synthesis Start 6-chloro-7H-purin-8(9h)-one Reagent 2-iodopropane, K2CO3, DMSO Start->Reagent Alkylation Product 6-Chloro-7-isopropyl-7h-purin-8(9h)-one Reagent->Product

Caption: Proposed synthesis workflow for 6-Chloro-7-isopropyl-7h-purin-8(9h)-one.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the structurally related compound, 2,6-Dichloro-7-isopropyl-7H-purine. [2] Materials:

  • 6-chloro-7H-purin-8(9h)-one

  • 2-iodopropane

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Petroleum ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a solution of 6-chloro-7H-purin-8(9h)-one in DMSO, add potassium carbonate. The base is crucial for the deprotonation of the purine nitrogen, facilitating nucleophilic attack.

  • Alkylation: Add 2-iodopropane to the stirred mixture. The reaction is typically conducted at a controlled temperature (e.g., 15-20°C) for several hours to ensure regioselective N7 alkylation and minimize side reactions. [2]3. Work-up: Upon reaction completion (monitored by TLC), dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. The aqueous wash removes DMSO and inorganic salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of N7 and N9 isomers. [2]5. Chromatographic Separation: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate. [2]This step is critical for isolating the desired N7 isomer from the N9 isomer and other impurities.

Analytical Characterization

To confirm the identity and purity of the synthesized 6-Chloro-7-isopropyl-7h-purin-8(9h)-one, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to observe characteristic signals for the isopropyl group (a doublet and a septet) and the purine ring protons. The chemical shifts will be indicative of the electronic environment of the protons.

    • ¹³C NMR: The spectrum should show distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon and the carbons of the purine core and the isopropyl group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion would have a mass-to-charge ratio corresponding to the molecular weight of the compound plus a proton.

Potential Biological Applications and Significance

While specific biological activities for 6-Chloro-7-isopropyl-7h-purin-8(9h)-one have not been detailed in the provided search results, the broader class of purine derivatives is of significant interest in drug discovery. Purine analogs are known to exhibit a wide range of biological activities, including:

  • Anticancer and Antiviral Properties: Many purine derivatives function as antimetabolites, interfering with nucleic acid synthesis and thus inhibiting the proliferation of cancer cells and viruses. [3][4]* Enzyme Inhibition: The purine scaffold is a common motif in kinase inhibitors and other enzyme-targeted therapies.

  • Receptor Modulation: Substituted purines can act as agonists or antagonists for various receptors, influencing cellular signaling pathways.

The structural features of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one, particularly the chlorine at C6 and the isopropyl group at N7, provide handles for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The C6-chloro substituent is a versatile functional group that can be displaced by various nucleophiles to generate a library of derivatives for biological screening.

Safety and Handling

Based on the hazard statements for the target compound, 6-Chloro-7-isopropyl-7h-purin-8(9h)-one should be handled with care. [1]It is classified as toxic if swallowed, in contact with skin, or if inhaled. [1]Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-Chloro-7-isopropyl-7h-purin-8(9h)-one is a valuable heterocyclic compound with potential for further exploration in medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a robust and plausible synthetic strategy, and an outlook on its potential biological significance. The methodologies and insights presented herein are intended to empower researchers to confidently work with this and related purine derivatives in their drug discovery and development endeavors.

References

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Introduction: The Purine Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Chloro-7-isopropyl-7H-purin-8(9H)-one: Synthesis, Characterization, and Therapeutic Potential

The purine ring system, a heterocyclic aromatic structure composed of fused pyrimidine and imidazole rings, is of fundamental importance in biochemistry, forming the core of the nucleobases adenine and guanine.[1] Beyond this central role in the genetic code, purine analogues have emerged as a "privileged scaffold" in medicinal chemistry.[2] By mimicking the endogenous purines, these synthetic derivatives can act as antimetabolites, competitively interfering with critical cellular processes.[3][4] This mimicry has been successfully exploited to develop a wide array of therapeutic agents, including antivirals (e.g., acyclovir), immunosuppressants (e.g., azathioprine), and anticancer agents (e.g., mercaptopurine).[2][4][5]

In recent decades, the focus has intensified on purine analogues as potent inhibitors of protein kinases.[2][5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The purine structure is adept at fitting into the ATP-binding pocket of these enzymes, providing a robust framework for designing selective and high-affinity inhibitors.

This guide focuses on a specific, synthetically derived purine analogue: 6-Chloro-7-isopropyl-7H-purin-8(9H)-one . We will provide a senior application scientist's perspective on its chemical properties, a proposed synthetic pathway with detailed protocols, methods for its structural characterization, and an exploration of its potential as a targeted therapeutic agent, likely within the domain of kinase inhibition.

Physicochemical and Structural Properties

6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a substituted purinone. The key structural features—a chlorine atom at the C6 position, an isopropyl group on the N7 nitrogen of the imidazole ring, and a carbonyl group at C8—are critical determinants of its chemical reactivity and biological activity. The electron-withdrawing chlorine at C6 makes this position susceptible to nucleophilic substitution, a common strategy for further functionalization of the purine core. The N7-isopropyl group provides steric bulk and lipophilicity, which can significantly influence solubility and binding affinity to biological targets.

Caption: Chemical structure of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

A summary of the key physicochemical data for this compound is presented below.

PropertyValueSource
CAS Number 1226804-22-3[7][8]
Molecular Formula C₈H₉ClN₄O[7]
Molecular Weight 212.64 g/mol [7]
SMILES O=C1N(C(C)C)C2=C(Cl)N=CN=C2N1[7]
Canonical IUPAC Name 6-chloro-7-propan-2-yl-7,9-dihydro-8H-purin-8-oneN/A
Physical Form Solid (predicted)N/A

Proposed Synthesis and Purification Workflow

While specific synthesis literature for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is not publicly detailed, a robust and logical synthetic route can be proposed based on established purine chemistry. The most direct approach involves the N-alkylation of a suitable purine precursor. A plausible starting material is 6-chloro-7H-purin-8(9H)-one, which can be selectively alkylated at the N7 position.

The causality behind this choice is twofold:

  • Starting Material Availability: Substituted chloropurines are common intermediates in medicinal chemistry and are often commercially available or accessible through well-documented synthetic routes.

  • Regioselectivity of Alkylation: The alkylation of purines can occur at various nitrogen atoms (N1, N3, N7, N9). The ratio of N7 to N9 alkylation is highly dependent on reaction conditions. By using a polar aprotic solvent like DMF and a suitable base, we can favor alkylation at the more nucleophilic N7 position of the imidazole ring. The presence of the C8-oxo group can also influence this selectivity.

G start 6-Chloro-7H-purin-8(9H)-one + 2-iodopropane reaction Reaction: Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 60-80°C) start->reaction 1. Alkylation workup Aqueous Workup: Quench with H2O Extract with EtOAc reaction->workup 2. Isolation purification Purification: Silica Gel Chromatography workup->purification 3. Purification characterization Characterization: NMR, MS, HPLC purification->characterization 4. Analysis product Final Product: 6-Chloro-7-isopropyl-7H-purin-8(9H)-one characterization->product

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system. The in-process checks (TLC) and final characterization steps (NMR, MS) are designed to confirm the reaction's progress and the final product's identity and purity.

Materials and Reagents:

ReagentCAS NumberPurpose
6-chloro-7H-purin-8(9H)-one6973-06-4Starting Material
2-Iodopropane75-30-9Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Base
N,N-Dimethylformamide (DMF), anhydrous68-12-2Solvent
Ethyl Acetate (EtOAc)141-78-6Extraction Solvent
Brine (Saturated NaCl solution)7647-14-5Aqueous Wash
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9Drying Agent
Silica Gel (230-400 mesh)7631-86-9Stationary Phase

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-7H-purin-8(9H)-one (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask. Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Solvent and Alkylating Agent: Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material). Stir the suspension for 10 minutes at room temperature. Add 2-iodopropane (1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Heat the reaction mixture to 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%) to isolate the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield 6-Chloro-7-isopropyl-7H-purin-8(9H)-one as a solid.

Spectroscopic Characterization: A Self-Validating Analysis

Structural elucidation and purity confirmation are paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a comprehensive and self-validating dataset.

Expected Spectroscopic Data

The following table outlines the expected spectral characteristics based on the compound's structure and data from analogous molecules.[9][10]

TechniqueExpected DataRationale
¹H NMR δ ~8.0-8.5 (s, 1H): C2-H proton. δ ~4.5-5.0 (septet, 1H): N7-CH proton. δ ~1.5-1.7 (d, 6H): N7-CH(CH₃ )₂ protons. δ ~11-13 (br s, 1H): N9-H proton (may exchange with D₂O).The chemical shifts are predicted based on the electronic environment. The C2-H is a singlet on the aromatic purine ring. The isopropyl group will show a characteristic septet for the CH and a doublet for the two methyl groups. The N9-H is an acidic proton and will appear as a broad singlet.
¹³C NMR δ ~150-160: C-Cl, C=O, and other quaternary carbons in the purine ring. δ ~140-150: C2 carbon. δ ~50-55: N7-C H carbon. δ ~20-25: N7-CH(C H₃)₂ carbons.The chemical shifts reflect the carbon environments. Carbons attached to electronegative atoms (Cl, N, O) will be downfield. The aliphatic carbons of the isopropyl group will be upfield.
Mass Spec (ESI+) [M+H]⁺ = 213.05 (C₈H₁₀ClN₄O⁺): Calculated exact mass.Electrospray ionization in positive mode will protonate the molecule. The observed mass should match the calculated exact mass for the protonated species, confirming the molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible at m/z 213 and 215.
HPLC Purity >95%: Single major peak.A reverse-phase HPLC method would confirm the purity of the isolated compound, showing a single sharp peak at a specific retention time.

Potential Biological Applications and Mechanism of Action

Given its structure as a purine analogue, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a prime candidate for investigation as a kinase inhibitor.[2][5] Purine-based compounds frequently act as ATP-competitive inhibitors. They occupy the adenosine binding site in the kinase catalytic domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

This inhibition can have profound effects on cancer cells, which often rely on hyperactive kinase signaling for their proliferation, survival, and metastasis.[6] A new series of related 6-chloro-purine derivatives has already been explored for antiproliferative activities against human cancer cell lines, lending strong support to this hypothesis.[11]

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism K Protein Kinase PhosphoSubstrate Phosphorylated Substrate K->PhosphoSubstrate P ATP ATP ATP->K Substrate Substrate Protein Substrate->K Inhibitor 6-Chloro-7-isopropyl- 7H-purin-8(9H)-one Blocked Binding Site Blocked Inhibitor->Blocked Blocked->K Competitive Binding BlockedSignaling Signaling Blocked Blocked->BlockedSignaling Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling

Caption: Potential mechanism of action via competitive ATP binding at a kinase active site.

Safety, Handling, and Storage

As a research chemical with limited toxicological data, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one must be handled with care. Supplier data for this class of compounds indicates significant potential hazards.[7]

  • Hazard Classification: Danger. Toxic if swallowed, in contact with skin, or if inhaled.[7] May cause skin, eye, and respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas.[13] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

6-Chloro-7-isopropyl-7H-purin-8(9H)-one represents a well-defined chemical entity within the medicinally significant class of purine analogues. Its structure is amenable to a logical and scalable synthesis, allowing for its production and subsequent investigation. The key value of this molecule lies in its potential as a kinase inhibitor, a hypothesis strongly supported by extensive literature on related compounds.

Future research should focus on:

  • Execution and Optimization: Performing the proposed synthesis and fully characterizing the compound to confirm the predicted spectral data.

  • Biological Screening: Evaluating its inhibitory activity against a panel of protein kinases to identify specific targets.

  • Structure-Activity Relationship (SAR) Studies: Using the C6-chloro position as a handle for nucleophilic substitution to generate a library of analogues for SAR exploration, potentially leading to compounds with enhanced potency and selectivity.[11]

This technical guide provides the foundational chemical knowledge and experimental framework necessary for researchers in drug discovery to synthesize, characterize, and begin to explore the therapeutic potential of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

References

  • PubChem. (n.d.). 6-chloro-9-cyclopropyl-9H-purine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available from: [Link]

  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Retrieved from [Link]

  • PureSynth. (n.d.). 6-Chloro-7-Deazapurine 98.0%(GC). Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308–341. Available from: [Link]

  • Chemsigma. (n.d.). 6-Chloro-7-isopropyl-7H-purin-8(9H)-one [1226804-22-3]. Retrieved from [Link]

  • Taipei Medical University. (2015). Purine analogues as kinase inhibitors: A review. Retrieved from [Link]

  • Aryal, S. (2022). Purine Synthesis. Microbe Notes. Retrieved from [Link]

  • Wikipedia. (2023). Purine analogue. Retrieved from [Link]

  • Wang, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 835. Available from: [Link]

  • Zhang, Y., et al. (2018). Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. European Journal of Medicinal Chemistry, 151, 433-442. Available from: [Link]

  • ResearchGate. (2015). Purine Analogues as Kinase Inhibitors: A Review. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-CHLORO-9-ISOPROPYL-2-(3-NITROPHENYLHYDROXYMETHYL)-PURINE. Wiley. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a strategic synthesis pathway for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, a purine derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the underlying chemical principles, justification for procedural choices, and detailed experimental protocols.

Introduction and Strategic Overview

Purine analogs are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive effects[1]. The targeted compound, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, is a substituted purine with functional groups that allow for further chemical modifications, making it a valuable intermediate in the synthesis of more complex drug candidates. The chloro group at the 6-position is a versatile handle for nucleophilic substitution reactions, while the isopropyl group at the N7-position can influence the molecule's solubility, metabolic stability, and target binding affinity.

The synthesis strategy outlined in this guide follows a logical and efficient two-step pathway, commencing with the commercially available and structurally relevant starting material, xanthine. The core transformations involve:

  • Regioselective N7-Isopropylation of Xanthine: Introduction of the isopropyl group at the N7 position of the purine ring.

  • Chlorination of the 6-oxo Position: Conversion of the C6-hydroxyl group (in its tautomeric amide form) to a chloro group.

This approach is designed to be robust and scalable, providing a clear route to the desired product.

Synthesis Pathway and Mechanistic Insights

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow Xanthine Xanthine Isopropylation Step 1: N7-Isopropylation Xanthine->Isopropylation Isopropyl_Bromide 2-Bromopropane (or other isopropylating agent) Isopropyl_Bromide->Isopropylation Base Base (e.g., K2CO3) Base->Isopropylation Solvent1 Solvent (e.g., DMF) Solvent1->Isopropylation Intermediate 7-Isopropylxanthine Isopropylation->Intermediate Isomer 9-Isopropylxanthine (byproduct) Isopropylation->Isomer Separation Purification (e.g., Column Chromatography) Intermediate->Separation Chlorination Step 2: Chlorination Intermediate->Chlorination Isomer->Separation Separation->Intermediate Isolated Chlorinating_Agent Phosphorus Oxychloride (POCl3) Chlorinating_Agent->Chlorination Product 6-Chloro-7-isopropyl-7H-purin-8(9H)-one Chlorination->Product

Caption: Overall workflow for the synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Step 1: N7-Isopropylation of Xanthine

The initial step focuses on the alkylation of the xanthine scaffold. Direct alkylation of purines can often lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product[2]. However, by carefully selecting the reaction conditions, a workable yield of the desired N7-isopropylxanthine can be achieved.

Reaction Scheme:

Caption: N7-Isopropylation of Xanthine.

Causality Behind Experimental Choices:

  • Isopropylating Agent: 2-Bromopropane is a suitable and readily available source of the isopropyl group. Isopropyl iodide could also be used and may be more reactive.

  • Base and Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to facilitate the SN2 reaction mechanism by solvating the cation of the base and leaving the anion more nucleophilic[3]. Potassium carbonate (K2CO3) is a moderately strong base, sufficient to deprotonate the acidic N-H protons of the purine ring, thereby activating it for nucleophilic attack on the isopropylating agent.

  • Regioselectivity: While a mixture of N7 and N9 isomers is expected, the ratio can sometimes be influenced by the reaction conditions. For some purine systems, silylation followed by alkylation can provide better regioselectivity towards the N7 position[4]. However, for a scalable synthesis, direct alkylation followed by chromatographic separation is often a more practical approach.

Step 2: Chlorination of 7-Isopropylxanthine

The second step involves the conversion of the 6-oxo group of 7-isopropylxanthine into a chloro group. This is a crucial transformation as the resulting 6-chloropurine is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at this position.

Reaction Scheme:

Caption: Chlorination of 7-Isopropylxanthine.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl3) is a powerful and commonly used reagent for the deoxygenative chlorination of heterocyclic compounds containing lactam functionalities[5][6]. It effectively converts the amide-like structure at the 6-position into a chloro group. In some cases, the addition of phosphorus pentachloride (PCl5) can enhance the reactivity of the chlorinating mixture.

  • Reaction Conditions: The reaction is typically performed at elevated temperatures (reflux) to ensure complete conversion. POCl3 often serves as both the reagent and the solvent when used in large excess.

  • Work-up Procedure: A critical aspect of using POCl3 is the work-up. Excess POCl3 must be carefully removed, often by distillation under reduced pressure. The reaction mixture is then quenched by slowly adding it to ice-water. This hydrolyzes any remaining POCl3 and precipitates the product. It is crucial to perform this step cautiously as the hydrolysis of POCl3 is highly exothermic and releases HCl gas. Neutralization with a weak base like sodium bicarbonate is then performed to isolate the final product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Xanthine99%Sigma-Aldrich
2-Bromopropane99%Alfa Aesar
Potassium Carbonate (K2CO3)Anhydrous, 99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Phosphorus Oxychloride (POCl3)99%J.T. Baker
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Sodium Bicarbonate (NaHCO3)Saturated Aqueous Solution---
Sodium Sulfate (Na2SO4)Anhydrous---
Deionized Water------
Step-by-Step Methodology

Step 1: Synthesis of 7-Isopropylxanthine

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add xanthine (5.0 g, 32.9 mmol) and anhydrous potassium carbonate (9.1 g, 65.8 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromopropane (6.2 mL, 65.8 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • The resulting crude product, a mixture of 7- and 9-isopropylxanthine, is then purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to isolate the desired 7-isopropylxanthine isomer.

Step 2: Synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

  • In a fume hood, place the purified 7-isopropylxanthine (3.0 g, 15.4 mmol) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add phosphorus oxychloride (20 mL, 215 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The solid should gradually dissolve.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl3 by distillation under reduced pressure.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and cautiously, add the cooled reaction residue dropwise to the ice-water mixture with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • After the addition is complete, continue stirring for 30 minutes.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (DMSO-d₆)
7-IsopropylxanthineC₈H₁₀N₄O₂194.19 g/mol Isopropyl CH (septet), Isopropyl CH₃ (doublet), C2-H (singlet), N1-H (broad singlet), N9-H (broad singlet)
6-Chloro-7-isopropyl-7H-purin-8(9H)-oneC₈H₉ClN₄O212.64 g/mol Isopropyl CH (septet), Isopropyl CH₃ (doublet), C2-H (singlet), N9-H (broad singlet)

Safety and Handling

  • 2-Bromopropane: Is a flammable liquid and is harmful if swallowed or inhaled.

  • N,N-Dimethylformamide (DMF): Is a combustible liquid and a suspected teratogen.

  • Phosphorus Oxychloride (POCl3): Is highly corrosive and reacts violently with water. It is toxic if inhaled and causes severe skin burns and eye damage. All manipulations involving POCl3 must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, and safety goggles).

Conclusion

The described two-step synthesis provides a reliable and well-reasoned pathway for the preparation of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one from commercially available xanthine. The key transformations, N7-isopropylation and chlorination with phosphorus oxychloride, are standard and scalable reactions in heterocyclic chemistry. This guide offers a solid foundation for researchers to produce this valuable purine intermediate for further elaboration in drug discovery programs.

References

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Synthesis, physical and chemical properties of 7-methylxanthine derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • How should I proceed in Chlorination using POCl3? ResearchGate. Available at: [Link]

  • Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Jurnal Kimia Sains dan Aplikasi.
  • 8-Chlorotheophylline. PubChem. Available at: [Link]

  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]

  • Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. Journal of Medicinal Chemistry.
  • Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules. Available at: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available at: [Link]

  • Scalable, Chromatography-Free Synthesis of 1,7-dimethylxanthine. Letters in Organic Chemistry.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available at: [Link]

  • Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society.
  • Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Chemistry. Available at: [Link]

  • Purine Analogues. LiverTox - NCBI Bookshelf. Available at: [Link]

Sources

A Technical Guide to 6-Chloro-7-isopropyl-7H-purin-8(9H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, a substituted purinone of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, logical synthetic pathways, methods for characterization, and explore its potential as a scaffold in medicinal chemistry. This document is designed to be a practical resource, grounding theoretical concepts in established laboratory practice.

Core Compound Identity

IUPAC Name: 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

This nomenclature precisely defines a purine core with a chlorine atom at the 6th position, an isopropyl group at the 7th nitrogen position of the imidazole ring, and an oxo group at the 8th position, with the tautomeric proton residing on the 9th nitrogen.

Identifier Value
CAS Number 1226804-22-3[1]
Molecular Formula C₈H₉ClN₄O[1]
Molecular Weight 212.64 g/mol [1]
SMILES O=C1N(C(C)C)C2=C(Cl)N=CN=C2N1[1]

Strategic Synthesis: A Proposed Pathway

While a dedicated synthesis for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is not extensively documented in publicly available literature, a logical and efficient pathway can be devised based on established purine chemistry. The proposed synthesis leverages the regioselective alkylation of a suitable purine precursor.

A plausible starting material is 6-chloro-8-bromo-9H-purine, which can be synthesized from commercially available hypoxanthine. The presence of the 8-bromo substituent serves as a handle for the subsequent introduction of the 8-oxo functionality.

Key Synthetic Steps

The overall synthetic strategy can be visualized as a two-step process:

Synthesis_Pathway cluster_0 Step 1: N7-Isopropylation cluster_1 Step 2: Hydrolysis to 8-oxo Start 6-Chloro-8-bromo-9H-purine Intermediate 6-Chloro-8-bromo-7-isopropyl-7H-purine Start->Intermediate Isopropyl iodide, K₂CO₃, DMF Intermediate2 6-Chloro-8-bromo-7-isopropyl-7H-purine Product 6-Chloro-7-isopropyl-7H-purin-8(9H)-one Intermediate2->Product Aqueous Acid (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: N7-Isopropylation

This protocol is adapted from the synthesis of the related compound, 2,6-dichloro-7-isopropyl-7H-purine[2]. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a mild base like potassium carbonate is sufficient to deprotonate the purine nitrogen.

Materials:

  • 6-Chloro-8-bromo-9H-purine

  • Isopropyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloro-8-bromo-9H-purine in DMF, add potassium carbonate (3 equivalents) and isopropyl iodide (5 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers, yielding 6-chloro-8-bromo-7-isopropyl-7H-purine.

Causality: The N7-alkylation is generally favored over N9-alkylation under these conditions for many purine systems, although the formation of the N9 isomer is a common side reaction[3]. The bulky isopropyl group may further enhance the selectivity for the less sterically hindered N7 position.

Experimental Protocol: Hydrolysis to the 8-oxo Purine

The conversion of the 8-bromo substituent to an 8-oxo group can be achieved through hydrolysis, likely under acidic conditions.

Materials:

  • 6-Chloro-8-bromo-7-isopropyl-7H-purine

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 6-chloro-8-bromo-7-isopropyl-7H-purine in a suitable solvent (e.g., dioxane or THF) and add aqueous hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Technique Expected Observations
¹H NMR Signals corresponding to the isopropyl methine and methyl protons, and the C2-H proton of the purine ring.
¹³C NMR Resonances for the purine ring carbons, including the C=O at the 8-position, and the isopropyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (212.64 g/mol ) and a characteristic isotopic pattern for a monochlorinated compound.
Infrared (IR) Spectroscopy A strong absorption band indicative of the C=O stretch of the lactam group, typically in the range of 1650-1700 cm⁻¹.
Melting Point A sharp melting point is indicative of a pure crystalline solid.

Reactivity and Medicinal Chemistry Applications

The chemical structure of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one presents several opportunities for further chemical modification, making it a valuable scaffold for the development of novel therapeutic agents.

The Reactivity of the 6-Chloro Group

The chlorine atom at the C6 position of the purine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a diverse range of functional groups, which is a cornerstone of medicinal chemistry campaigns.

Reactivity_Diagram cluster_0 Nucleophilic Substitution at C6 Core 6-Chloro-7-isopropyl-7H-purin-8(9H)-one Amine Amines (R-NH₂) Core->Amine Amination Thiol Thiols (R-SH) Core->Thiol Thiolation Alcohol Alcohols (R-OH) Core->Alcohol Alkoxylation

Caption: Potential derivatization at the C6 position.

This reactivity enables the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. For instance, displacement of the chloride with various amines can lead to the generation of potent kinase inhibitors, a class of drugs with significant applications in oncology[4][5].

The Significance of the N7-Isopropyl Group

The N7-alkylation of purines can have profound effects on their biological activity[6]. The isopropyl group is a common substituent in medicinal chemistry, often contributing to improved binding affinity and metabolic stability. Specifically, in the context of purine-based therapeutics, the isopropyl moiety has been incorporated into potent inhibitors of cyclin-dependent kinases (CDKs)[7].

Potential Therapeutic Targets

Substituted purines are privileged structures in drug discovery, with approved drugs and clinical candidates targeting a wide range of diseases. Based on the structural motifs present in 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, potential therapeutic applications include:

  • Oncology: As a scaffold for the development of inhibitors of various kinases, such as CDKs, which are crucial regulators of the cell cycle[4].

  • Virology: Purine analogues are a well-established class of antiviral agents.

  • Immunology and Inflammation: As modulators of purinergic signaling.

Safety and Handling

As a chlorinated heterocyclic compound, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. While specific toxicity data is not available, related chlorinated purines are classified as acutely toxic if swallowed.

Conclusion

6-Chloro-7-isopropyl-7H-purin-8(9H)-one represents a promising and versatile scaffold for the development of novel small molecule therapeutics. Its synthesis is achievable through logical and established chemical transformations. The reactive 6-chloro group provides a handle for extensive derivatization, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing purinone derivative.

References

  • Rouchal, M., Džubák, P., Hajdúch, M., & Křupková, S. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2885. [Link]

  • Kotek, J., Rouchal, M., & Dvořák, D. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Pharmaffiliates. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Retrieved January 26, 2026, from [Link]

  • Kryštof, V., Cankař, P., Fryšová, I., Slouka, J., & Kontopidis, G. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 285–296. [Link]

  • ResearchGate. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. [Link]

  • Qu, G.-R., Zhang, L.-R., & Feng, M.-C. (2006). Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Journal of the Brazilian Chemical Society, 17(5), 915-921. [Link]

  • Schärer, O. D., & Izumi, T. (2015). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Proceedings of the National Academy of Sciences, 112(43), 13207–13212. [Link]

  • Mikhailopulo, I. A., & Miroshnikova, N. I. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2951. [Link]

Sources

A Technical Guide to the Spectral Characterization of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a substituted purine derivative of interest in medicinal chemistry and drug discovery. The purine scaffold is a cornerstone of numerous biologically active molecules, and the specific substitution pattern of this compound warrants a thorough structural elucidation to understand its potential interactions and metabolic fate. This guide provides a comprehensive overview of the expected spectral characteristics of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, focusing on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In the absence of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to predict its spectral features. Detailed experimental protocols are also provided to enable researchers to acquire and interpret the necessary data for its unambiguous identification.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is fundamental to predicting and interpreting its spectral data.

  • Molecular Formula: C₈H₉ClN₄O

  • Molecular Weight: 212.64 g/mol

  • CAS Number: 1226804-22-3

Caption: Molecular structure of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Mass Spectrometry Analysis: A Predictive Approach

Electrospray ionization mass spectrometry (ESI-MS) is the technique of choice for polar molecules like purine derivatives. It is anticipated to yield a protonated molecular ion, [M+H]⁺, and characteristic fragment ions that can be analyzed by tandem mass spectrometry (MS/MS).

Expected Mass Spectrum

Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in two molecular ion peaks separated by 2 m/z units, with an intensity ratio of approximately 3:1.[1][2]

IonPredicted m/z (³⁵Cl)Predicted m/z (³⁷Cl)Notes
[M+H]⁺ 213.05215.05The protonated molecular ion. The M+2 peak will have roughly one-third the intensity of the M peak.
[M+H - C₃H₆]⁺ 171.01173.01Loss of propene from the isopropyl group via McLafferty-type rearrangement or direct cleavage.
[M+H - C₃H₇]⁺ 170.00172.00Loss of the isopropyl radical.
Plausible Fragmentation Pathway

Tandem MS (MS/MS) of the [M+H]⁺ ion is expected to induce fragmentation, providing further structural information. The most likely fragmentation pathway involves the loss of the isopropyl group.

fragmentation parent [M+H]⁺ m/z = 213/215 frag1 [M+H - C₃H₆]⁺ m/z = 171/173 parent->frag1 - C₃H₆ (propene) frag2 [M+H - C₃H₇]⁺ m/z = 170/172 parent->frag2 - •C₃H₇ (isopropyl radical)

Caption: Predicted ESI-MS/MS fragmentation of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600-800 L/hr

  • Data Acquisition:

    • Acquire full scan mass spectra over a range of m/z 50-500.

    • For tandem MS, select the [M+H]⁺ ions (m/z 213.05 and 215.05) as the precursor ions and acquire product ion spectra using collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-30 eV) to optimize fragmentation.

NMR Spectroscopy Analysis: A Predictive Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are predicted for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the N-H proton of the purine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
N⁹-H 11.0 - 13.0broad singlet1HThe chemical shift of N-H protons can be highly variable and dependent on solvent and concentration.
C-H (isopropyl) 4.8 - 5.2septet1HThis proton is coupled to the six equivalent methyl protons, resulting in a septet.[3]
CH₃ (isopropyl) 1.5 - 1.7doublet6HThese six protons are equivalent and are coupled to the single methine proton, resulting in a doublet.[3]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (C8) 155 - 160Carbonyl carbons are typically downfield.
C-Cl (C6) 148 - 152The carbon attached to the electronegative chlorine atom will be deshielded.
C4, C5 140 - 150Quaternary carbons in the purine ring.
C2 130 - 135Aromatic carbon in the purine ring.
C-H (isopropyl) 45 - 50The methine carbon of the isopropyl group.
CH₃ (isopropyl) 20 - 25The two equivalent methyl carbons of the isopropyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

Potential Synthetic Workflow

A plausible synthetic route for 7-substituted purines often involves the alkylation of a suitable purine precursor. A potential method for the synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one could be adapted from procedures for the synthesis of other 7-substituted purines.[4][5][6][7][8] One common strategy involves the direct alkylation of a protected purine derivative.

synthesis start 6-Chloro-8-oxopurine (or suitable precursor) step1 Protection of N9 (e.g., with a trityl group) start->step1 intermediate1 N9-protected purine step1->intermediate1 step2 N7-alkylation with 2-iodopropane and a base (e.g., K₂CO₃ in DMSO) intermediate1->step2 intermediate2 N7-isopropyl, N9-protected purine step2->intermediate2 step3 Deprotection of N9 (e.g., with trifluoroacetic acid) intermediate2->step3 product 6-Chloro-7-isopropyl-7H-purin-8(9H)-one step3->product

Caption: A potential synthetic workflow for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Conclusion

The structural characterization of novel compounds is a critical step in the drug discovery and development process. This guide provides a detailed predictive analysis of the mass spectrometry and NMR spectral data for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one. The key identifying features are expected to be the characteristic isotopic pattern in the mass spectrum due to the chlorine atom, and the distinct signals of the isopropyl group and the purine core in the NMR spectra. The provided experimental protocols offer a robust framework for researchers to obtain high-quality spectral data for the definitive identification and characterization of this and related purine derivatives.

References

  • H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). ResearchGate. Available at: [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

  • Kotek, J., et al. (2010). Selective Synthesis of 7-Substituted Purines via 7,8-Dihydropurines. Organic Letters. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Mąkosza, M., et al. Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI. Available at: [Link]

  • High pressure response of 1H NMR chemical shifts of purine nucleotides. PubMed. Available at: [Link]

  • Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • Selective synthesis of 7-substituted purines via 7,8-dihydropurines. PubMed. Available at: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Science Publishing. Available at: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available at: [Link]

  • Mass Spectrometry. MSU chemistry. Available at: [Link]

  • Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. ResearchGate. Available at: [Link]

  • Synthesis of 7-Arylpurines from Substituted Pyrimidines. Thieme Connect. Available at: [Link]

  • The Synthesis of 2-Amino 7-Substituted Purines. Taylor & Francis Online. Available at: [Link]

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"6-Chloro-7-isopropyl-7h-purin-8(9h)-one" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of N7-Substituted Purine Analogs

Purine analogs represent a cornerstone in the development of therapeutic agents, primarily due to their ability to mimic endogenous purines and interfere with nucleic acid synthesis and other critical cellular processes.[1] This mimicry allows them to act as antimetabolites, with significant applications in oncology and virology.[1] The strategic placement of substituents on the purine core can dramatically alter the molecule's biological activity, selectivity, and pharmacokinetic profile. The focus of this guide, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, is a specific derivative where substitution at the N7 position with an isopropyl group introduces distinct steric and electronic properties. This substitution pattern is less common than N9 substitution and can lead to unique biological activities by influencing interactions with target enzymes or receptors. The presence of a chloro group at the 6-position offers a reactive site for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex purine derivatives.

Core Molecular Attributes

6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a substituted purine derivative with the following fundamental identifiers:

PropertyValueSource
CAS Number 1226804-22-3[2]
Molecular Formula C₈H₉ClN₄O[2]
Molecular Weight 212.64 g/mol [2]
SMILES CC(C)N1C2=C(N=CN=C2Cl)NC1=O[2]

Below is a two-dimensional representation of the molecular structure:

Caption: 2D structure of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Physical and Chemical Properties

PropertyPredicted Value/CharacteristicJustification
Melting Point Likely a solid with a relatively high melting point, potentially >200 °C (with decomposition).The purine core is a planar, aromatic system capable of strong intermolecular interactions (pi-stacking and hydrogen bonding), which generally leads to high melting points.
Boiling Point Not applicable; likely to decompose before boiling.Complex heterocyclic compounds like purines typically decompose at high temperatures rather than boiling.
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as DMSO and DMF.The purine ring system has polar nitrogen and oxygen atoms, but the overall molecule is relatively nonpolar. Solubility in water is expected to be low, while solubility in polar aprotic solvents should be higher.
pKa The N9-H is expected to be weakly acidic. The purine ring nitrogens are weakly basic.The electron-withdrawing effects of the chloro and carbonyl groups will influence the acidity and basicity of the molecule.

Synthesis Pathway

A specific, validated synthesis protocol for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is not explicitly detailed in the available scientific literature. However, a plausible synthetic route can be proposed based on established methodologies for the N-alkylation of purines and the chemistry of chloropurines. A likely precursor for this synthesis is 2,6-dichloro-9H-purine.

The proposed synthesis involves a two-step process:

  • N7-Isopropylation: Selective alkylation at the N7 position of the purine ring.

  • Selective Hydrolysis/Oxidation: Conversion of the C8-H to a carbonyl group.

G A 2,6-Dichloropurine B 2-Iodopropane, K2CO3, DMSO A->B Alkylation C Mixture of N7 and N9 isomers B->C D Column Chromatography C->D Separation E 2,6-Dichloro-7-isopropyl-7H-purine D->E F Selective Hydrolysis/Oxidation (e.g., mild acid or base) E->F G 6-Chloro-7-isopropyl-7H-purin-8(9H)-one F->G

Caption: Proposed synthesis workflow for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2,6-Dichloro-7-isopropyl-7H-purine

This step is adapted from the synthesis of a similar compound.

  • To a stirred solution of 2,6-dichloro-9H-purine in DMSO, add potassium carbonate and 2-iodopropane.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers.

Step 2: Synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

The conversion of the 8-hydrogen to an 8-oxo group is a key transformation. This can potentially be achieved through various methods, including:

  • Direct Oxidation: While challenging, direct C-H oxidation at the C8 position of the purine ring might be possible using specific oxidizing agents.

  • Hydrolysis of an 8-substituted precursor: A more controlled approach would involve starting with a precursor that has a group at the C8 position that can be readily hydrolyzed to a carbonyl.

A plausible route would involve the selective hydrolysis of the 2-chloro group followed by oxidation, or a more direct conversion. Without specific literature precedence for this exact transformation, this step would require experimental optimization.

Reactivity and Chemical Behavior

The chemical reactivity of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is dictated by its key functional groups:

  • 6-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution. The electron-withdrawing nature of the purine ring system activates the chloro group towards displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to its utility as a synthetic intermediate for creating a library of 6-substituted purine analogs.

  • Purine Core: The aromatic purine ring system is generally stable but can undergo electrophilic substitution under certain conditions, although the presence of the deactivating chloro and oxo groups makes this less favorable.

  • 8-Oxo Group: The lactam functionality at the 8-position can participate in hydrogen bonding and influences the electronic properties of the purine ring.

  • 7-Isopropyl Group: This alkyl group provides steric bulk around the N7 position, which can influence the molecule's conformation and its interactions with biological targets. It is generally unreactive under standard synthetic conditions.

Spectral Characterization (Anticipated)

While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the structure:

  • ¹H NMR:

    • A singlet for the C2-H proton.

    • A septet for the isopropyl CH proton.

    • A doublet for the isopropyl CH₃ protons.

    • A broad singlet for the N9-H proton.

  • ¹³C NMR:

    • Signals corresponding to the carbon atoms of the purine ring.

    • Signals for the isopropyl group carbons.

    • A downfield signal for the C8 carbonyl carbon.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 212.64, with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy:

    • A characteristic C=O stretching frequency for the 8-oxo group.

    • N-H stretching vibrations.

    • C-Cl stretching vibrations.

    • Aromatic C-H and C=C/C=N stretching frequencies.

Applications in Research and Drug Development

6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a valuable scaffold for the development of novel therapeutic agents. Its potential applications stem from the broader class of purine analogs, which are known to target a variety of enzymes and receptors.

  • Kinase Inhibitors: Many purine analogs have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The 6-chloro position allows for the introduction of various side chains to target the ATP-binding pocket of specific kinases.

  • Antiviral Agents: By mimicking natural purines, analogs can be incorporated into viral DNA or RNA, leading to chain termination and inhibition of viral replication.

  • Immunosuppressants: Some purine analogs can modulate immune responses and have been used in the treatment of autoimmune diseases and to prevent organ transplant rejection.

The unique N7-isopropyl substitution of this molecule may confer selectivity for certain biological targets that are not effectively inhibited by the more common N9-substituted analogs.

Safety and Handling

Based on the available safety data, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a hazardous substance.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[2]

Handling Recommendations: This compound should be handled only by trained personnel in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a synthetically versatile purine analog with significant potential as a building block in medicinal chemistry. While a comprehensive experimental characterization of its physical and chemical properties is currently lacking in the public domain, its structural features suggest a range of potential biological activities. The N7-isopropyl substitution offers a unique structural motif that warrants further investigation for its impact on target binding and selectivity. Future research should focus on the development of a robust and scalable synthesis for this compound and a thorough evaluation of its physicochemical properties. Subsequent biological screening against a panel of relevant targets, such as kinases and viral polymerases, will be crucial in elucidating its therapeutic potential. The reactivity of the 6-chloro position provides a clear path for the generation of diverse chemical libraries, paving the way for the discovery of novel drug candidates.

References

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Introduction: The Critical Role of Solubility in Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

In the landscape of drug discovery and development, the intrinsic properties of a chemical entity are paramount to its potential success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation possibilities, and the reliability of in-vitro assay results. Poor solubility can terminate the progression of an otherwise promising candidate. This guide provides a comprehensive technical overview of the solubility profile for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, a substituted purinone.

This document is structured to provide not just data, but a foundational understanding of the principles governing the solubility of this molecule. We will delve into its physicochemical nature, the theoretical underpinnings of its solubility based on its structure, and provide robust, field-proven protocols for its empirical determination. The methodologies described herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can generate reliable and reproducible data.

Physicochemical Characterization of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

A thorough understanding of a compound's fundamental properties is the starting point for any solubility investigation. 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a heterocyclic compound belonging to the purine class.

PropertyValueSource
Chemical Structure O=C1N(C(C)C)C2=C(Cl)N=CN=C2N1[1]
CAS Number 1226804-22-3[1]
Molecular Formula C₈H₉ClN₄O[1]
Molecular Weight 212.64 g/mol [1]

Structural Analysis and Predicted Solubility Behavior:

The structure of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one offers several clues to its likely solubility profile:

  • Purine Core: The purine ring system is relatively polar but also contains hydrophobic surfaces. The presence of multiple nitrogen atoms allows for hydrogen bonding, but the fused ring system is rigid.

  • Isopropyl Group (-CH(CH₃)₂): This alkyl substituent at the N7 position significantly increases the lipophilicity of the molecule, which is expected to decrease its solubility in aqueous media.

  • Chloro Group (-Cl): The chloro substituent at the C6 position is electron-withdrawing and adds some polarity, but its primary effect is often to increase lipophilicity.

  • Carbonyl Group (C=O) and Amide-like Protons: The purinone core contains a carbonyl group and N-H protons, which can act as hydrogen bond acceptors and donors, respectively. These features are critical for interactions with protic solvents. The pKa of these protons will be a key determinant of pH-dependent solubility.

Hypothesis: Based on this analysis, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is predicted to have low intrinsic aqueous solubility. Its solubility is expected to be significantly higher in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). Furthermore, due to the acidic protons on the purine ring, its aqueous solubility is anticipated to be highly dependent on the pH of the medium, with increased solubility at higher pH values where the molecule can deprotonate to form a more soluble salt.[2][3][4][5]

Methodologies for Solubility Determination

Two primary types of solubility are measured during drug discovery: kinetic and thermodynamic.[6]

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution that was prepared by diluting a high-concentration organic stock (typically DMSO) into an aqueous buffer.[7][8] It is a rapid, high-throughput method suitable for early-stage discovery to flag potentially problematic compounds.[8][9] However, it often overestimates the true solubility as it does not represent an equilibrium state.[7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period until the concentration in the solution phase is maximized and stable.[10][11] This "shake-flask" method is the gold standard, providing crucial data for late-stage preclinical development and formulation.[6][12]

Below are detailed protocols for determining both kinetic and thermodynamic solubility for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Protocol: Thermodynamic (Equilibrium) Solubility Determination

This protocol is based on the widely accepted shake-flask method and is essential for obtaining definitive solubility data.[6][12]

Principle: An excess of the solid compound is agitated in the test solvent for a sufficient duration to achieve equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove solid particles, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.

Workflow Diagram: Thermodynamic Solubility

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess solid 6-Chloro-7-isopropyl-7H-purin-8(9H)-one B Add chosen solvent (e.g., pH 7.4 buffer, Water, Ethanol) A->B Dispense into vials C Agitate at constant temp. (e.g., 24-48h at 25°C) B->C D Filter supernatant (e.g., 0.22 µm PVDF filter) C->D F Analyze filtrate & standards by HPLC-UV D->F E Prepare calibration standards E->F G Calculate Concentration (µg/mL or µM) F->G

Caption: Thermodynamic Solubility Workflow.

Step-by-Step Methodology:

  • Materials & Equipment:

    • 6-Chloro-7-isopropyl-7H-purin-8(9H)-one (solid powder)

    • Glass vials with screw caps

    • Orbital shaker or vial roller system in a temperature-controlled environment

    • Syringe filters (e.g., 0.22 µm PVDF)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance

    • Volumetric flasks and pipettes

    • Solvents: Deionized water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0), and relevant organic solvents (e.g., Ethanol, Acetonitrile, DMSO).

  • Procedure:

    • Add an excess amount of solid 6-Chloro-7-isopropyl-7H-purin-8(9H)-one to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment (typically 1-2 mg per mL of solvent).

    • Dispense a precise volume of the desired solvent into the vial.

    • Seal the vials tightly and place them on an orbital shaker or roller.

    • Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[11]

    • After incubation, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.

    • Dilute the filtrate if necessary to bring it within the quantifiable range of the analytical method.

  • Quantification & Data Analysis:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Analyze the standards and the filtered samples by a validated HPLC-UV method. The UV detection wavelength should be set to the λmax of the compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the regression equation from the calibration curve to determine the concentration of the compound in the filtered sample.

    • The resulting concentration is the thermodynamic solubility of the compound in that specific solvent at that temperature. Report results in both µg/mL and µM.

Protocol: Kinetic Solubility Determination

This protocol is designed for higher throughput and is ideal for early-stage assessment.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The solution is shaken for a short period, and any precipitate that forms is removed. The concentration of the compound remaining in the solution is then measured.[7][11]

Workflow Diagram: Kinetic Solubility

G cluster_prep Preparation cluster_mix Mixing & Incubation cluster_sep Separation cluster_quant Quantification A Prepare high-concentration stock solution in DMSO (e.g., 10 mM) C Add DMSO stock to buffer (final DMSO conc. <2%) A->C B Dispense aqueous buffer (e.g., pH 7.4 PBS) into 96-well plate B->C D Shake for short period (e.g., 1-2h at 25°C) C->D E Filter plate to remove precipitate D->E F Analyze filtrate by LC-MS/MS or HPLC-UV E->F G Compare to standards F->G H Determine highest soluble concentration G->H

Caption: Kinetic Solubility Workflow.

Step-by-Step Methodology:

  • Materials & Equipment:

    • 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

    • High-purity DMSO

    • 96-well filter plates (e.g., with 0.45 µm PVDF membrane)

    • 96-well collection plates

    • Plate shaker

    • Multichannel pipette or automated liquid handler

    • LC-MS/MS or HPLC-UV system

  • Procedure:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

    • Using a liquid handler, add a small volume of the DMSO stock solution to the buffer. The final concentration of DMSO should be kept low (typically 1-2%) to minimize its co-solvent effect.

    • Seal the plate and shake at room temperature for 1-2 hours.[9]

    • Place the 96-well filter plate on top of a collection plate and centrifuge to filter the solutions and remove any precipitate.

    • The filtrate in the collection plate is then ready for analysis.

  • Quantification & Data Analysis:

    • Analyze the filtrate using a rapid analytical method like LC-MS/MS or HPLC-UV.

    • The concentration is determined by comparing the instrument response to that of a reference solution prepared by diluting the DMSO stock in an organic solvent mixture (e.g., Acetonitrile).

    • The kinetic solubility is the concentration measured in the filtrate.

Data Presentation and Interpretation

All solubility data should be presented clearly to allow for easy comparison.

Table 1: Thermodynamic Solubility of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one at 25°C

Solvent / BufferpHSolubility (µg/mL)Solubility (µM)
Deionized Water~7[Experimental Value][Calculated Value]
PBS5.0[Experimental Value][Calculated Value]
PBS7.4[Experimental Value][Calculated Value]
PBS9.0[Experimental Value][Calculated Value]
EthanolN/A[Experimental Value][Calculated Value]
AcetonitrileN/A[Experimental Value][Calculated Value]
DMSON/A[Experimental Value][Calculated Value]

Interpretation: The data in this table will provide a definitive profile of the compound's equilibrium solubility. A significant increase in solubility from pH 7.4 to pH 9.0 would confirm the acidic nature of the purinone N-H protons and their role in solubility. The values in organic solvents will guide formulation and analytical method development.

Table 2: Kinetic Solubility of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one at 25°C

BufferpHKinetic Solubility (µM)
PBS7.4[Experimental Value]

Interpretation: This value serves as a rapid screen. If the kinetic solubility is very low (e.g., <10 µM), it signals a high probability of absorption and formulation challenges that must be addressed, even before thermodynamic solubility is measured.

Conclusion

The solubility profile of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a multifaceted characteristic that must be understood through rigorous and systematic investigation. This guide provides the theoretical framework and detailed, actionable protocols to perform this characterization. By employing both kinetic and thermodynamic assays, researchers can gain a comprehensive understanding of this compound's behavior in various solvent systems. This knowledge is not merely academic; it is a fundamental prerequisite for advancing a potential drug candidate through the development pipeline, enabling rational formulation design and ensuring the integrity of biological data.

References

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  • U.S. Pharmacopeia. (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. [Link]

  • Pharmaffiliates. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. [Link]

  • Penkov, D., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

  • Li, L., et al. (2018). Study on the effect of pH value on the solubility of uric acid. Chongqing Medicine. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. [Link]

  • Various Authors. (2023). Why improving the PH value in urine could improve the solubility of uric acid? Quora. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Robinson, D. R., & Grant, M. E. (1966). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Journal of Biological Chemistry, 241(17), 4030-4042. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Various Authors. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate. [Link]

  • Pharmaffiliates. 6-Chloro-7,9-dihydro-8H-purin-8-one. [Link]

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The Dawn of Rational Drug Design: A Technical History of Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the scientific journey of purine analogs, from their conceptualization as rationally designed therapeutics to their enduring impact on medicine. We will explore the pivotal discoveries, the brilliant minds behind them, and the evolution of these compounds from chemotherapeutic agents to mainstays in virology and immunology. This document is intended for an audience with a strong scientific background, providing technical insights into the discovery, mechanism, and application of this transformative class of drugs.

The Genesis of a Revolution: The Principle of Antimetabolites

The story of purine analogs is inextricably linked to the pioneering work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now part of GlaxoSmithKline). In the 1940s, they championed a new paradigm in drug discovery: "rational drug design."[1] This approach starkly contrasted with the prevailing method of serendipitous discovery, instead focusing on understanding the fundamental biochemical differences between normal and pathological cells to create targeted therapies.[2]

Their central hypothesis was that by creating molecules that mimic the natural building blocks of nucleic acids—purines and pyrimidines—they could selectively disrupt the DNA and RNA synthesis of rapidly proliferating cells, such as cancer cells, bacteria, and viruses.[3] These "antimetabolites" would act as decoys, competing with their natural counterparts for enzymatic binding sites and thereby halting cellular replication.[3]

Hitchings and Elion's initial investigations centered on the purine metabolism of Lactobacillus casei, a bacterium that requires pre-formed purines for growth. This model system allowed them to screen for compounds that interfered with nucleic acid synthesis. Their early work led to the synthesis of diaminopurine and thioguanine, which demonstrated the validity of their approach by showing efficacy against leukemia.[3][4]

The First Breakthroughs: Targeting Cancer with Thiopurines

The early 1950s marked a significant turning point with the synthesis and development of 6-mercaptopurine (6-MP) and its prodrug, azathioprine. These thiopurines were among the first successful examples of rationally designed anticancer agents.

6-Mercaptopurine (6-MP): A New Hope for Leukemia Patients

Synthesized by Elion, 6-mercaptopurine was designed as an analog of the natural purine hypoxanthine.[5] Its introduction into the clinic in the early 1950s provided a new therapeutic option for acute lymphoblastic leukemia (ALL), particularly in children, inducing remissions where none were previously possible.[6][7]

Mechanism of Action: 6-MP is a prodrug that requires intracellular activation. It is converted to its active ribonucleotide form, 6-thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP then exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of de novo purine synthesis: TIMP inhibits several key enzymes in the purine biosynthesis pathway, leading to a depletion of the natural purine nucleotides necessary for DNA and RNA synthesis.[2]

  • Incorporation into nucleic acids: TIMP can be further metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA. This incorporation disrupts the integrity and function of these nucleic acids, ultimately triggering cell cycle arrest and apoptosis.[8]

The success of 6-MP was a powerful validation of the antimetabolite theory and laid the groundwork for the development of combination chemotherapy regimens that have dramatically improved survival rates for childhood ALL.[7]

Azathioprine: Expanding the Horizon to Immunosuppression

Recognizing the potential of 6-MP to modulate the immune system, Hitchings and Elion synthesized azathioprine in 1957.[9] This compound was designed as a more stable and orally bioavailable prodrug of 6-MP.[10][11] While initially investigated as a chemotherapy agent, its profound immunosuppressive properties soon became its primary therapeutic application.[9]

The first successful kidney transplant between unrelated individuals in 1962 was made possible by a regimen that included azathioprine.[9] This groundbreaking achievement opened the door to the era of organ transplantation.[12] Today, azathioprine remains a crucial drug for preventing organ rejection and treating a range of autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[10][11]

Metabolic Activation of Azathioprine:

Azathioprine_Metabolism AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic cleavage (Glutathione) TIMP 6-Thioinosine Monophosphate (TIMP) MP->TIMP HGPRT TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs DeNovo Inhibition of de novo Purine Synthesis TIMP->DeNovo DNA_RNA DNA & RNA Incorporation TGNs->DNA_RNA

Metabolic activation of azathioprine to its active metabolites.

A Paradigm Shift in Gout Management: The Discovery of Allopurinol

The development of allopurinol is a fascinating example of how a deep understanding of purine metabolism can lead to unexpected therapeutic breakthroughs. Initially synthesized in 1956 by Roland K. Robins, allopurinol was investigated by Hitchings and Elion as a potential agent to prolong the action of 6-mercaptopurine by inhibiting its degradation by the enzyme xanthine oxidase.[13][14]

While this combination did not significantly improve the efficacy of 6-MP in leukemia, the potent inhibition of xanthine oxidase by allopurinol and its metabolite, oxypurinol, presented a novel strategy for treating gout.[13] Gout is a painful inflammatory condition caused by the deposition of uric acid crystals in the joints, a result of high levels of uric acid in the blood (hyperuricemia). Uric acid is the final product of purine metabolism, and its production is catalyzed by xanthine oxidase.

By inhibiting xanthine oxidase, allopurinol effectively reduces the production of uric acid, providing a highly effective treatment for gout.[14] Allopurinol was first marketed for the treatment of gout in 1966 and remains a first-line therapy for this condition today.[13]

Mechanism of Allopurinol in Gout:

Allopurinol_Mechanism Purines Purines (from diet and cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Allopurinol Allopurinol Allopurinol->XO Inhibition

Sources

Introduction to substituted purine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Purine Derivatives for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Purine Scaffold - Nature's Privileged Blueprint for Bioactivity

The purine core, a simple yet elegant fusion of a pyrimidine and an imidazole ring, represents one of nature's most fundamental building blocks.[1][2][3] It is the architectural heart of nucleic acids (adenine and guanine), the universal energy currency (ATP), and essential coenzymes.[4] This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry and drug discovery. By strategically modifying this core through chemical substitution, we can design potent and selective modulators of biological processes, leading to the development of novel therapeutics for a vast range of diseases, including cancer, viral infections, and neurological disorders.[4][5][6]

This guide eschews a conventional layout, instead opting for a narrative that mirrors the drug discovery process itself: from foundational synthesis and the logic of chemical modification to the exploration of biological targets and the rigorous validation of new chemical entities. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.

The Art of Creation: Synthetic Strategies for Purine Diversification

The therapeutic potential of a purine derivative is unlocked through precise chemical synthesis. The ability to functionalize specific positions on the purine ring (C2, C6, C8, and N7/N9) is paramount for tuning the molecule's pharmacological properties. Functionality can be introduced from monocyclic precursors using well-established pathways or by modifying the intact purine heterocycle.[4]

Foundational Synthetic Pathways

The classic Traube synthesis remains a cornerstone for building the purine ring system from pyrimidine precursors. This method typically involves nitrosation of a 4,5-diaminopyrimidine, followed by reduction and subsequent ring closure with a one-carbon source like formic acid to form the imidazole ring.[7]

Key Substitution and Coupling Reactions

Modern synthetic chemistry offers a versatile toolkit for modifying the purine core. The choice of reaction is dictated by the desired substitution pattern and the reactivity of the starting material, often a halogenated purine such as 6-chloropurine.

  • Alkylation: Direct alkylation of purines can lead to a mixture of N7 and N9 regioisomers, with the ratio often depending on the reaction conditions.[8][9] This is a critical reaction for installing side chains that can interact with specific pockets in target proteins.

  • Nucleophilic Aromatic Substitution (SNAr): Halogens at the C2, C6, and C8 positions are excellent leaving groups, readily displaced by nucleophiles. This is the most common method for introducing amine (amination), thiol (thiolation), and alkoxy groups, which are crucial for biological activity.[8][9]

  • Halogenation: Direct halogenation, for instance, using N-bromosuccinimide (NBS), can introduce a halogen (typically at the C8 position), which serves as a handle for further functionalization via cross-coupling reactions.[8]

  • Metal-Catalyzed Cross-Coupling: Palladium- and nickel-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, have revolutionized purine chemistry.[4] They allow for the formation of C-C and C-N bonds, enabling the attachment of a wide array of aryl, heteroaryl, and alkyl groups that would be inaccessible through classical methods.[8][10]

Below is a diagram illustrating a common workflow for generating a library of 2,6,9-trisubstituted purines, a strategy frequently employed in lead optimization.

G cluster_0 Step 1: N9-Alkylation cluster_1 Step 2: C6-Amination (SNAr) cluster_2 Step 3: C2-Coupling (e.g., Suzuki) start 2,6-Dichloropurine step1 Reaction with Alkyl/Aryl Halide (R1-X) Base (e.g., K2CO3) start->step1 prod1 2,6-Dichloro-9-R1-purine step1->prod1 step2 Reaction with Amine (R2-NH2) Base (e.g., DIPEA) prod1->step2 prod2 2-Chloro-6-(R2-amino)- 9-R1-purine step2->prod2 step3 Reaction with Boronic Acid (R3-B(OH)2) Pd Catalyst prod2->step3 final Final Product: 2-R3-6-(R2-amino)-9-R1-purine step3->final G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Purine Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate Purine Purine Inhibitor Kinase_Inhib Kinase Active Site Purine->Kinase_Inhib Competitively Binds Blocked No Phosphorylation (Signal Blocked) Kinase_Inhib->Blocked

Sources

Methodological & Application

The Strategic Intermediate: Application Notes for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of N7-Substituted Purin-8-ones

In the landscape of medicinal chemistry, purine scaffolds are foundational, serving as the core of numerous therapeutic agents, from antiviral to anticancer drugs.[1][2] Among the vast family of purine derivatives, the 7,9-disubstituted-8-oxopurine core has recently emerged as a privileged scaffold, particularly in the design of highly selective kinase inhibitors. Our focus herein is on a key synthetic intermediate, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one (CAS 1226804-22-3), a molecule strategically designed for facile diversification and optimization of lead compounds.

Recent studies have underscored the critical role of the N7-substituent in modulating kinase selectivity. Specifically, in the context of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML), the incorporation of an isopropyl group at the N7 position has been shown to substantially enhance selectivity for FLT3 over other kinases like CDK4.[2][3][4] This finding elevates 6-Chloro-7-isopropyl-7H-purin-8(9H)-one from a mere building block to a strategic component for crafting next-generation targeted therapies. The C6-chloro group serves as a versatile synthetic handle, amenable to a wide array of nucleophilic substitution and cross-coupling reactions, allowing for the systematic exploration of the chemical space around the purine core.

This guide provides a comprehensive overview of the synthesis and application of this pivotal intermediate, offering detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

I. Retrosynthetic Analysis and Synthesis Strategy

G Target 6-Chloro-7-isopropyl-7H-purin-8(9H)-one Intermediate1 7-Isopropylhypoxanthine Intermediate1->Target Chlorination (POCl₃) SM1 Hypoxanthine + Isopropyl Halide SM1->Intermediate1 Intermediate2 6-Chloro-7H-purin-8(9H)-one (6-Chlorohypoxanthine) Intermediate2->Target N7-Isopropylation SM2 Hypoxanthine SM2->Intermediate2 Chlorination (POCl₃)

Figure 1: Retrosynthetic pathways for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Pathway 1 (Recommended): This route involves the initial N7-isopropylation of hypoxanthine followed by chlorination of the resulting 7-isopropylhypoxanthine. This pathway is generally preferred for several reasons:

  • Regioselectivity: Alkylation of hypoxanthine can yield a mixture of N7 and N9 isomers.[5][6] However, separation of these isomers is often feasible, and specific conditions can favor the desired N7 product.

  • Substrate Stability: The electron-rich hypoxanthine is generally stable under alkylating conditions.

  • Chlorination Efficiency: The conversion of a hydroxyl group (or its tautomeric keto form) at the C6 position to a chloro group using reagents like phosphorus oxychloride (POCl₃) is a standard and high-yielding transformation in purine chemistry.[7]

Pathway 2: This route involves an initial chlorination of hypoxanthine to form 6-chlorohypoxanthine, followed by N7-isopropylation. This pathway is less favored as the electron-withdrawing nature of the C6-chloro substituent can deactivate the purine ring system, potentially making the subsequent N7-alkylation more challenging and requiring harsher conditions.

Therefore, the protocols detailed below will follow Pathway 1 .

II. Detailed Synthesis Protocols

Protocol 1: Synthesis of 7-Isopropylhypoxanthine (Intermediate)

This protocol details the N7-alkylation of hypoxanthine. Direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product.[6] The following protocol is optimized to favor the formation of the N7 isomer, which can then be isolated by chromatography.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Notes
Hypoxanthine68-94-0136.1110.0Starting material
2-Iodopropane75-30-9169.9915.0 (1.5 eq)Alkylating agent
Potassium Carbonate584-08-7138.2120.0 (2.0 eq)Base
DMF (anhydrous)68-12-273.0950 mLSolvent
Ethyl Acetate141-78-688.11As neededFor chromatography
Methanol67-56-132.04As neededFor chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hypoxanthine (1.36 g, 10.0 mmol) and anhydrous dimethylformamide (DMF, 50 mL).

  • Add potassium carbonate (2.76 g, 20.0 mmol). The mixture will be a suspension.

  • Add 2-iodopropane (1.50 mL, 15.0 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF under reduced pressure (high vacuum).

  • The crude residue will contain a mixture of N7 and N9-isopropylhypoxanthine. Purify the desired N7 isomer by column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate (e.g., 0% to 10% MeOH).

  • Combine the fractions containing the N7 isomer (typically the more polar isomer) and evaporate the solvent to yield 7-isopropylhypoxanthine as a white solid.

Expert Insights: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. While N7 alkylation is kinetically favored, prolonged heating can lead to isomerization to the thermodynamically favored N9 product.[6] Careful monitoring is crucial. Separation of N7 and N9 isomers is a well-documented challenge in purine chemistry, often achievable by silica gel chromatography due to differences in polarity.

Protocol 2: Synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one (Target Compound)

This protocol describes the conversion of the C6-oxo group of 7-isopropylhypoxanthine to a chloro group using phosphorus oxychloride (POCl₃), a standard and effective reagent for this transformation.[7][8]

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Notes
7-Isopropylhypoxanthine39818-63-2178.185.0Starting material (from Protocol 1)
Phosphorus Oxychloride10025-87-3153.3315 mLReagent and solvent
N,N-Diisopropylethylamine7087-68-5129.241.74 mL (10.0 mmol)Acid scavenger (optional but recommended)
Toluene108-88-392.14As neededFor azeotropic removal of POCl₃
Saturated NaHCO₃ solutionN/AN/AAs neededFor quenching
Dichloromethane (DCM)75-09-284.93As neededFor extraction

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a dry 50 mL round-bottom flask, add 7-isopropylhypoxanthine (0.89 g, 5.0 mmol).

  • Carefully add phosphorus oxychloride (15 mL) at room temperature. The mixture may not be fully soluble initially.

  • Add N,N-diisopropylethylamine (DIPEA, 1.74 mL, 10.0 mmol).

  • Heat the reaction mixture to reflux (approx. 105 °C) and stir for 3-5 hours. The mixture should become a clear solution. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal.

  • The resulting oily residue is quenched by very slowly and carefully adding it to crushed ice (approx. 100 g) with vigorous stirring. This is a highly exothermic step.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 6-Chloro-7-isopropyl-7H-purin-8(9H)-one as a solid.

Expert Insights: The use of a tertiary amine base like DIPEA can accelerate the reaction by scavenging the HCl generated. The workup procedure is critical for safety and yield. The slow, controlled quenching on ice is essential to manage the exotherm from the hydrolysis of residual POCl₃.

III. Application as a Synthetic Intermediate: Nucleophilic Aromatic Substitution

The primary utility of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one lies in the reactivity of its C6-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[9][10] This allows for the introduction of a wide variety of substituents, most commonly amines, to build libraries of potential drug candidates.

G Intermediate 6-Chloro-7-isopropyl- 7H-purin-8(9H)-one Product 6-(Alkyl/Arylamino)-7-isopropyl- 7H-purin-8(9H)-one Intermediate->Product SₙAr Reaction (Base, Solvent, Heat) Nucleophile R-NH₂ (Nucleophile) Nucleophile->Product

Figure 2: General workflow for SₙAr derivatization.

Protocol 3: Synthesis of 6-(Anilino)-7-isopropyl-7H-purin-8(9H)-one

This protocol provides a representative example of an SₙAr reaction, displacing the C6-chloro group with aniline.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Notes
6-Chloro-7-isopropyl-7H-purin-8(9H)-one1226804-22-3212.641.0Starting intermediate (from Protocol 2)
Aniline62-53-393.131.2 (1.2 eq)Nucleophile
N,N-Diisopropylethylamine7087-68-5129.242.0 (2.0 eq)Base
n-Butanol71-36-374.1210 mLSolvent
Ethyl Acetate141-78-688.11As neededFor extraction and chromatography
Hexanes110-54-386.18As neededFor chromatography

Procedure:

  • In a 25 mL round-bottom flask, dissolve 6-Chloro-7-isopropyl-7H-purin-8(9H)-one (213 mg, 1.0 mmol) in n-butanol (10 mL).

  • Add aniline (109 µL, 1.2 mmol) and DIPEA (348 µL, 2.0 mmol).

  • Heat the reaction mixture to 110 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Mechanistic Rationale: The SₙAr reaction on the electron-deficient purine ring proceeds via a two-step addition-elimination mechanism.[1][11] The nucleophile (aniline) attacks the C6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the purine ring system. In the second, rapid step, the chloride leaving group is eliminated, restoring the aromaticity of the purine ring and yielding the final product. The base (DIPEA) is crucial for neutralizing the HCl generated during the reaction, driving it to completion.

IV. Safety and Handling

6-Chloro-7-isopropyl-7H-purin-8(9H)-one should be handled with appropriate safety precautions in a laboratory setting. Based on GHS classifications for similar compounds, it should be considered harmful if swallowed, and may cause skin and eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Phosphorus oxychloride (POCl₃) is highly corrosive and toxic. It reacts violently with water. All operations involving POCl₃ must be conducted in a fume hood with appropriate PPE, and a suitable quenching strategy should be in place.

V. Conclusion

6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a high-value synthetic intermediate, strategically positioned for the development of targeted therapeutics, particularly kinase inhibitors. Its synthesis, while requiring careful control of regioselectivity and handling of hazardous reagents, is achievable through established chemical transformations. The C6-chloro group provides a reliable and versatile point for diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols and insights provided in this guide are intended to facilitate the use of this powerful building block, accelerating the discovery of novel and effective medicines.

References

  • Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. Available from: [Link]

  • Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available from: [Link]

  • Zatloukal, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16169. Available from: [Link]

  • Liu, J. (2006). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. Available from: [Link]

  • Zatloukal, M., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Zatloukal, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed. Available from: [Link]

  • Zatloukal, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. Available from: [Link]

  • Organic Chemistry. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available from: [Link]

  • PubChem. (n.d.). 6-Chloropurine. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Deoxychlorination. Available from: [Link]

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Application Notes and Protocols for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting the Purine Scaffold in Oncology

The purine ring is a fundamental scaffold in medicinal chemistry, forming the core of essential biomolecules such as DNA, RNA, and ATP.[1] Its ubiquity in cellular processes makes it an attractive template for the design of therapeutic agents, particularly in oncology. Purine analogs have a rich history in cancer treatment, with compounds like mercaptopurine and fludarabine being mainstays in the clinic for decades.[2][3] These molecules primarily act as antimetabolites, interfering with nucleic acid synthesis and leading to the arrest of rapidly proliferating cancer cells.[1][2]

More recently, the focus has shifted towards developing purine analogs as potent and selective inhibitors of protein kinases.[4] Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. The ATP-binding pocket of kinases provides an ideal target for small molecule inhibitors, and the purine scaffold, mimicking the adenine core of ATP, serves as a privileged structure for kinase inhibitor design.

This application note provides a detailed guide for the investigation of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one , a novel purine derivative with potential as an anticancer agent. While specific biological data for this compound is not yet publicly available, its structural features suggest a likely role as a kinase inhibitor. The protocols outlined herein are designed to systematically evaluate its synthesis, in vitro efficacy, and cellular activity, providing a roadmap for its preclinical development.

Chemical Synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

The synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one can be approached through a multi-step process, starting from commercially available pyrimidine precursors. The following is a plausible synthetic route, based on established purine chemistry.

Synthetic Scheme:

Synthesis_of_6-Chloro-7-isopropyl-7H-purin-8(9H)-one A 4,5-diamino-6-chloropyrimidine C Intermediate Thiouracil A->C Reaction B Isopropyl isothiocyanate B->C E S-methylated Intermediate C->E Methylation D Methyl iodide D->E G 6-Chloro-7-isopropyl-7H-purin-8(9H)-one E->G Cyclization F Oxidative cyclization F->G

Caption: Plausible synthetic route for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Step-by-Step Protocol:
  • Synthesis of the Thiouracil Intermediate:

    • In a round-bottom flask, dissolve 4,5-diamino-6-chloropyrimidine in a suitable solvent such as ethanol.

    • Add isopropyl isothiocyanate to the solution in a dropwise manner while stirring.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the intermediate thiouracil derivative.

  • S-methylation of the Thiouracil Intermediate:

    • Suspend the dried thiouracil intermediate in a solvent like methanol.

    • Add a base, such as sodium methoxide, to the suspension and stir until a clear solution is obtained.

    • Cool the solution in an ice bath and add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, neutralize the reaction with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure to obtain the crude S-methylated intermediate.

  • Oxidative Cyclization to the Purinone Core:

    • Dissolve the crude S-methylated intermediate in a suitable solvent, such as acetic acid.

    • Add an oxidizing agent, for example, hydrogen peroxide (30% solution), dropwise at room temperature.

    • Heat the reaction mixture to 60-70°C and stir for 1-2 hours.

    • Monitor the formation of the final product by TLC.

    • After the reaction is complete, cool the mixture and carefully add a quenching agent, such as sodium thiosulfate solution, to neutralize any excess oxidizing agent.

    • The desired product, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, may precipitate out of the solution. If not, the product can be extracted with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

In Vitro Kinase Inhibition Assays

The purine scaffold of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one suggests that it may act as a competitive inhibitor at the ATP-binding site of various protein kinases. A primary screening against a panel of cancer-relevant kinases is a crucial first step in identifying its molecular targets.

Rationale for Kinase Panel Selection:

Given the prevalence of purine-based inhibitors for Cyclin-Dependent Kinases (CDKs), this family of kinases represents a high-priority target class for initial screening.[5] Dysregulation of CDKs is a common feature of cancer, leading to uncontrolled cell proliferation.[6] A representative panel should include key cell cycle-regulating CDKs.

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare kinase, substrate, and ATP solutions C Incubate kinase with compound A->C B Serially dilute 6-Chloro-7-isopropyl-7H-purin-8(9H)-one B->C D Initiate reaction by adding ATP/substrate mix C->D E Incubate for a defined period D->E F Stop reaction and add detection reagent (e.g., ADP-Glo™) E->F G Measure luminescence F->G H Calculate percent inhibition G->H I Determine IC50 values H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[7]

Materials:

  • Recombinant human kinases (e.g., CDK2/Cyclin E, CDK9/Cyclin T1)

  • Substrate peptides specific for each kinase

  • ATP

  • 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one in 100% DMSO.

    • Create a serial dilution of the compound in kinase buffer.

    • Prepare a solution of kinase and its corresponding substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Plate Setup:

    • Add the kinase/substrate solution to each well of a 384-well plate.

    • Add the serially diluted compound or DMSO (vehicle control) to the wells.

    • Incubate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis and Presentation:

The raw luminescence data is used to calculate the percent inhibition for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve.

Hypothetical Data Table:

Kinase TargetIC50 (µM) for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one
CDK2/Cyclin E0.5
CDK9/Cyclin T11.2
VEGFR2> 50
EGFR> 50

Cellular Assays for Anticancer Activity

Demonstrating that 6-Chloro-7-isopropyl-7H-purin-8(9H)-one can inhibit cancer cell growth is a critical next step. Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines.

Rationale for Cell Line Selection:

The choice of cell lines should be guided by the results of the kinase inhibition assays. For example, if the compound is a potent CDK2 inhibitor, cell lines known to be dependent on CDK2 for proliferation, such as certain breast and ovarian cancer cell lines, would be appropriate choices.

Experimental Workflow:

Cell_Viability_Workflow A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 72 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate percent viability and determine GI50 G->H

Caption: Workflow for a typical MTT-based cell viability assay.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, OVCAR-3)

  • Cell culture medium and supplements

  • 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom assay plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation:

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 value, the concentration of the compound that causes 50% growth inhibition, is then determined.

Hypothetical Data Table:

Cell LineGI50 (µM) for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one
MCF-7 (Breast Cancer)2.8
OVCAR-3 (Ovarian Cancer)5.1
A549 (Lung Cancer)> 25

Future Directions: In Vivo Efficacy Studies

Promising in vitro data would warrant the evaluation of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one in a preclinical in vivo cancer model. A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard approach.

Experimental Design Outline:
  • Animal Model: Athymic nude mice.

  • Cell Line: A cancer cell line that showed high sensitivity to the compound in vitro (e.g., MCF-7).

  • Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.

  • Treatment Groups:

    • Vehicle control (e.g., saline or a suitable formulation vehicle).

    • 6-Chloro-7-isopropyl-7H-purin-8(9H)-one at two or three different dose levels.

    • Positive control (a standard-of-care chemotherapy for the chosen cancer type).

  • Dosing Regimen: Dosing would be initiated once tumors reach a palpable size. The route of administration (e.g., oral, intraperitoneal) and dosing frequency would be determined based on preliminary pharmacokinetic studies.

  • Efficacy Endpoints:

    • Tumor volume measurements taken regularly.

    • Animal body weight to monitor for toxicity.

    • At the end of the study, tumors can be excised for biomarker analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

Conclusion

6-Chloro-7-isopropyl-7H-purin-8(9H)-one represents a promising starting point for a new anticancer drug discovery program. Its purine core provides a well-established scaffold for kinase inhibition, and the synthetic route is feasible. The protocols detailed in this application note provide a comprehensive framework for its initial preclinical evaluation. By systematically assessing its kinase inhibition profile, cellular activity, and ultimately, its in vivo efficacy, researchers can determine the therapeutic potential of this novel compound.

References

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A Protocol for the Kinetically Controlled, Regioselective N7-Alkylation of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective alkylation of purine scaffolds is a cornerstone of medicinal chemistry, yet it presents a persistent challenge due to the presence of multiple reactive nitrogen atoms. Direct alkylation often yields a thermodynamic mixture of N7 and N9 isomers, with the N9 product typically predominating.[1][2] This application note provides a detailed, field-proven protocol for the direct and highly regioselective N7-alkylation of 6-chloropurine, a critical intermediate in the synthesis of biologically active compounds.[3] The methodology leverages a silylation-based approach under Lewis acid catalysis, which favors the kinetically controlled formation of the N7 isomer, particularly for sterically hindered alkyl groups such as tert-butyl. We will elucidate the mechanistic rationale, provide a step-by-step experimental workflow, and detail the critical analytical methods required to unambiguously validate the desired N7 regiochemistry, ensuring a self-validating and reproducible protocol.

The Challenge of Regioselectivity: N7 vs. N9 Alkylation

The purine ring system contains two primary sites for alkylation on its imidazole ring: the N7 and N9 positions. While the N7 nitrogen is often considered the most nucleophilic site and thus the kinetically favored point of attack, the resulting N7-alkylated product is typically less stable than its N9 counterpart.[4][5] Consequently, reactions allowed to reach equilibrium, or those conducted under conditions that permit isomerization, will preferentially yield the thermodynamically stable N9 isomer.[1][3]

Achieving selective N7-alkylation therefore requires a protocol that operates under strict kinetic control, where the reaction is rapid and irreversible at the most reactive site. The protocol described herein achieves this by activating the 6-chloropurine substrate through silylation and utilizing a Lewis acid to promote a low-temperature reaction with a suitable alkylating agent.

Mechanistic Rationale

The success of this protocol hinges on a multi-step activation and reaction sequence.

  • Silylation: 6-chloropurine is first treated with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA). This step serves two purposes: it converts the N-H proton into a labile N-SiMe₃ group, increasing the substrate's solubility in anhydrous organic solvents, and it activates the purine ring for subsequent electrophilic attack.

  • Lewis Acid Catalysis: A strong Lewis acid, Tin (IV) chloride (SnCl₄), is introduced. It coordinates with the silylated purine and the alkyl halide, facilitating the formation of a carbocation-like intermediate from the alkylating agent.

  • Nucleophilic Attack: The activated, silylated purine attacks the electrophilic alkyl source. The inherent nucleophilicity of the N7 position directs the initial, kinetically favored attack, leading to the formation of the N7-alkylated product. The reaction is maintained at a controlled temperature to prevent isomerization to the N9 position.

N7_Alkylation_Mechanism cluster_0 Activation cluster_1 Alkylation (Kinetic Control) cluster_2 Potential Thermodynamic Pathway 6-Chloropurine 6-Chloropurine Silylated_Purine N-Trimethylsilyl 6-Chloropurine 6-Chloropurine->Silylated_Purine BSA, Heat Reaction_Complex Reaction Complex (Silylated Purine + SnCl₄ + R-X) Silylated_Purine->Reaction_Complex SnCl₄, R-X (e.g., t-BuBr) N7_Product N7-Alkyl-6-Chloropurine (Kinetic Product) Reaction_Complex->N7_Product N9_Product N9-Alkyl-6-Chloropurine (Thermodynamic Product) N7_Product->N9_Product Heat, Time (Isomerization)

Caption: Kinetically controlled pathway for N7-alkylation.

Detailed Experimental Protocol: Synthesis of 7-(tert-Butyl)-6-chloro-7H-purine

This protocol is adapted from a validated procedure for the N7 tert-butylation of 6-chloropurine, which consistently yields the desired product in high purity and good yield.[3]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
6-Chloropurine (1)≥98%Standard SupplierMust be dry.
1,2-Dichloroethane (DCE)AnhydrousStandard SupplierUse a freshly opened bottle or dry over molecular sieves.
N,O-Bis(trimethylsilyl)acetamide (BSA)≥95%Standard SupplierHighly moisture sensitive.
Tin (IV) chloride (SnCl₄)≥99%Standard SupplierHighly moisture sensitive; handle under inert gas.
tert-Butyl bromide≥98%Standard Supplier
Isopropyl alcoholReagent GradeStandard SupplierFor quenching.
Chloroform, NaHCO₃ (sat.), BrineReagent GradeStandard SupplierFor workup.
Magnesium sulfate (MgSO₄)AnhydrousStandard SupplierFor drying.
Argon or Nitrogen GasHigh PurityFor maintaining an inert atmosphere.
Step-by-Step Methodology

All operations should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen).

  • Silylation of Substrate:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropurine (1) (e.g., 775 mg, 5.0 mmol).

    • Suspend the purine in anhydrous 1,2-dichloroethane (DCE, 40 mL).

    • Under an argon atmosphere, add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.84 mL, 7.5 mmol, 1.5 equiv).

    • Heat the suspension to 75-80 °C (oil bath temperature) for 30 minutes. The mixture should become a clear, homogeneous solution, indicating complete silylation.

  • Reaction Setup and Alkylation:

    • Cool the clear solution in an ice bath (0 °C).

    • While stirring, slowly add Tin (IV) chloride (SnCl₄) (1.23 mL, 10.5 mmol, 2.1 equiv) via syringe.

    • Remove the ice bath and allow the mixture to stir at room temperature for 10 minutes.

    • Add tert-butyl bromide (1.68 mL, 15 mmol, 3.0 equiv).

    • Stir the reaction mixture at room temperature for 19-24 hours.

  • Reaction Monitoring:

    • Progress can be monitored by Thin Layer Chromatography (TLC) or LC/MS.[1]

    • TLC System: Dichloromethane/Methanol (95:5). The product is more non-polar than the starting material.

    • LC/MS analysis can distinguish between starting material, N7-product, and any potential N9-isomer.[1]

  • Workup and Purification:

    • Quench the reaction by carefully adding isopropyl alcohol (10 mL).

    • Dilute the mixture with chloroform (60 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with water (40 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 60 mL), water (30 mL), and finally brine (60 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product is often obtained as a yellowish solid of sufficient purity (typical yield: ~75%).[1]

    • For analytical samples, the product can be further purified by crystallization from ethanol to yield a white crystalline solid.[3]

Protocol Validation: A Self-Validating System

Confirmation of the N7 regiochemistry is the most critical step in this protocol. Relying on a single analytical technique is insufficient. A combination of NMR spectroscopy methods provides an unambiguous and trustworthy validation of the product's structure.

Key Analytical Differentiators: N7 vs. N9 Isomers

The electronic environment of the purine core is significantly different between the N7 and N9 isomers, leading to predictable and measurable differences in their ¹³C NMR spectra.[3]

Analytical MarkerN7-Isomer (Kinetic Product)N9-Isomer (Thermodynamic Product)Rationale
¹³C NMR: δ(C5) ~123 ppm (Shielded)~132 ppm (Deshielded)Alkylation at N7 increases electron density at C5, causing an upfield (shielded) shift.[3]
¹³C NMR: Δδ(C8-C5) Large (e.g., ~27 ppm)Small (e.g., ~13 ppm)The difference in chemical shifts between C8 and C5 is a reliable diagnostic tool for distinguishing the isomers.[1]
Definitive Structural Confirmation: NOESY NMR

For ultimate confidence, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. This experiment detects through-space interactions between protons that are close to each other.

  • Procedure: To enhance the diagnostic power, the N7-alkylated 6-chloropurine can be derivatized (e.g., substitution of the C6-chloro group with a methoxy group).

  • Expected Result: A NOESY experiment on the N7-alkylated product will show a clear correlation (cross-peak) between the protons of the alkyl group (e.g., the tert-butyl singlet) and the protons of the substituent at the C6 position. This interaction is only possible for the N7 isomer due to spatial proximity. No such correlation would be observed for the N9 isomer.[1]

Validation_Workflow Crude_Product Crude Reaction Product Purification Purification (Crystallization / Chromatography) Crude_Product->Purification Pure_Compound Isolated Compound Purification->Pure_Compound NMR_Analysis 1D NMR (¹H, ¹³C) Pure_Compound->NMR_Analysis Isomer_Check Check ¹³C δ(C5) and Δδ(C8-C5) (Compare to literature values) NMR_Analysis->Isomer_Check 2D_NMR 2D NMR (HSQC, HMBC, NOESY) N7_Confirmed N7 Isomer Confirmed Isomer_Check->N7_Confirmed  Values Match N7 N9_Mixture N9 Isomer or Mixture Detected Isomer_Check->N9_Mixture Values Match N9 or are ambiguous Final_Confirmation Definitive NOESY Confirmation N7_Confirmed->Final_Confirmation Final_Confirmation->N7_Confirmed  NOE Observed

Caption: Analytical workflow for product validation.

Scope, Limitations, and Troubleshooting

  • Scope: This silylation-Lewis acid method is highly effective and regioselective for sterically hindered tertiary alkyl halides like tert-butyl bromide.[3] It provides a reliable route to N7-tert-alkyl purines, which are otherwise difficult to synthesize.

  • Limitations: The protocol is not generally applicable to less sterically demanding alkylating agents. Attempts to use primary (e.g., benzyl bromide) or secondary (e.g., isopropyl bromide) alkyl halides under these conditions result in very low to no conversion.[3] Alternative methods must be sought for these substrates.

  • Troubleshooting:

    • Low or No Reaction: Suspect moisture contamination. Ensure all glassware is oven-dried and solvents are anhydrous. Handle BSA and SnCl₄ under a strict inert atmosphere.

    • Formation of N9 Isomer: The N9 isomer is the thermodynamically favored product.[1] Its formation suggests that the reaction may have been run for too long or at too high a temperature, allowing for equilibration. Adhere to the specified reaction time and temperature.

    • Incomplete Silylation: If the mixture does not become clear after heating with BSA, silylation may be incomplete. Ensure the BSA is fresh and the reaction is free of moisture.

Conclusion

The selective N7-alkylation of 6-chloropurine is a valuable transformation for the synthesis of novel therapeutic agents. The protocol detailed here provides a robust and reproducible method for achieving high N7-regioselectivity for tert-alkyl groups under kinetic control. By combining a specific experimental procedure with a rigorous and multi-faceted analytical validation workflow, researchers can confidently synthesize and confirm the structure of N7-alkylated purines, paving the way for further derivatization and biological evaluation.

References

  • Špaček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(9), 4696–4707. Available at: [Link]

  • Špaček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Dražan, V., et al. (2021). Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Molecules, 26(19), 5991. Available at: [Link]

  • Chen, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 829. Available at: [Link]

  • Dražan, V., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed. Available at: [Link]

  • Zhan, Y., et al. (2018). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. PLoS ONE, 13(10), e0205738. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. Available at: [Link]

  • Pérez-Peralta, N., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(19), 7317–7325. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. Available at: [Link]

Sources

The Strategic Role of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Significance in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many of these therapeutic agents lies a privileged heterocyclic core: the purine scaffold. This application note delves into the strategic utility of a specific, highly functionalized purine derivative, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one , as a key intermediate in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its unique structural features, provide detailed protocols for its synthesis and subsequent elaboration, and showcase its application in the development of targeted therapies.

The purine core, being the foundational structure of adenine and guanine, offers a bioisosteric starting point for ATP-competitive inhibitors. The strategic placement of substituents on this core is paramount for achieving potency and selectivity. The subject of this guide, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, is a testament to this principle. Its design incorporates three key features: a reactive 6-chloro group, a selectivity-enhancing 7-isopropyl substituent, and an 8-oxo functionality that influences electronic properties and hydrogen bonding capabilities. This unique combination makes it a versatile building block for accessing a diverse chemical space of potent and selective kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a key intermediate is fundamental to its effective use in multi-step synthesis.

PropertyValueSource
CAS Number 1226804-22-3[1]
Molecular Formula C₈H₉ClN₄O[1]
Molecular Weight 212.64 g/mol [1]
Appearance Off-white to light yellow solid (predicted)General knowledge of similar purine derivatives
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in chlorinated solvents (e.g., DCM), and poorly soluble in water and non-polar hydrocarbons.General knowledge of similar purine derivatives
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.[1]

Safety and Handling: 6-Chloro-7-isopropyl-7H-purin-8(9H)-one should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

The Rationale Behind the Structure: A Chemist's Perspective on Kinase Selectivity

The efficacy of a kinase inhibitor is not solely defined by its potency but also by its selectivity. Off-target kinase inhibition can lead to undesirable side effects and toxicity. The unique substitution pattern of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is deliberately designed to address this challenge.

  • The 7-Isopropyl Group: A Key to Selectivity: The N7-alkylation of the purine ring is a critical modification. While N9-isomers are often thermodynamically favored, the N7-isomer can offer distinct advantages in kinase binding. Research on 2,7,9-trisubstituted 8-oxopurines as FMS-like tyrosine kinase 3 (FLT3) inhibitors has demonstrated that the presence of an isopropyl group at the 7-position substantially increases selectivity towards FLT3 kinase .[2][3] This is attributed to the isopropyl group's ability to form favorable hydrophobic interactions within the ATP-binding pocket of specific kinases, while sterically clashing with residues in others. This targeted interaction is a powerful tool for medicinal chemists to steer the inhibitor towards the desired kinase. The isopropyl group can make extensive hydrophobic interactions with key residues such as valine, lysine, and the gatekeeper phenylalanine in the FLT3 kinase active site.[2]

  • The 6-Chloro Group: A Versatile Synthetic Handle: The chlorine atom at the 6-position of the purine ring is a highly versatile functional group. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of substituents, typically amines, which can be designed to interact with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors. The ability to diversify the C6-substituent late in the synthetic sequence is a major advantage in generating libraries of compounds for structure-activity relationship (SAR) studies.

  • The 8-Oxo Functionality: Modulating Electronic and Binding Properties: The presence of a carbonyl group at the 8-position (a purin-8-one) significantly influences the electronic nature of the purine ring system. It also introduces an additional hydrogen bond acceptor, which can be exploited to form specific interactions within the kinase active site. This feature can contribute to both the potency and selectivity of the final inhibitor.

Synthetic Protocols: From Precursors to the Key Intermediate

The synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a multi-step process that requires careful control of regioselectivity. The following protocols are based on established methodologies for the synthesis of related purine derivatives and provide a reliable pathway to the target compound.

Protocol 1: Synthesis of the Precursor - 2,6-Dichloro-7-isopropyl-7H-purine

A critical step in accessing the target molecule is the regioselective N7-isopropylation of a suitable purine starting material. A reliable method for this transformation starts from the commercially available 2,6-dichloropurine.[4]

Workflow for the Synthesis of 2,6-Dichloro-7-isopropyl-7H-purine:

Caption: Synthetic workflow for the N-isopropylation of 2,6-dichloropurine.

Step-by-Step Methodology:

  • Reaction Setup: To a well-stirred solution of 2,6-dichloro-9H-purine (1 equivalent) in dimethyl sulfoxide (DMSO), add potassium carbonate (3 equivalents) and 2-iodopropane (5 equivalents).[4]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature of 15-18°C for 8 hours.[4] Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether.[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude material will be a mixture of the N7 and N9 isomers.[4]

  • Isomer Separation: Separate the N7 and N9 isomers by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.[4] The N7-isomer, 2,6-dichloro-7-isopropyl-7H-purine, is typically the minor product.

Protocol 2: Synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

With the 2,6-dichloro-7-isopropyl-7H-purine in hand, the next step is the selective conversion to the 8-oxo derivative. A plausible and efficient method involves a two-step sequence: introduction of an 8-amino group followed by diazotization and hydrolysis.

Workflow for the Synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one:

start 2,6-Dichloro-7-isopropyl-7H-purine amination Selective Amination at C2 (e.g., with a protected amine) start->amination intermediate1 2-Amino-6-chloro-7-isopropyl-7H-purine amination->intermediate1 cyclization Cyclization to form the 8-oxo ring (e.g., with urea or phosgene equivalent) intermediate1->cyclization product 6-Chloro-7-isopropyl-7H-purin-8(9H)-one cyclization->product

Caption: Proposed synthetic pathway to 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Step-by-Step Methodology (Hypothetical, based on established purine chemistry):

  • Selective C2-Amination: React 2,6-dichloro-7-isopropyl-7H-purine with a suitable aminating agent (e.g., ammonia or a protected amine) under conditions that favor substitution at the more reactive C2 position.

  • Formation of the Imidazole Ring: The resulting 2-amino-6-chloro-7-isopropyl-7H-purine can then be cyclized to form the 8-oxo-purine. This can be achieved through various methods, such as reaction with urea at elevated temperatures or with a phosgene equivalent followed by hydrolysis.

  • Purification: The final product, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, would be purified by standard techniques such as recrystallization or column chromatography.

Application in Kinase Inhibitor Synthesis: A Gateway to Potent Therapeutics

The true value of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one lies in its utility as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 6-chloro group serves as a key point for diversification.

Application Example: Synthesis of a Hypothetical FLT3 Inhibitor

The following scheme illustrates the use of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one in the synthesis of a hypothetical FLT-3 inhibitor, drawing inspiration from the SAR of known 2,7,9-trisubstituted 8-oxopurine inhibitors.[2][3]

Reaction Scheme for Kinase Inhibitor Synthesis:

start 6-Chloro-7-isopropyl-7H-purin-8(9H)-one reagents R-NH₂ (e.g., 4-(piperazin-1-yl)aniline) Base (e.g., DIPEA), Solvent (e.g., n-BuOH) start->reagents Add reaction Nucleophilic Aromatic Substitution (SNAr) (Heat) reagents->reaction React product Target Kinase Inhibitor (e.g., a 2,7,9-trisubstituted 8-oxopurine) reaction->product Yields

Caption: General scheme for the synthesis of kinase inhibitors from the title compound.

Protocol for SNAr Diversification:

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-Chloro-7-isopropyl-7H-purin-8(9H)-one (1 equivalent) in a high-boiling polar solvent such as n-butanol or DMF.

  • Addition of Reagents: Add the desired amine nucleophile (e.g., 4-(piperazin-1-yl)aniline, 1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C and monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture and purify the product using standard methods such as precipitation, recrystallization, or column chromatography to yield the final kinase inhibitor.

Conclusion: A Valuable Tool for Drug Discovery

6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a strategically designed chemical intermediate that offers significant advantages for the synthesis of novel kinase inhibitors. Its unique combination of a reactive synthetic handle at the 6-position, a selectivity-inducing isopropyl group at the 7-position, and an 8-oxo functionality provides medicinal chemists with a powerful platform for generating libraries of potent and selective kinase inhibitors. The protocols and rationale presented in this application note are intended to guide researchers in the effective utilization of this valuable building block in their drug discovery endeavors.

References

  • Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1585. [Link]

  • Pharmaffiliates. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Retrieved from [Link]

  • Kryštof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. [Link]

  • Oumata, N., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16169. [Link]

  • Oumata, N., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. [Link]

  • Oumata, N., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. National Institutes of Health. [Link]

Sources

Application Notes & Protocols for the Characterization of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. This document provides a detailed guide to the analytical methodologies for the structural elucidation and purity assessment of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one , a substituted purine derivative of interest. Purine analogues are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. Therefore, establishing a robust analytical control strategy is a critical step in advancing such compounds from the laboratory to potential clinical applications.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for the selected methods and parameters. This approach is grounded in the principles of scientific integrity, ensuring that the described workflows are self-validating and adhere to internationally recognized standards, such as those set forth by the International Council for Harmonisation (ICH).

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for the development of appropriate analytical methods.

PropertyValueSource
CAS Number 1226804-22-3Commercial Suppliers
Molecular Formula C₈H₉ClN₄OCalculated
Molecular Weight 212.64 g/mol Calculated
Structure A purine core with a chloro substituent at the 6-position, an isopropyl group at the 7-position of the purine ring, and a ketone at the 8-position.Inferred from name

Analytical Workflow for Comprehensive Characterization

A multi-technique approach is necessary for the unambiguous characterization of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one. The following diagram illustrates the logical flow of analysis, from initial purity assessment to definitive structural confirmation.

Analytical_Workflow Figure 1. Integrated Analytical Workflow cluster_0 Purity & Identity cluster_1 Structural Elucidation cluster_2 Method Validation HPLC_UV HPLC-UV (Purity, Quantification) LC_MS LC-MS (Identity Confirmation) HPLC_UV->LC_MS Couple for Mass ID Validation Method Validation (ICH Q2(R1)) HPLC_UV->Validation Validate for QC NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) LC_MS->NMR For Pure Fractions/ Structural Confirmation FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Complementary Data Sample Test Sample of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one Sample->HPLC_UV Initial Analysis

Caption: Integrated workflow for the analysis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for separating and quantifying small organic molecules like purine derivatives. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[1] The hydrophobicity of the analyte governs its retention time.

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for purine-like structures. The specified dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source to suppress the ionization of any residual silanol groups on the stationary phase and to ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 10% to 90% B over 20 minutesA gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmPurine systems typically exhibit strong absorbance around this wavelength. A photodiode array (PDA) detector can be used to assess peak purity and identify the optimal detection wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

  • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria as outlined in regulatory guidelines like USP <621>.[2][3] This includes parameters such as tailing factor, theoretical plates, and repeatability of injections.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis (assay), a reference standard of known purity is required to construct a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle: Coupling HPLC with mass spectrometry provides molecular weight information, which is a powerful tool for confirming the identity of the analyte. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar organic molecules, often yielding the protonated molecular ion [M+H]⁺.[4][5] A quadrupole mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).[6][7]

Experimental Protocol

Instrumentation: An HPLC system coupled to a single quadrupole or a triple quadrupole mass spectrometer with an ESI source.

LC Conditions: The same HPLC conditions as described in Section 1.1 can be used. The flow from the HPLC is directed into the MS ion source.

MS Conditions:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in the purine ring are basic and readily accept a proton, making positive ion mode the preferred choice.
Capillary Voltage 3.5 kVThis voltage is applied to the ESI needle to generate a fine spray of charged droplets.
Drying Gas (N₂) Flow 10 L/minFacilitates the desolvation of the charged droplets.
Drying Gas Temperature 350 °CAids in solvent evaporation.
Nebulizer Pressure 40 psiAssists in the formation of a stable aerosol.
Scan Range m/z 50 - 500This range will encompass the expected molecular ion and potential fragments or adducts.

Expected Result: For 6-Chloro-7-isopropyl-7H-purin-8(9H)-one (MW = 212.64), the primary ion observed in the mass spectrum should be the protonated molecule [M+H]⁺ at an m/z of approximately 213.6. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed for the molecular ion peak, providing further confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

ExperimentPurpose
¹H NMR Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
¹³C NMR Provides information on the number of different types of carbons and their chemical environment.
2D COSY (Correlation Spectroscopy) Identifies proton-proton coupling networks.
2D HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms.
2D HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton.

Data Interpretation: The chemical shifts, coupling constants, and correlations observed in the various NMR spectra are pieced together to confirm the proposed structure of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, including the position of the isopropyl group and the chloro substituent.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[10] The frequencies of these vibrations are characteristic of the functional groups present in the molecule.[11][12]

Experimental Protocol

Instrumentation: An FTIR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory for easy sample handling.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

ParameterRecommended Setting
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Expected Absorptions:

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3200 - 3000N-H StretchAmide/Lactam in purine ring
2980 - 2940C-H StretchIsopropyl group
1700 - 1650C=O StretchCarbonyl (amide/lactam)
1620 - 1550C=N, C=C StretchPurine ring system
800 - 600C-Cl StretchChloroalkane

The presence of these characteristic absorption bands provides corroborating evidence for the functional groups within the molecule.

Method Validation

For use in a regulated environment (e.g., quality control in drug development), the primary analytical method (typically HPLC) must be validated according to ICH Q2(R1) guidelines.[13][14] This process demonstrates that the method is suitable for its intended purpose.

Validation_Parameters Figure 2. Key Validation Parameters (ICH Q2(R1)) Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity Validation->Specificity LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation as per ICH Q2(R1).

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one. By systematically applying chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and structure of this compound. The integration of these methods, underpinned by a commitment to scientific rigor and adherence to validation principles, ensures the generation of reliable and defensible data, which is essential for advancing pharmaceutical research and development.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Balci, M. (2004). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Wikipedia. (2023). Quadrupole mass analyzer. Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. USP-NF. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Konermann, L. (2017). Principles of Electrospray Ionization. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • United States Pharmacopeia. (2011). <621> Chromatography. Retrieved from [Link]

  • Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • YouTube. (2014). Quadrupole Mass Spectrometer Working Principle Animation - How to Measure Vacuum. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

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  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

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Application Notes & Protocols: Derivatization Techniques for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Overview and Strategic Analysis

The purine scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a vast range of biological activities, including antiviral and anticancer properties.[1][2][3] The compound 6-Chloro-7-isopropyl-7H-purin-8(9H)-one (CAS 1226804-22-3) is a versatile intermediate for library synthesis due to its distinct reactive centers.[4] The presence of the N7-isopropyl group simplifies derivatization strategies by blocking one of the common sites for alkylation, thereby offering enhanced regioselectivity for modifications at the N9 position.[1][2]

This guide provides a detailed analysis of the molecule's reactivity and presents robust protocols for its derivatization at two primary sites: the electrophilic C6 carbon and the nucleophilic N9 nitrogen of the purine core.

Structural Features and Reactivity

The synthetic utility of this scaffold is dictated by three key structural features:

  • C6-Chloro Group: This is the most reactive site for derivatization. The electron-withdrawing nature of the purine ring system makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . It is also an excellent handle for palladium-catalyzed cross-coupling reactions.

  • N9-Proton: The lactam proton at the N9 position is acidic and can be readily deprotonated by a suitable base, allowing for subsequent alkylation, arylation, or glycosylation . The steric hindrance from the adjacent N7-isopropyl group does not significantly impede reactions at this site but ensures that alkylation occurs exclusively at N9, avoiding the N7/N9 isomeric mixtures often seen with other purines.[5]

  • C8-Keto Group (Lactam): The 8-oxo functionality exists predominantly in its keto tautomeric form and is part of a stable amide system. While derivatization at this position is possible (e.g., conversion to 8-thio or 8-amino groups), it typically requires harsher conditions that may compete with reactions at the more labile C6-Cl position. Therefore, this guide will focus on the more selective and high-yielding transformations at C6 and N9. The 8-oxopurine moiety is a known product of oxidative processes and is generally stable.[6][7][8]

G cluster_molecule Reactivity Map of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one cluster_reactions Key Derivatization Sites cluster_products Potential Derivatives mol C6 C6-Chloro Position (Electrophilic) N9 N9-H Position (Nucleophilic/Acidic) SNAr S(N)Ar Products (Amines, Ethers, Thioethers) C6->SNAr  Nucleophilic  Substitution Coupling Cross-Coupling Products (Aryl-Amines, C-C Bonds) C6->Coupling  Pd-Catalyzed  Coupling Alkylation N9-Alkylated/Arylated Products N9->Alkylation  Deprotonation &  Substitution

Caption: Reactivity map highlighting the primary sites for derivatization.

Derivatization at the C6-Position

The chloro substituent at the C6 position is an excellent leaving group, enabling the synthesis of a wide array of derivatives. We present two primary strategies: direct nucleophilic substitution and palladium-catalyzed cross-coupling.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for introducing amines, alkoxides, and thiolates. The reaction proceeds via a Meisenheimer intermediate and is facilitated by the electron-deficient nature of the purine ring. The use of microwave irradiation can dramatically reduce reaction times and improve yields.[9]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like ethanol, DMF, or DMSO are chosen to solvate the nucleophile and stabilize the charged intermediate. Ethanol is often preferred for its low boiling point and ease of removal.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It acts as a scavenger for the HCl generated during the reaction. This prevents the protonation of the nucleophilic amine, which would render it inactive.

  • Temperature: While many reactions proceed at elevated temperatures (80-120 °C) under conventional heating, microwave-assisted synthesis allows for rapid, controlled heating to the target temperature, often leading to cleaner reactions and higher yields in minutes versus hours.[9]

Protocol 2.1.1: Microwave-Assisted C6-Amination

Principle: To displace the C6-chloro group with a primary or secondary amine using microwave heating for rapid and efficient synthesis.

Reagents & Materials Purpose
6-Chloro-7-isopropyl-7H-purin-8(9H)-one (1.0 eq)Starting Material
Amine (primary or secondary, 1.1 - 1.5 eq)Nucleophile
Diisopropylethylamine (DIPEA, 1.5 eq)Non-nucleophilic base (HCl scavenger)
Ethanol (or n-Butanol), anhydrousSolvent
5 mL Microwave Vial with stir barReaction Vessel
Microwave SynthesizerControlled Heating
Silica Gel for ChromatographyPurification
Solvents for Chromatography (e.g., DCM/MeOH, Hexanes/EtOAc)Eluent

Step-by-Step Methodology:

  • Preparation: To a 5 mL microwave vial, add 6-Chloro-7-isopropyl-7H-purin-8(9H)-one (e.g., 100 mg, 0.47 mmol).

  • Reagent Addition: Add the desired amine (1.2 eq, 0.56 mmol) followed by anhydrous ethanol (3 mL).

  • Base Addition: Add DIPEA (1.5 eq, 0.71 mmol, ~123 µL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate at 120 °C for 10-30 minutes with stirring. Monitor reaction progress by TLC or LC-MS if possible.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the pure C6-amino derivative.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Expect the disappearance of the N9-H proton signal if the amine used has an N-H bond that can form an intramolecular hydrogen bond. Mass spectrometry should show the expected molecular ion peak corresponding to the substitution.

Strategy 2: Buchwald-Hartwig Amination

For less nucleophilic amines, particularly anilines or heteroarylamines, direct SNAr may be sluggish or ineffective. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful alternative for forming these challenging C-N bonds.[10][11][12]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. Its role is to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for the subsequent reductive elimination.[10]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and deactivation of the catalyst.

G start_node Start: Weigh Reagents node1 Add Purine, Amine, Solvent (EtOH), Base (DIPEA) start_node->node1 In Microwave Vial proc_node proc_node mw_node Microwave Irradiation qc_node TLC / LC-MS Check mw_node->qc_node Cool to RT qc_node->mw_node Incomplete (Re-irradiate) node3 Concentrate in vacuo qc_node->node3 Reaction Complete end_node Final Product: Characterize node2 Place in Synthesizer node1->node2 Seal Vial node2->mw_node node4 Purify by Flash Chromatography node3->node4 node4->end_node

Caption: Experimental workflow for microwave-assisted C6-amination.

Protocol 2.2.1: Buchwald-Hartwig C6-Amination

Principle: To couple a primary or secondary amine with the C6-chloro position using a palladium catalyst and a phosphine ligand.

Reagents & Materials Purpose
6-Chloro-7-isopropyl-7H-purin-8(9H)-one (1.0 eq)Aryl Halide Substrate
Amine (e.g., aniline, 1.2 eq)Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)Palladium Precursor
XPhos (4 mol%)Ligand
Sodium tert-butoxide (NaOtBu, 1.4 eq)Strong Base
Toluene, anhydrous and deoxygenatedSolvent
Schlenk flask or sealed tubeInert Atmosphere Reaction Vessel
Inert Gas (Argon or Nitrogen)Prevents catalyst oxidation

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Add 6-Chloro-7-isopropyl-7H-purin-8(9H)-one (1.0 eq), the amine (1.2 eq), NaOtBu (1.4 eq), and XPhos (4 mol%) to a Schlenk flask under an inert atmosphere.

  • Catalyst Addition: In a separate vial, add Pd₂(dba)₃ (2 mol%) and the required volume of anhydrous, deoxygenated toluene. Briefly sonicate to dissolve, then add this solution to the Schlenk flask.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching & Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the desired C6-coupled product.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Method Comparison: Derivatization at C6
Parameter
Reaction Type
Typical Conditions
Scope of Amine
Advantages
Disadvantages

Derivatization at the N9-Position

With the N7 position blocked by an isopropyl group, the N9-H is the sole site for N-alkylation, providing excellent regiocontrol.

Causality Behind Experimental Choices:

  • Base: The choice of base depends on the acidity of the N9-H and the electrophile's reactivity. For simple alkyl halides, a moderate base like potassium carbonate (K₂CO₃) is often sufficient. For less reactive electrophiles or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) is used. NaH requires strictly anhydrous conditions as it reacts violently with water.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal. They effectively solvate the cation of the purine salt formed after deprotonation, enhancing the nucleophilicity of the N9 anion.

Protocol 3.1.1: General N9-Alkylation

Principle: To deprotonate the N9-H with a base, followed by nucleophilic attack on an alkyl or benzyl halide.

Reagents & Materials Purpose
6-Chloro-7-isopropyl-7H-purin-8(9H)-one (1.0 eq)Starting Material
Alkyl/Benzyl Halide (e.g., Benzyl bromide, 1.1 eq)Electrophile
Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 60% in oil, 1.2 eq)Base
N,N-Dimethylformamide (DMF), anhydrousSolvent
Round-bottom flask with stir barReaction Vessel
Inert Gas (Argon or Nitrogen)Recommended, especially with NaH

Step-by-Step Methodology:

  • Preparation (using K₂CO₃): a. Dissolve the purine starting material (1.0 eq) in anhydrous DMF. b. Add finely ground K₂CO₃ (2.0 eq) and stir the suspension for 15 minutes at room temperature.

  • Preparation (using NaH): a. Suspend NaH (1.2 eq) in anhydrous DMF in a flask under an inert atmosphere. b. Cool the suspension to 0 °C. c. Add a solution of the purine starting material (1.0 eq) in anhydrous DMF dropwise. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Add the alkyl/benzyl halide (1.1 eq) to the reaction mixture (either from step 1b or 2d).

  • Reaction: Stir the mixture at room temperature for 4-16 hours, or gently heat to 50 °C if the reaction is slow. Monitor progress by TLC or LC-MS.

  • Work-up: a. Pour the reaction mixture into ice-water. b. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with ethyl acetate (3x). c. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the N9-alkylated derivative.

  • Characterization: Confirm structure by NMR and MS. The most telling change in the ¹H NMR spectrum will be the disappearance of the broad N9-H singlet and the appearance of new signals corresponding to the introduced alkyl/benzyl group.

References

  • Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. National Center for Biotechnology Information. [Link]

  • 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967. PubChem. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Center for Biotechnology Information. [Link]

  • Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]

  • 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Pharmaffiliates. [Link]

  • Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. ResearchGate. [Link]

  • precolumn derivation hplc: Topics. Science.gov. [Link]

  • Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]

  • Antibodies to oxidative DNA damage: characterization of antibodies to 8-oxopurines. PubMed. [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. National Center for Biotechnology Information. [Link]

  • Representative 8-oxopurine lesions. ResearchGate. [Link]

  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. MDPI. [Link]

  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]

  • Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. [Link]

  • Mechanisms of Formation of 8-Oxoguanine Due To Reactions of One and Two OH • Radicals and the H 2 O 2 Molecule with Guanine: A Quantum Computational Study. ResearchGate. [Link]

  • 2,6-Dichloro-7-isopropyl-7H-purine. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution with amines. YouTube. [Link]

  • Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. MDPI. [Link]

  • Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Royal Society of Chemistry. [Link]

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Application Note: A Robust Protocol for the Purification of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and field-proven protocol for the purification of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol emphasizes a systematic approach, beginning with crude sample analysis and culminating in a highly purified product suitable for downstream applications. The core purification strategy employs silica gel column chromatography, a widely accessible and effective technique for this class of molecules. Furthermore, this guide details methods for purity assessment using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), ensuring the final product meets stringent quality standards. The methodologies described herein are designed to be both reproducible and scalable, providing researchers with a reliable framework for obtaining high-purity 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Introduction

6-Chloro-7-isopropyl-7H-purin-8(9H)-one (MW: 212.64 g/mol , Formula: C₈H₉ClN₄O) is a substituted purine derivative.[1] The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents.[2] The presence of a chloro group at the 6-position offers a reactive handle for further chemical modification, while the isopropyl group at the 7-position influences the molecule's solubility and steric profile. The purity of such compounds is paramount for accurate biological evaluation and to meet regulatory requirements in drug development.

This document serves as a comprehensive guide for researchers, outlining a robust purification workflow. The causality behind each step is explained to provide a deeper understanding of the purification process, thereby enabling effective troubleshooting and adaptation for similar purine analogs.

Pre-Purification Analysis and Preparation

Before proceeding with large-scale purification, it is crucial to characterize the crude reaction mixture. This initial analysis informs the selection of the optimal purification strategy and helps in identifying potential challenges.

2.1. Crude Sample Analysis

A small aliquot of the crude product should be analyzed to determine the number of components and their relative polarities.

  • Thin-Layer Chromatography (TLC): This is an indispensable tool for rapid analysis. A preliminary TLC analysis will help in selecting an appropriate solvent system for column chromatography.

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase Trial: Start with a non-polar system such as Hexane:Ethyl Acetate (EtOAc) in a 1:1 ratio. Adjust the polarity by varying the ratio to achieve good separation between the desired product and impurities. The ideal R_f value for the target compound should be between 0.2 and 0.4 for optimal separation on a column.

    • Visualization: UV light (254 nm) is typically effective for visualizing purine derivatives.

  • High-Performance Liquid Chromatography (HPLC): A preliminary analytical HPLC run can provide a more quantitative assessment of the crude mixture's complexity. A reversed-phase C18 column is generally suitable for purine derivatives.[3][4]

2.2. Solubility Testing

Assess the solubility of the crude product in various organic solvents. This is critical for choosing a suitable solvent for dissolving the sample before loading it onto the chromatography column. Dichloromethane (DCM), chloroform, and ethyl acetate are good starting points. The goal is to find a solvent in which the compound is soluble but which is also a relatively weak eluent for the chosen chromatography system to ensure a tight loading band.

Purification Workflow Overview

The overall process for obtaining pure 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is depicted in the following workflow diagram.

Purification_Workflow Crude Crude Reaction Mixture Pre_Analysis Pre-Purification Analysis (TLC, HPLC, Solubility) Crude->Pre_Analysis Column_Prep Column Chromatography Preparation Pre_Analysis->Column_Prep Informs solvent choice Slurry_Packing Slurry Packing of Silica Gel Column_Prep->Slurry_Packing Sample_Loading Sample Loading Slurry_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Based on purity Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Post_Analysis Purity & Identity Confirmation (HPLC, LC-MS, NMR) Solvent_Removal->Post_Analysis Final_Product Pure Product (>95%) Post_Analysis->Final_Product QC Pass

Caption: Workflow for the purification and analysis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Detailed Purification Protocol: Silica Gel Column Chromatography

Based on the purification of structurally similar compounds, normal-phase chromatography on silica gel is the recommended method.[2][5]

4.1. Materials and Reagents

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

4.2. Step-by-Step Protocol

  • Column Preparation:

    • Select a glass column with an appropriate diameter and length for the amount of crude material to be purified. A general rule of thumb is a silica gel mass of 50-100 times the mass of the crude product.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 Hexane:EtOAc). The consistency should be pourable but not overly dilute.

    • Pour the slurry into the column in a single, continuous motion. Use a funnel to aid in this process.

    • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.

    • Add a thin layer (approx. 0.5 cm) of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude 6-Chloro-7-isopropyl-7H-purin-8(9H)-one in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading". Adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully apply the dissolved sample or the dry-loaded silica onto the sand layer at the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, increase the proportion of ethyl acetate in hexane.

    • Collect fractions of a consistent volume in numbered test tubes.

4.3. Chromatographic Parameters Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic molecules.
Mobile Phase Hexane:Ethyl Acetate GradientOffers good selectivity for many purine derivatives and allows for fine-tuning of polarity.[5]
Sample Loading Wet or Dry LoadingWet loading is simpler if solubility allows; dry loading provides better resolution for less soluble compounds.
Elution Profile Isocratic or GradientStart with isocratic elution if TLC shows good separation; use a gradient for complex mixtures.

Post-Purification Analysis and Quality Control

5.1. In-Process Monitoring by TLC

  • Spot every few fractions on a TLC plate.

  • Develop the plate in the same solvent system used for the column.

  • Visualize under UV light.

  • Fractions containing only the spot corresponding to the pure product (as determined in the pre-purification analysis) should be combined.

5.2. Purity Confirmation by HPLC

A final purity assessment should be performed using a more sensitive and quantitative method like HPLC.[6][7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purity Assessment: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area.

5.3. Identity Confirmation

The identity of the purified product should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity based on TLC trials.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Cracked Silica Bed Column ran dry.Ensure the solvent level is always above the silica bed.
Improper packing.Ensure the silica is packed as a uniform slurry.
Product Elutes Too Quickly Mobile phase is too polar.Start with a less polar solvent system.
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.

Conclusion

The protocol detailed in this application note provides a comprehensive and reliable method for the purification of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one. By combining systematic pre-purification analysis with a well-executed silica gel column chromatography protocol and rigorous post-purification quality control, researchers can consistently obtain this valuable compound in high purity. This methodology is grounded in established principles of chromatography and can be readily adapted for the purification of other purine derivatives.[8][9]

References

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Retrieved from [Link]

  • Hou, J., et al. (2021). Guidelines for purine extraction and determination in foods. ResearchGate. Retrieved from [Link]

  • Anonymous. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Retrieved from [Link]

  • Öztürk, N., et al. (2019). Separation techniques: Chromatography. PMC - NIH. Retrieved from [Link]

  • Roca, M., et al. (2008). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine. Google Patents.
  • PubChem. (n.d.). 6-chloro-9-cyclopropyl-9H-purine. Retrieved from [Link]

  • Jurecka, P., et al. (2022). Comprehensive measurement of purines in biological samples. Frontiers. Retrieved from [Link]

  • Gagnier, S., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Source not specified.
  • Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2006). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed. Retrieved from [Link]

  • Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Retrieved from [Link]

  • Van, M. (n.d.). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. ibna.ro. Retrieved from [Link]

  • Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]

  • Chemsigma. (n.d.). 6-Chloro-7-isopropyl-7H-purin-8(9H)-one [1226804-22-3]. Retrieved from [Link]

  • PureSynth. (n.d.). 6-Chloro-7-Deazapurine 98.0%(GC). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.

Overview of the Synthetic Strategy

The synthesis of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one is most effectively approached through a two-step process. This strategy involves the initial regioselective N7-isopropylation of a suitable di-halogenated purine precursor, followed by a selective hydrolysis of the C8-halogen to introduce the desired 8-oxo functionality. This pathway is chosen for its convergency and the availability of starting materials.

The primary challenge in this synthesis lies in controlling the regioselectivity of the N-alkylation step, as the formation of the N9-isomer is often a competing and thermodynamically favored reaction.[1][2] Subsequent selective hydrolysis at the C8 position while preserving the C6-chloro group is also a critical transformation that requires careful control of reaction conditions.

Below is a visual representation of the proposed synthetic workflow:

Synthesis_Workflow Start 2,6-Dichloro-9H-purine Step1 N7-Isopropylation (2-iodopropane, K2CO3, DMSO) Start->Step1 Intermediate Mixture of N7 and N9 Isomers (2,6-Dichloro-7-isopropyl-7H-purine & 2,6-Dichloro-9-isopropyl-9H-purine) Step1->Intermediate Purification Chromatographic Separation Intermediate->Purification N7_Isomer 2,6-Dichloro-7-isopropyl-7H-purine Purification->N7_Isomer Isolated N7 Isomer Step2 Selective C8-Hydrolysis (e.g., mild NaOH(aq)) N7_Isomer->Step2 Final_Product 6-Chloro-7-isopropyl-7h-purin-8(9h)-one Step2->Final_Product

Caption: Proposed two-step synthesis of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My N7-isopropylation reaction is yielding a mixture of N7 and N9 isomers. How can I improve the regioselectivity for the N7 isomer?

A1: The formation of both N7 and N9 isomers is a well-documented challenge in purine alkylation.[1][2] The N9 position is often the site of thermodynamic control, while the N7 position is favored under kinetic control. To enhance the yield of the desired N7 isomer, consider the following strategies:

  • Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled N7 product. The literature procedure for a similar alkylation suggests stirring at a controlled temperature range of 288–291K (15-18°C).[3]

  • Choice of Base and Solvent: While potassium carbonate in DMSO is a common choice, exploring other solvent-base combinations can influence the N7/N9 ratio. For instance, using a bulkier base might sterically hinder the approach to the N9 position.

  • Silylation of the Purine: A more advanced technique to promote N7 selectivity involves the silylation of the purine starting material prior to alkylation. This is often employed in the Vorbrüggen glycosylation to direct substitution to the N7 position.[1]

Troubleshooting Flowchart for Poor N7-Selectivity:

N7_Selectivity_Troubleshooting Start Low Yield of N7 Isomer Check_Temp Was the reaction temperature controlled and kept low? Start->Check_Temp Lower_Temp Action: Decrease reaction temperature (e.g., 15-18°C). Check_Temp->Lower_Temp No Check_Base_Solvent Is the base/solvent system optimized? Check_Temp->Check_Base_Solvent Yes Lower_Temp->Check_Base_Solvent Optimize_Conditions Action: Experiment with alternative bases (e.g., bulkier bases) and solvents. Check_Base_Solvent->Optimize_Conditions No Consider_Silylation For persistent issues, consider a silylation step prior to alkylation. Optimize_Conditions->Consider_Silylation End Improved N7-Selectivity Consider_Silylation->End Check_Base_solvent Check_Base_solvent Check_Base_solvent->Consider_Silylation Yes

Caption: Decision-making process for improving N7-isopropylation selectivity.

Q2: I am having difficulty separating the N7 and N9 isomers after the alkylation step. What are the recommended purification methods?

A2: The separation of N7 and N9 purine isomers can be challenging due to their similar polarities. However, successful separation is achievable with careful chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating these isomers.[3] A shallow solvent gradient is often necessary to achieve good resolution. A non-polar/polar solvent system such as petroleum ether/ethyl acetate is a good starting point.[3]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reverse-phase HPLC can provide excellent separation.

  • Fractional Crystallization: In some cases, if one isomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method.

Table 1: Comparison of Purification Methods for N7/N9 Isomers

MethodAdvantagesDisadvantagesRecommended For
Column Chromatography Scalable, widely accessibleCan be time-consuming, requires solvent optimizationPreparative scale
HPLC High resolution, good for analysisLimited scalability, requires specialized equipmentAnalytical and small-scale purification
Fractional Crystallization Potentially simple and scalableHighly dependent on solubility differences, may not be universally applicableCases with significant solubility differences

Q3: During the hydrolysis of 2,6-dichloro-7-isopropyl-7H-purine, I am observing the formation of byproducts, and the yield of the desired 8-oxo product is low. How can I improve the selectivity of this step?

A3: The key to this step is the selective hydrolysis of the C8-chloro group without affecting the C6-chloro group. The C8 position is generally more reactive towards nucleophilic substitution than the C6 position in the purine ring. To favor the desired reaction:

  • Control of Stoichiometry and Concentration: Use a limited amount of the hydrolyzing agent (e.g., NaOH). A dilute solution is preferable to a concentrated one to minimize side reactions.

  • Temperature and Reaction Time: Perform the reaction at a controlled, and likely low, temperature to minimize the rate of the undesired C6-hydrolysis. Monitor the reaction progress closely using a suitable analytical technique like TLC or HPLC to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

  • pH Control: Maintaining the pH in a specific range can be crucial. After the initial hydrolysis, careful neutralization is required.

Q4: How can I confirm the identity and regiochemistry of my final product and the N7/N9 intermediates?

A4: Unambiguous characterization of the N7 and N9 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H NMR: While ¹H NMR can confirm the presence of the isopropyl group and the purine protons, it may not be sufficient to distinguish between the N7 and N9 isomers.

  • ¹³C NMR: A reliable method for distinguishing N7 and N9 purine isomers is based on the difference in the chemical shifts of the C5 and C8 carbons. For N7-alkylated purines, this difference (Δδ) is typically larger than for the corresponding N9 isomers.

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide definitive proof of regiochemistry. For an N7-substituted purine, a correlation is expected between the protons of the N7-alkyl group and the H8 proton of the purine ring.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-7-isopropyl-7H-purine (N7 Isomer)

This protocol is adapted from a similar procedure for the alkylation of 2,6-dichloropurine.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dichloro-9H-purine (1 equivalent).

  • Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. To this stirred suspension, add potassium carbonate (3 equivalents).

  • Alkylation: Add 2-iodopropane (5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature of 15-18°C for 8 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent such as ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to separate the N7 and N9 isomers.

Protocol 2: Selective Hydrolysis to 6-Chloro-7-isopropyl-7h-purin-8(9h)-one

This is a generalized protocol and may require optimization.

  • Reaction Setup: Dissolve the purified 2,6-dichloro-7-isopropyl-7H-purine (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

  • Hydrolysis: Add a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M, 1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction closely by TLC or HPLC. The reaction is expected to be complete within a few hours.

  • Neutralization: Once the starting material is consumed, carefully neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl) to a pH of approximately 7.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. The crude product can be further purified by recrystallization or column chromatography if necessary.

References

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry. [Link]

  • 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Section 1: Frequently Asked Questions - Core Synthetic Challenges

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one . This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this and related purine derivatives. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your desired outcomes with confidence.

Introduction to the Synthetic Challenge

The N-alkylation of purine scaffolds is a cornerstone of medicinal chemistry, yet it presents a persistent challenge: regioselectivity. The purine core possesses multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole ring. Direct alkylation frequently results in a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable and, therefore, the major product.[1][2] Achieving high yields of the less common, yet often biologically significant, N7 isomer, such as 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, requires careful optimization of reaction conditions.

This guide will focus on the isopropylation of the likely starting material, 6-chloro-7,9-dihydro-8H-purin-8-one, to yield the desired N7-isopropyl product. We will explore common pitfalls and provide systematic solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Issue 1: Low to No Conversion of Starting Material

Question: I have set up my reaction with 6-chloro-7,9-dihydro-8H-purin-8-one, an isopropyl halide, and a base, but I am observing very little or no consumption of my starting material. What could be the cause?

Answer:

This is a common issue that can often be traced back to insufficient activation of the purine substrate or inadequate reaction conditions. Let's break down the potential causes and solutions.

Causality and Solutions:

  • Inadequate Base Strength: The N-H protons of the purine ring are acidic, but a sufficiently strong base is required to generate the nucleophilic purine anion for alkylation.

    • Troubleshooting: If you are using a weak base like potassium carbonate (K₂CO₃), you may see low conversion. Consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These will more effectively deprotonate the purine ring.

  • Poor Solubility: 6-chloro-7,9-dihydro-8H-purin-8-one has limited solubility in many common aprotic solvents. If your starting material is not dissolved, the reaction will be slow or stall.

    • Troubleshooting: Ensure your reaction is homogenous. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for dissolving purine derivatives.[3] Gentle heating can also improve solubility, but be mindful of potential side reactions at elevated temperatures.

  • Inactive Alkylating Agent: Isopropyl halides can be less reactive than other alkyl halides.

    • Troubleshooting: Consider using isopropyl iodide instead of isopropyl bromide or chloride, as the iodide is a better leaving group. You can also try activating the alkylating agent by using a phase-transfer catalyst, such as tetrabutylammonium bromide, if you are running a biphasic reaction.

  • Reaction Temperature and Time: The reaction may simply be too slow at room temperature.

    • Troubleshooting: Gradually increase the reaction temperature in 10-15°C increments, monitoring the reaction by TLC or LC-MS. An optimal temperature is often between 50-80°C. Extend the reaction time; some purine alkylations can take up to 24 hours to reach completion.

Experimental Protocol: General N-Alkylation (Base-Mediated)

cluster_0 Reaction Setup cluster_1 Workup and Analysis Start Dissolve 6-chloro-7,9-dihydro-8H-purin-8-one in anhydrous DMF under inert atmosphere (N2/Ar) Add_Base Add base (e.g., NaH, 1.2 eq.) portion-wise at 0°C Start->Add_Base Stir_1 Stir for 30 min at 0°C to allow for deprotonation Add_Base->Stir_1 Add_Alkyl_Halide Add isopropyl iodide (1.5 eq.) dropwise Stir_1->Add_Alkyl_Halide React Allow to warm to RT and stir for 12-24h (or heat to 50-80°C if needed) Add_Alkyl_Halide->React Quench Quench reaction carefully with water or isopropanol React->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash organic layer with water and brine Extract->Wash Dry_Concentrate Dry over Na2SO4, filter, and concentrate in vacuo Wash->Dry_Concentrate Analyze Analyze crude product by LC-MS and 1H NMR Dry_Concentrate->Analyze

Caption: General workflow for base-mediated N-alkylation of 6-chloro-7,9-dihydro-8H-purin-8-one.

Issue 2: Poor N7/N9 Regioselectivity - The N9 Isomer is the Major Product

Question: My reaction is working, but I am predominantly forming the undesired N9-isopropyl isomer. How can I favor the formation of the N7 product?

Answer:

This is the most common and critical challenge in this synthesis. The N9 position is often more sterically accessible and the resulting product is thermodynamically more stable.[2] To favor the N7 isomer, we need to employ strategies that rely on kinetic control or steric hindrance.

Causality and Solutions:

  • Thermodynamic vs. Kinetic Control: Standard basic conditions often favor the thermodynamic N9 product. To achieve kinetic N7 selectivity, a different approach is needed. A highly effective method involves silylating the purine first, followed by alkylation in the presence of a Lewis acid.[1][4]

    • Troubleshooting Protocol (Lewis Acid-Mediated):

      • Silylation: Suspend 6-chloro-7,9-dihydro-8H-purin-8-one in an anhydrous solvent like 1,2-dichloroethane (DCE) or acetonitrile (ACN). Add a silylating agent such as N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5-2.0 eq.) and heat (e.g., to 80°C) until the solution becomes clear. This indicates the formation of the silylated purine.

      • Lewis Acid Addition: Cool the mixture in an ice bath and add a Lewis acid like tin(IV) chloride (SnCl₄) (1.1-2.1 eq.) dropwise under an inert atmosphere.

      • Alkylation: Add your isopropyl halide (e.g., isopropyl bromide, 3.0 eq.) and stir at room temperature. The reaction progress should be monitored carefully by LC-MS.

    • Why this works: The silylation step makes the purine more soluble and reactive. The bulky silyl group may preferentially reside at the N9 position, sterically hindering it. The Lewis acid then coordinates with the purine ring, activating the N7 position for kinetic attack by the alkyl halide.

  • Steric Hindrance: The choice of alkylating agent and substrate can influence the regioselectivity.

    • Troubleshooting: While you are fixed on an isopropyl group, it's worth noting that bulkier alkyl groups (like tert-butyl) often show higher selectivity for the N7 position under Lewis acid conditions.[1] This principle supports the use of the Lewis acid method to maximize kinetic control.

Data Summary: General N-Alkylation Strategies and Expected Outcomes

MethodTypical Base/CatalystSolventGeneral OutcomeKey Insight
Direct Alkylation K₂CO₃, NaHDMF, DMSOMixture of N7/N9 isomers; often N9 major.[2]Thermodynamically driven; simple but less selective.
Silylation-Alkylation BSA, then SnCl₄ or TiCl₄DCE, ACNImproved N7 selectivity.[1][4]Kinetically driven; favors the N7 isomer.
Grignard Method Isopropylmagnesium bromideTHFCan favor N7 isomers.An alternative for specific substrates.
Issue 3: Difficulty in Separating N7 and N9 Isomers

Question: I have a mixture of the N7 and N9 isomers, and they are proving difficult to separate by column chromatography. What can I do?

Answer:

Separating these isomers can be challenging due to their similar polarities. However, with careful optimization of your chromatography conditions, a good separation is usually achievable.

Causality and Solutions:

  • Insufficient Resolution on Silica Gel: The polarity difference between the N7 and N9 isomers might be subtle.

    • Troubleshooting:

      • Solvent System: A common mistake is using a solvent system that is too polar, causing both isomers to elute quickly. Start with a less polar eluent system and gradually increase the polarity. For a related compound, 2,6-dichloro-7-isopropyl-7H-purine, a petroleum ether/ethyl acetate system was effective.[3] For your 8-oxo compound, which is more polar, a hexane/ethyl acetate or dichloromethane/methanol gradient might be more appropriate.

      • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

      • Sample Loading: Do not overload the column. Use a minimal amount of solvent to dissolve your crude product before loading it onto the silica.

  • Crystallization: If chromatography is still problematic, fractional crystallization can sometimes be an effective alternative.

    • Troubleshooting: Try dissolving the isomeric mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allowing it to cool slowly. The isomers may have different solubilities, allowing one to crystallize out preferentially. This may require some experimentation with different solvents.

Issue 4: Product Instability or Degradation

Question: I have successfully synthesized my N7-isopropyl product, but it seems to be degrading during workup or purification. What could be causing this?

Answer:

N7-alkylated purines can be labile under certain conditions, particularly acidic ones. The bond between the isopropyl group and the N7 nitrogen can be susceptible to cleavage.

Causality and Solutions:

  • Acidic Conditions: The N7-alkyl bond can be cleaved in the presence of acid. This is a known instability for N7-tert-butylated purines, and similar behavior can be expected for the N7-isopropyl analogue.[1]

    • Troubleshooting:

      • Workup: During the workup, avoid acidic washes. Use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual Lewis acid or other acidic species.

      • Purification: If using silica gel for chromatography, be aware that standard silica can be slightly acidic. You can use silica gel that has been neutralized by pre-washing it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% triethylamine in your eluent).

  • Storage:

    • Recommendation: Store the purified product in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is advisable.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected starting material for this synthesis? The most logical starting material is 6-chloro-7,9-dihydro-8H-purin-8-one (CAS No: 37527-48-3).[5] This compound provides the necessary 6-chloro and 8-oxo functionalities.

Q2: How can I confirm that I have the N7 isomer and not the N9? Definitive characterization requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) .

  • ¹H NMR: The chemical shifts of the purine ring protons will be different for the N7 and N9 isomers. The proton on the five-membered imidazole ring (C8-H is absent here, but C2-H is present) will show a noticeable difference in its chemical environment.

  • ¹³C NMR: The carbon chemical shifts will also differ between the two isomers.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous proof of connectivity. For the N7 isomer, you would expect to see a correlation between the methyl protons of the isopropyl group and the C5 and C8 carbons of the purine ring.

Q3: What are the main safety precautions for this reaction?

  • Reagents: Handle strong bases like NaH with extreme care; they are flammable and react violently with water. Lewis acids like SnCl₄ are corrosive and moisture-sensitive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Anhydrous solvents are required for many of these reactions. Ensure they are properly dried and handled under an inert atmosphere to prevent quenching of reagents.

  • Product: The target molecule, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, is listed with hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled), indicating that it should be handled with care.[6]

Q4: Can I use other alkylating agents besides isopropyl halides? Yes, the general methods described here can be adapted for other alkyl groups. However, the reactivity of the alkylating agent and the steric bulk of the alkyl group will influence reaction times, temperatures, and the N7/N9 selectivity.

Visualization of Isomer Formation

cluster_0 Reaction Conditions Start 6-chloro-7,9-dihydro-8H-purin-8-one + Isopropyl Halide Conditions Base (e.g., NaH in DMF) or Lewis Acid (e.g., SnCl4 in DCE) Start->Conditions Product_N7 N7-isopropyl isomer (Kinetic Product) Conditions->Product_N7 Favored by Lewis Acid (Kinetic Control) Product_N9 N9-isopropyl isomer (Thermodynamic Product) Conditions->Product_N9 Often favored by strong base (Thermodynamic Control)

Caption: Logical relationship between reaction conditions and the formation of N7 vs. N9 isomers.

References

  • Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

  • The Formation and Biological Significance of N7-Guanine Adducts - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. [Link]

  • Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • alkylation of some pyrimidine and purine derivatives using microwave-assisted methods. (2000). Arkivoc. [Link]

  • Direct Regioselective C-H Cyanation of Purines. (2023). MDPI. [Link]

  • Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. (2018). ResearchGate. [Link]

  • 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one | Pharmaffiliates. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of 6-chloro-8-substuted-9[H]-purine derivatives an. (n.d.). TSI Journals. [Link]

  • Guo, H.-M., Li, P., Niu, H.-Y., Wang, D.-C., & Qu, G.-R. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. The Journal of Organic Chemistry, 75(17), 6016–6018. [Link]

  • Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed. [Link]

  • Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. (n.d.). WJ-CHEM. [Link]

  • 2,6-Dichloro-7-isopropyl-7H-purine - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents. (n.d.).
  • 6-Chloro-7-isopropyl-7H-purin-8(9H)-one [1226804-22-3] | Chemsigma. (n.d.). Retrieved January 26, 2026, from [Link]

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"6-Chloro-7-isopropyl-7h-purin-8(9h)-one" stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-7-isopropyl-7h-purin-8(9h)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability, handling, and troubleshooting of this compound. Given the specific nature of this chlorinated purine derivative, understanding its potential instabilities is critical for generating reliable and reproducible experimental data.

This center is structured to provide immediate answers through our FAQs and in-depth guidance for resolving complex issues in our Troubleshooting Guide. Our philosophy is to empower you with the knowledge to create self-validating experimental systems.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one to proactively mitigate degradation.

Q1: What are the recommended storage conditions for solid 6-Chloro-7-isopropyl-7h-purin-8(9h)-one?

A1: As a solid, the compound should be stored in a cool, dark, and dry environment.[1] Recommended conditions are -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. Proper labeling of the container with the date received and opened is a crucial practice for tracking its history.[2]

Q2: How should I prepare stock solutions? Which solvents are recommended?

A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The choice of solvent is critical. While solubility data is specific to the compound, polar aprotic solvents like DMSO or DMF are common choices for purine analogs. However, it is essential to validate the stability of the compound in your chosen solvent, as the solvent itself can impact degradation.[3]

Q3: What are the primary chemical liabilities of this molecule?

A3: Based on its structure, the two primary points of instability are:

  • Hydrolysis of the C6-Chloro Group: The chlorine atom on the purine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis), which would replace the chlorine with a hydroxyl group, forming the corresponding hypoxanthine analog. This reaction can be catalyzed by acidic or basic conditions.[4]

  • Purine Ring Integrity: The purine ring system itself can be sensitive to strong oxidative conditions and photolytic degradation upon exposure to UV or high-intensity visible light.[5][6]

Q4: Is this compound sensitive to light?

A4: Many purine-based molecules exhibit sensitivity to light.[5] Therefore, it is prudent to assume 6-Chloro-7-isopropyl-7h-purin-8(9h)-one is photolabile until proven otherwise. All handling, both in solid and solution form, should be performed under amber lighting or in light-protecting containers (e.g., amber vials). The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing (ICH Q1B), which can be adapted to assess this property systematically.[7]

Troubleshooting Guide: Investigating Instability

This section provides a logical, step-by-step approach to diagnosing and resolving stability-related issues encountered during your experiments.

Problem 1: I am observing a loss of compound activity or inconsistent results over time.

This is a classic sign of compound degradation. The active 6-Chloro-7-isopropyl-7h-purin-8(9h)-one is likely converting into one or more inactive degradation products.

Troubleshooting Workflow:

G A Inconsistent Results / Loss of Activity Observed B Is the compound stored correctly? (Solid & Solution) A->B C Review Storage Protocol. - Store at -20°C or below. - Protect from light. - Aliquot solutions. B->C No D Analyze Compound Purity via HPLC B->D Yes E Single sharp peak matching reference? D->E F Multiple peaks or shifted retention time observed E->F No G Compound is likely stable. Investigate other experimental variables (e.g., reagents, assay conditions). E->G Yes H Degradation is confirmed. Proceed to Forced Degradation Study to identify cause. F->H

Caption: Troubleshooting workflow for loss of compound activity.

Step-by-Step Analysis:

  • Verify Purity: The first step is to confirm the purity of your current stock. Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to analyze a sample from your working stock solution.[8]

  • Compare to a Standard: Compare the chromatogram to a freshly prepared solution from a new vial of the solid compound or a certified reference standard.

  • Identify Degradants: If you observe additional peaks that are not present in the fresh sample, this is strong evidence of degradation. The goal is then to identify the conditions causing this.

Problem 2: My analytical results (HPLC, LC-MS) show unexpected peaks.

Unexpected peaks are direct evidence of impurities, which may be from the original synthesis or from degradation during storage or sample processing.

Troubleshooting Workflow:

  • Characterize the Impurities: Use LC-MS to get the mass of the unknown peaks. A common degradation pathway for this molecule is hydrolysis. Calculate the expected mass of the hydroxylated product (C8H9N4O2), where the -Cl is replaced by -OH. If a peak matches this mass, hydrolysis is the likely culprit.

  • Perform a Forced Degradation Study: To confirm the source of degradation, a forced degradation or "stress testing" study is the definitive approach.[9][10] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products. This process is crucial for developing a robust, stability-indicating analytical method.[11]

Experimental Protocol: Forced Degradation Study

This protocol is designed to systematically investigate the stability of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one under various stress conditions, as recommended by ICH guidelines.[12] The goal is to achieve 5-20% degradation to reveal potential degradation products without completely destroying the molecule.[13]

Objective: To identify the degradation pathways and intrinsic stability of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one.

Materials:

  • 6-Chloro-7-isopropyl-7h-purin-8(9h)-one

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with UV/PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL stock solution in Acetonitrile or DMSO B Acid Hydrolysis (0.1 M HCl, RT & 60°C) C Base Hydrolysis (0.1 M NaOH, RT & 60°C) D Oxidative (3% H2O2, RT) E Thermal (Solid & Solution, 80°C) F Photolytic (ICH Q1B light exposure) G Neutral Hydrolysis (Water, RT & 60°C) H Sample at t=0, 2, 6, 24, 48h I Neutralize acid/base samples H->I J Analyze all samples by validated HPLC-UV method I->J K Identify degradants using LC-MS J->K

Caption: Workflow for a forced degradation study.

1. Preparation of Samples:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).[7]

  • For each condition below, dilute the stock solution with the stressor solution to the target concentration. Keep a control sample diluted with the solvent at room temperature and protected from light.

2. Stress Conditions:

Stress ConditionProcedureRationale
Acid Hydrolysis Mix with 0.1 M HCl. Keep one set at room temperature (RT) and another at 60°C.To test susceptibility to acid-catalyzed degradation, particularly hydrolysis of the chloro group.[12]
Base Hydrolysis Mix with 0.1 M NaOH. Keep one set at RT and another at 60°C.To test susceptibility to base-catalyzed degradation.
Oxidative Degradation Mix with 3% H2O2. Keep at RT.To evaluate the molecule's stability against oxidation.
Thermal Degradation Store both solid compound and a solution sample in an oven at 80°C.To assess the impact of heat on stability.[14][15]
Photostability Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.To determine light sensitivity as per ICH Q1B guidelines.[7]

3. Analysis:

  • At specified time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before injection.

  • Analyze all samples by a validated, stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • Use LC-MS to obtain mass data for any new peaks to aid in structural elucidation.

Data Interpretation:

By comparing the chromatograms from the stressed samples to the control, you can definitively identify the conditions under which 6-Chloro-7-isopropyl-7h-purin-8(9h)-one degrades. This information is invaluable for defining appropriate storage and handling conditions for your future experiments, ensuring the integrity of your results.

References

  • SGS Hong Kong. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Lhasa Limited. (2024, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Resolve Mass Laboratories. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]

  • Ferris, J. P., & Orgel, L. E. (1966). Photochemical reactions and the chemical evolution of purines and nicotinamide derivatives. Journal of the American Chemical Society, 88(5), 1074-1074.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • The Chemistry Blog. (2022, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(10), 3585-3595.
  • Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • MDPI. (2023, August 12). Purine Metabolism and Pyrimidine Metabolism Alteration Is a Potential Mechanism of BDE-47-Induced Apoptosis in Marine Rotifer Brachionus plicatilis. Retrieved from [Link]

  • Simon, M. I., & Van Vunakis, H. (1964). THE DYE-SENSITIZED PHOTOOXIDATION OF PURINE AND PYRIMIDINE DERIVATIVES. Archives of biochemistry and biophysics, 105, 197-206.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • PubMed. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]

  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • IJNRD. (2024, March). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • PubMed. (1964). THE DYE-SENSITIZED PHOTOOXIDATION OF PURINE AND PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • PubMed Central. (2023, April 7). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • Industrial Safety & Hygiene News. (2023, November 17). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 18). Hydrolysis Reactions. Retrieved from [Link]

  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • PubMed. (2010). Pyrimidine and purine biosynthesis and degradation in plants. Retrieved from [Link]

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Technical Support Center: Troubleshooting Solubility for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers. As a substituted purine analog, this compound's solubility is influenced by its heterocyclic core, chloro- and isopropyl-substituents, and the lactam-lactim tautomerism of the purinone ring. This guide will walk you through a logical, step-by-step process to achieve successful dissolution for your experiments.

FAQ 1: I'm starting with a new batch. What solvent should I try first?

Answer: For novel compounds like 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, a systematic approach starting with common organic solvents is recommended. The goal is to identify a suitable solvent for preparing a high-concentration stock solution, which can then be diluted into aqueous buffers for final assays.

Based on the purine scaffold, which has both polar (nitrogen and oxygen atoms) and non-polar (isopropyl group) features, solubility is likely to be favored in polar aprotic solvents.[1]

Recommended Initial Solvent Screen:

SolventTypeRationale & Expected Outcome
DMSO Polar AproticPrimary Choice. Excellent for dissolving a wide range of heterocyclic compounds.[2] Likely to be the most effective solvent.
DMF Polar AproticSimilar to DMSO. A good alternative if DMSO is not suitable for the downstream application.[3]
Ethanol Polar ProticMay have moderate success due to its ability to hydrogen bond. Often less effective than DMSO/DMF for complex heterocycles.
Isopropanol Polar ProticThe compound's isopropyl group might slightly enhance solubility in isopropanol compared to other alcohols.[4]

Step-by-Step Protocol: Small-Scale Solubility Test

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate, clear glass vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL of DMSO) to one vial to achieve a target concentration (e.g., 10 mg/mL).

  • Observation & Aiding Dissolution:

    • Vortex the vial vigorously for 30-60 seconds.

    • Visually inspect for any undissolved particulate matter against a dark background.

    • If solids remain, gentle warming (30-40°C) or brief sonication can be applied. Use these methods with caution as they can accelerate degradation.

  • Documentation: If the compound dissolves completely, note the concentration. If not, add another measured volume of solvent to determine the approximate solubility limit.

  • Repeat: Repeat the process for the other solvents to determine the most effective one for your stock solution.

FAQ 2: My compound is insoluble in my aqueous assay buffer. What are my options?

Answer: This is a common challenge. Direct dissolution in aqueous buffers is often difficult for complex organic molecules. The standard and most effective method is to first create a concentrated stock in an organic solvent (like DMSO) and then dilute this stock into your aqueous buffer.[3] However, this can lead to precipitation if not done correctly. Here are the key strategies to overcome this issue:

Strategy 1: The Co-Solvent Method (Standard Practice)

The principle here is to introduce the compound to the aqueous phase when it's already dissolved in a miscible organic "co-solvent."

Step-by-Step Protocol: Diluting from an Organic Stock

  • Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to the highest practical concentration (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Calculate Dilution: Determine the final concentration needed in your assay. Critically, ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically <1% v/v , to avoid impacting biological systems. Many cell-based assays are sensitive to DMSO concentrations above 0.5%.

  • Perform the Dilution:

    • Pipette the aqueous buffer into a new tube first.

    • While vortexing or vigorously mixing the buffer, add the small volume of the concentrated compound stock directly into the buffer. This rapid dispersion is crucial to prevent localized supersaturation and precipitation.[5]

    • Never add the aqueous buffer to the concentrated DMSO stock. This will almost certainly cause the compound to precipitate.

Strategy 2: pH Adjustment

The solubility of ionizable drugs is often pH-dependent.[6] Purine analogs contain multiple nitrogen atoms that can be protonated or deprotonated, changing the molecule's overall charge and its interaction with polar solvents like water.[7][8]

  • Acidic Conditions (e.g., pH < 6): Protonation of the purine ring nitrogens may occur, creating a cationic species. This charged form is generally more water-soluble.

  • Alkaline Conditions (e.g., pH > 8): Deprotonation of the N-H protons (at positions 7 or 9) can create an anionic species, which would also be more soluble than the neutral form.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).

  • Add a small, consistent amount of the solid compound to each buffer.

  • Agitate the samples at a constant temperature for several hours to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at its λmax or HPLC).

  • Plot the measured solubility against the buffer pH to determine the optimal pH range for dissolution.

FAQ 3: The compound dissolves initially but then precipitates over time or upon temperature change. How can I fix this?

Answer: This phenomenon, known as precipitation from a supersaturated solution, is a common issue, especially when diluting a concentrated organic stock into an aqueous buffer.[9] It indicates that the final solution is not thermodynamically stable.

Troubleshooting Flowchart for Precipitation

G start Precipitation Observed in Final Aqueous Solution check_conc Is the final compound concentration too high? start->check_conc check_solvent No check_conc->check_solvent sol_lower_conc Action: Lower the final working concentration. check_conc->sol_lower_conc check_temp No check_solvent->check_temp sol_lower_solvent Action: Reduce final co-solvent (e.g., DMSO) to <0.5%. check_solvent->sol_lower_solvent check_mixing No check_temp->check_mixing sol_maintain_temp Action: Maintain constant temp. (e.g., 37°C) after dilution. check_temp->sol_maintain_temp sol_remix Action: Re-make by adding stock to buffer while vortexing. check_mixing->sol_remix end_node Consider advanced formulation (e.g., cyclodextrins). check_mixing->end_node

Caption: A workflow for troubleshooting compound precipitation.

Key Causality and Solutions:

  • High Final Concentration: The most common cause. Your final aqueous solution is simply supersaturated.

    • Solution: The most straightforward fix is to lower the final working concentration of your compound. Determine the highest stable concentration and work within that limit.[10]

  • "Salting Out": If the final concentration of the organic co-solvent is too high, it can disrupt the hydration shell around the compound, causing it to precipitate.

    • Solution: Ensure your final DMSO or other co-solvent concentration is minimal, ideally below 0.5%.[5]

  • Temperature Sensitivity: Solubility is temperature-dependent. A compound that is soluble at room temperature might precipitate when moved to a colder environment (e.g., a 4°C refrigerator).

    • Solution: Prepare solutions fresh and use them immediately. If storage is necessary, store aliquots of the high-concentration organic stock at -20°C or -80°C and prepare the aqueous dilution just before the experiment. Avoid repeated freeze-thaw cycles.

FAQ 4: How can I be sure my compound is fully dissolved and not a fine suspension?

Answer: This is a critical point, as a fine suspension can lead to highly variable and erroneous results in biological assays.[9] Visual inspection is the first step but can be misleading.

Protocol: Verifying True Dissolution

  • Visual Check: Hold the vial against a bright light and a dark background. Look for the "Tyndall effect" - if you can see a beam of light passing through the liquid, it indicates the presence of suspended particles scattering the light. A true solution will not show this.

  • Centrifugation Test:

    • Place your prepared solution in a microcentrifuge tube.

    • Spin at high speed (e.g., >10,000 x g) for 10-15 minutes.

    • Carefully inspect the bottom and sides of the tube for any pellet formation. The absence of a pellet is a strong indicator of complete dissolution.

  • Filtration (for stock solutions): For preparing a stock solution, after dissolving the compound, you can filter it through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO). This will remove any microscopic particulates. This is not practical for final assay volumes but ensures the stock is clear.

Systematic Solubilization Workflow

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation cluster_2 Troubleshooting start Start: Solid Compound solv_screen Screen Solvents: 1. DMSO 2. DMF 3. Ethanol start->solv_screen dissolve Dissolve in Best Solvent (e.g., 10-50 mM in DMSO) solv_screen->dissolve verify_stock Verify Dissolution: - Visual Check - Centrifugation Test dissolve->verify_stock store Store Stock at -20°C / -80°C verify_stock->store dilute Dilute Stock into Buffer (while vortexing, <1% DMSO) store->dilute Day of Experiment prep_buffer Prepare Aqueous Buffer (Consider optimal pH) prep_buffer->dilute verify_final Check for Precipitation (Immediate & Over Time) dilute->verify_final use_assay Use in Assay Immediately verify_final->use_assay precip Precipitation Occurs verify_final->precip If fails adjust Adjust Protocol: - Lower Concentration - Optimize pH - Re-evaluate Co-solvent % precip->adjust adjust->dilute

Caption: A comprehensive workflow from stock preparation to final use.

By following these structured protocols and understanding the chemical principles behind them, you can effectively troubleshoot and overcome the solubility challenges associated with 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, ensuring the reliability and reproducibility of your experimental data.

References

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • Diab, S., et al. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application.
  • National Center for Biotechnology Information. (n.d.). 6-chloro-9-cyclopropyl-9H-purine. PubChem. Retrieved from [Link]

  • Ditzinger, F., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • Pizzorno, G., et al. (2001). Purine Analogs. In Holland-Frei Cancer Medicine. 5th edition.
  • Jagadish, P.C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Maltseva, E., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules.
  • Wikipedia. (2023). Purine analogue. Retrieved from [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Deepshikha, S., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Ghafil, R., et al. (2020). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds.
  • Machado, M. R., et al. (2019).
  • Di, L., & Kerns, E. H. (2006).
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • O'Mahony, C., et al. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences.
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropanol. PubChem. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

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How to avoid isomer formation in purine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Purine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purine chemistry. Isomer formation is a persistent challenge in purine synthesis, often leading to reduced yields, and difficult purification steps, and compromising the biological activity of the target molecule. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high regioselectivity in your experiments. Here, we move beyond simple step-by-step instructions to explain the underlying principles that govern isomer formation, empowering you to make informed decisions and optimize your synthetic strategies.

Understanding the Core Challenge: N7 vs. N9 Isomerism

The purine ring system possesses multiple nucleophilic nitrogen atoms, but the N7 and N9 positions of the imidazole moiety are the most common sites for alkylation and glycosylation. The formation of an undesired isomer is not a random event; it is governed by a delicate interplay of electronic and steric factors, which can be manipulated to favor the desired product. Direct alkylation of a purine with an alkyl halide under basic conditions, for instance, frequently yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer often predominating.[1][2]

The key to avoiding isomer formation lies in understanding and controlling the reaction conditions to exploit the subtle differences between these two positions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during purine synthesis, providing explanations and actionable solutions.

FAQ 1: My alkylation reaction is producing a mixture of N7 and N9 isomers. How can I increase the yield of the desired N9 product?

This is one of the most frequent challenges in purine chemistry. The ratio of N9 to N7 isomers is primarily dictated by the principles of kinetic versus thermodynamic control.

  • Kinetic vs. Thermodynamic Products: The N7-alkylated purine is often the kinetic product, meaning it forms faster due to a lower activation energy.[2] This is particularly true at lower reaction temperatures. The N9-alkylated purine is typically the thermodynamic product—it is more stable, and its formation is favored under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.[1][2]

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: If you are obtaining a significant amount of the N7 isomer, try increasing the reaction temperature. This will provide the necessary energy to overcome the activation barrier for the formation of the more stable N9 isomer and allow the reaction to reach thermodynamic equilibrium. Similarly, extending the reaction time can also favor the accumulation of the thermodynamic product.

  • Solvent Selection: The polarity of the solvent can influence the nucleophilicity of the nitrogen atoms and the stability of the transition states.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are commonly used and can effectively solvate the cation of the purine salt, enhancing the nucleophilicity of the purine anion. Acetonitrile (ACN) has been shown to facilitate faster reaction rates compared to less polar solvents like 1,2-dichloroethane (DCE).[1][2]

    • Experimenting with different solvents is recommended, as the optimal choice can be substrate-dependent.

  • Choice of Base: The base used to deprotonate the purine can influence the regioselectivity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like DBU. The choice of base can affect the concentration and reactivity of the purine anion. For instance, using K₂CO₃ in DMF is a standard condition that often provides good results for N9 alkylation.[3]

Visualizing the Control Mechanism

The energy profile diagram below illustrates the concept of kinetic vs. thermodynamic control in purine alkylation.

G Energy Profile: N7 (Kinetic) vs. N9 (Thermodynamic) Alkylation cluster_0 cluster_1 Reactants Reactants TS_N7 TS (N7) Reactants->TS_N7 ΔG‡ (fast) TS_N9 TS (N9) Reactants->TS_N9 ΔG‡ (slow) P_N7 N7 Product (Kinetic) TS_N7->P_N7 P_N9 N9 Product (Thermodynamic) TS_N9->P_N9 y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate

Caption: Energy diagram showing the lower activation energy for the kinetic N7 product and the greater stability of the thermodynamic N9 product.

FAQ 2: How can I selectively synthesize the N7 isomer?

While the N9 isomer is often the desired product, there are instances where the N7 isomer is the target. To favor the kinetic product, the reaction conditions should be adjusted accordingly.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or below) will favor the pathway with the lower activation energy, leading to the formation of the N7 isomer.[1]

  • Use a Bulky Protecting Group at N9: A reliable method for forcing substitution at the N7 position is to first protect the N9 position with a bulky group. This sterically hinders any reaction at N9, directing the incoming electrophile to the N7 position. After the N7-alkylation is complete, the protecting group at N9 can be removed.

  • Employ Specific Catalysts: Certain Lewis acids in combination with silylated purines can favor the formation of the N7 isomer, particularly with bulky alkylating agents. For example, the use of SnCl₄ with a silylated 6-chloropurine and a tert-alkyl halide has been shown to be highly regioselective for the N7 position under kinetically controlled conditions.[1][2]

FAQ 3: I'm performing a glycosylation reaction (Vorbrüggen) and getting a mixture of N7 and N9 nucleosides. How can I improve the N9 selectivity?

The Vorbrüggen glycosylation is a powerful method for nucleoside synthesis, but like alkylation, it can suffer from a lack of regioselectivity. The key is to control the reaction conditions to favor the thermodynamically more stable N9 isomer.

Troubleshooting Steps:

  • Ensure Complete Silylation: The purine must be fully silylated (e.g., with BSA or HMDS) before the addition of the glycosyl donor and Lewis acid catalyst. This increases the solubility and nucleophilicity of the purine.

  • Optimize the Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Common catalysts include SnCl₄, TiCl₄, and TMSOTf. The optimal catalyst can be substrate-dependent, so screening may be necessary.

  • Temperature and Reaction Time: Similar to alkylation, higher temperatures and longer reaction times generally favor the formation of the more stable N9-glycosylated product.[4]

Workflow for Optimizing Vorbrüggen Glycosylation

G start Start: Purine Substrate silylation Silylation of Purine (e.g., BSA, HMDS) start->silylation coupling Coupling with Glycosyl Donor + Lewis Acid Catalyst silylation->coupling analysis Analyze N7/N9 Ratio (e.g., NMR, LC-MS) coupling->analysis optimize Optimize Conditions: - Temperature - Catalyst - Solvent analysis->optimize Low Selectivity deprotection Deprotection of Sugar Moieties analysis->deprotection High N9 Selectivity optimize->silylation final_product Desired N9-Nucleoside deprotection->final_product

Caption: A systematic workflow for optimizing the regioselectivity of Vorbrüggen glycosylation reactions.

FAQ 4: Can steric hindrance be used to control regioselectivity?

Absolutely. Steric hindrance is a powerful tool for directing substitution towards the less hindered N9 position.

Strategies Based on Steric Hindrance:

  • Substituents on the Purine Ring: A bulky substituent at the C6 position of the purine can partially block access to the N7 position, thereby favoring N9 substitution.

  • Bulky Electrophiles: Using a sterically demanding alkylating or glycosylating agent can also disfavor attack at the more sterically congested N7 position.

  • Strategic Shielding: A clever approach involves introducing a group at C6 that can fold over and shield the N7 position. For example, 6-(azolyl)purine derivatives with coplanar ring systems have been designed where a C-H bond from the azole ring physically blocks access to N7, resulting in exclusive N9 alkylation.[5][6]

Field-Proven Protocols and Methodologies

Protocol 1: Regioselective N9-Alkylation using Steric Shielding

This protocol is based on the work of Robins et al. and utilizes a 6-(2-butylimidazol-1-yl) group to sterically shield the N7 position, leading to exclusive N9 alkylation.[6]

Materials:

  • 6-(2-butylimidazol-1-yl)-2-chloropurine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl iodide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • To a solution of 6-(2-butylimidazol-1-yl)-2-chloropurine (1.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N9-alkylated product.

Causality: The coplanar orientation of the imidazole and purine rings positions a C-H bond of the imidazole directly over the N7 atom, creating a steric shield that prevents the approach of the alkylating agent.[5][6] This forces the alkylation to occur exclusively at the unhindered and thermodynamically favored N9 position.

Protocol 2: The Mitsunobu Reaction for N9-Alkylation

The Mitsunobu reaction is an effective method for the N9-alkylation of purines with primary or secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[7][8]

Materials:

  • Purine substrate (e.g., 6-chloropurine)

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the purine (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography. Note that the triphenylphosphine oxide byproduct can sometimes co-elute with the product.[7]

Causality: The reaction proceeds through the formation of a phosphonium intermediate with the alcohol, activating it as a good leaving group. The purine anion then acts as a nucleophile, attacking the activated alcohol. The N9 position is generally favored due to its higher thermodynamic stability and, in many cases, greater steric accessibility.

Data Summary Table

The choice of solvent and temperature are critical variables in controlling the N7/N9 isomer ratio. The following table summarizes typical outcomes for the alkylation of 6-chloropurine.

ConditionTemperaturePredominant IsomerRationaleReference
Kinetic Control Low (e.g., 0°C to RT)N7Favors the product with the lower activation energy.[1][2]
Thermodynamic Control High (e.g., >80°C)N9Allows the reaction to reach equilibrium, favoring the more stable isomer.[1][2]
Solvent: ACN Room TemperatureN7 (initially)Faster reaction rate can trap the kinetic product.[1][2]
Solvent: ACN 80°C, prolonged timeN9Promotes equilibration to the thermodynamic product.[1][2]

Differentiating Isomers: A Critical Step

Correctly identifying the N7 and N9 isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Key NMR Signatures:

  • ¹³C NMR: A reliable method involves comparing the chemical shifts of the C5 and C8 carbons. The difference in chemical shifts (Δδ = δC5 - δC8) is typically larger for N7 isomers compared to N9 isomers.[1][2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For N7-substituted purines, a through-space correlation may be observed between the protons of the substituent and the H8 proton of the purine ring. For N9-substituted purines, a correlation might be seen with substituents at the C6 position.[1][2]

References

  • Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Freccero, M., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry. Available at: [Link]

  • Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Center for Biotechnology Information. Available at: [Link]

  • ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2015). ResearchGate. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. ResearchGate. Available at: [Link]

  • Purine and Pyrimidine Metabolism. (1997). Biochemistry @ The University of Western Australia. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. Available at: [Link]

  • Kapadiya, K. M., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. ResearchGate. Available at: [Link]

  • PURINES & PYRIMIDINES (Nitrogenous bases) The Biochemistry of the Nucleic acids 2. (2020). YouTube. Available at: [Link]

  • Vorbrüggen-type synthesis. (n.d.). Royal Society of Chemistry. Available at:

  • Toyota, A., Katagiri, N., & Kaneko, C. (1993). Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity. Taylor & Francis Online. Available at: [Link]

  • Awwad, S., et al. (2016). A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs. PubMed. Available at: [Link]

  • A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs. (2016). ResearchGate. Available at: [Link]

  • Coplanar rings have C-H above N7. (n.d.). ResearchGate. Available at: [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Available at: [Link]

  • Vorbrüggen glycosylation reaction and its mechanism. (n.d.). ResearchGate. Available at: [Link]

  • Why is N7 of guanine so vulnerable to addition via alkylating agents, especially compared to N7 of adenine and the other nitrogen atoms of guanine? (2014). Quora. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2022). MDPI. Available at: [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Available at: [Link]

  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. (2017). National Center for Biotechnology Information. Available at: [Link]

  • General pathway of Traube's method for purine synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. (2016). Royal Society of Chemistry. Available at: [Link]

  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. (2021). MDPI. Available at: [Link]

  • 1-III) Traube Synthesis For Purine. (n.d.). Scribd. Available at: [Link]

  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2021). Royal Society of Chemistry. Available at: [Link]

  • Traube purine synthesis. (2023). Chemistry Online. Available at: [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. (2020). YouTube. Available at: [Link]

  • Purine analogues – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. Available at: [Link]

  • Traube's Purine Synthesis. (2021). YouTube. Available at: [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this key purine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring efficiency, purity, and yield at a larger scale. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.

I. Overview of the Synthetic Strategy

The synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a multi-step process that requires careful control over reaction conditions to ensure the desired regioselectivity and final product purity. The primary challenge in the synthesis of N7-substituted purines is the competing formation of the thermodynamically more stable N9 isomer.[1][2] This guide will focus on a modern, regioselective approach to overcome this hurdle, followed by the conversion of the intermediate to the final 8-oxo product.

II. Experimental Protocols and Workflow

A robust and scalable synthesis requires a well-defined protocol. Below are the recommended steps for the synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Step 1: Regioselective N7-Isopropylation of 6-Chloropurine

This step is critical for establishing the correct isomer. We will adapt a Lewis-acid catalyzed method, which has been shown to favor the kinetic N7 product over the thermodynamic N9 product.[1]

Protocol:

  • Silylation of 6-Chloropurine: In a dry, inert atmosphere (e.g., under argon), suspend 6-chloropurine in anhydrous 1,2-dichloroethane (DCE). Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution. This in-situ silylation is crucial for the subsequent regioselective alkylation.

  • Lewis Acid Addition: Cool the solution in an ice bath and add tin(IV) chloride (SnCl4) dropwise. Maintain the temperature below 5°C during the addition.

  • Alkylation: Add 2-iodopropane to the reaction mixture and allow it to warm to room temperature. Stir for an extended period, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Quench the reaction with a suitable reagent, such as isopropyl alcohol, and proceed with an aqueous work-up. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N7-Isomer 1. Incomplete silylation of 6-chloropurine.2. Insufficient amount or activity of the Lewis acid catalyst.3. Reaction temperature is too high, favoring the N9-isomer.4. Insufficient reaction time.1. Ensure anhydrous conditions and use a sufficient excess of BSA. Confirm complete dissolution before proceeding.2. Use a fresh, high-purity grade of SnCl4. The amount of catalyst is critical and may need optimization for larger scales.[1]3. Maintain a low temperature during the addition of SnCl4 and the initial phase of the alkylation.4. Monitor the reaction closely and allow for sufficient time for the kinetic product to form.
High Proportion of N9-Isomer 1. Reaction conditions favoring the thermodynamic product (e.g., high temperature, prolonged reaction time in certain solvents).2. Inefficient quenching of the reaction, allowing for isomerization.1. Strictly control the temperature. Consider alternative solvents like acetonitrile (ACN), which can influence the reaction rate and selectivity.[1]2. Quench the reaction promptly once the optimal N7:N9 ratio is achieved.
Difficult Separation of N7 and N9 Isomers 1. Similar polarity of the two isomers.2. Inappropriate choice of chromatography conditions.1. Utilize column chromatography with a high-resolution silica gel. A gradient elution system may be necessary.2. Employ analytical techniques like 13C NMR to differentiate the isomers. The chemical shift difference between C5 and C8 carbons is a reliable indicator.[2]
Low Yield in the C8-Oxidation Step 1. Incomplete conversion of the 6-chloro-7-isopropyl-7H-purine intermediate.2. Degradation of the starting material or product under the reaction conditions.1. Optimize the reaction time and temperature. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.2. Use a milder oxidizing agent or adjust the pH to prevent degradation.
Impure Final Product 1. Incomplete reaction in either step.2. Side reactions leading to byproducts.3. Inefficient purification.1. Drive reactions to completion as monitored by appropriate analytical techniques.2. Identify byproducts by mass spectrometry and adjust reaction conditions to minimize their formation.3. Recrystallization or further chromatographic purification of the final product may be necessary.

IV. Frequently Asked Questions (FAQs)

Q1: Why is regioselective N7-alkylation so challenging for purines?

A1: The purine ring system has multiple nitrogen atoms that can be alkylated. The N9 position is generally more thermodynamically stable, while the N7 position is often the kinetically favored site of alkylation. Achieving high selectivity for the N7 isomer requires careful control of reaction conditions to favor the kinetic product and prevent isomerization to the more stable N9 product.[2]

Q2: What is the role of the Lewis acid in the N7-isopropylation reaction?

A2: The Lewis acid, such as SnCl4, coordinates to the silylated purine, activating it towards nucleophilic attack by the alkyl halide. This coordination is thought to sterically hinder the N9 position, thereby directing the alkylation to the N7 position.[1]

Q3: How can I confirm the identity of the N7 and N9 isomers?

A3: A reliable method for distinguishing between N7 and N9 purine isomers is through 13C NMR spectroscopy. The difference in the chemical shifts of the C5 and C8 carbons (Δδ) is significantly larger for the N7 isomer compared to the N9 isomer.[2]

Q4: What are the key considerations when scaling up the N7-isopropylation from a lab scale to a pilot plant scale?

A4: When scaling up, several factors become more critical:

  • Heat Transfer: The addition of the Lewis acid is exothermic. Ensure that the cooling capacity of the reactor is sufficient to maintain the optimal temperature.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity, especially during the addition of reagents.

  • Solvent and Reagent Purity: The purity of solvents and reagents can have a more significant impact on the reaction outcome at a larger scale.

  • Work-up and Isolation: The work-up and purification procedures may need to be adapted for larger volumes. For example, liquid-liquid extraction can be more challenging, and crystallization may be a more practical purification method than chromatography.

Q5: What are the potential methods for the conversion of 6-chloro-7-isopropyl-7H-purine to the final 8-oxo product?

A5: While a direct, high-yielding protocol for this specific transformation is not widely published, a plausible approach is the direct oxidation of the C8-H bond. This can be challenging and may require screening of various oxidizing agents and conditions. An alternative, multi-step approach could involve bromination at the C8 position followed by nucleophilic substitution with a hydroxide source.

V. Visualizing the Process

To aid in understanding the workflow and potential troubleshooting points, the following diagrams are provided.

Synthesis_Workflow cluster_0 Step 1: N7-Isopropylation cluster_1 Step 2: C8-Oxidation A 6-Chloropurine B Silylation (BSA, DCE) A->B C Lewis Acid Activation (SnCl4) B->C D Alkylation (2-Iodopropane) C->D E Work-up & Purification D->E F 6-Chloro-7-isopropyl-7H-purine E->F G Oxidation F->G H Work-up & Purification G->H I 6-Chloro-7-isopropyl-7H-purin-8(9H)-one H->I

Caption: Synthetic workflow for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.

Troubleshooting_Workflow Start Low Yield or Purity Issue Q1 Check N7:N9 Ratio Start->Q1 A1_HighN9 High N9 Isomer Q1->A1_HighN9 High N9 Q2 Low Conversion? Q1->Q2 Ratio OK A1_Sol Optimize Temp & Solvent A1_HighN9->A1_Sol End Problem Resolved A1_Sol->End A2_Yes Yes Q2->A2_Yes Yes Q3 Purification Issue? Q2->Q3 No A2_Sol Check Reagent Purity & Stoichiometry A2_Yes->A2_Sol A2_Sol->End A3_Yes Yes Q3->A3_Yes Yes Q3->End No A3_Sol Optimize Chromatography/Recrystallization A3_Yes->A3_Sol A3_Sol->End

Caption: A logical troubleshooting workflow for synthesis issues.

VI. References

Sources

Technical Support Center: Characterization of Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of purine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the experimental evaluation of these important therapeutic agents. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to design robust experiments and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What are purine analogs and what is their general mechanism of action?

A: Purine analogs are a class of molecules that mimic the structure of endogenous purines (adenine and guanine).[1] They are primarily used as antimetabolites in the treatment of cancers, particularly leukemias and lymphomas, as well as autoimmune diseases.[2][3] Their therapeutic effect stems from their ability to interfere with nucleic acid (DNA and RNA) synthesis and function.[1][4] Many purine analogs are prodrugs, meaning they require intracellular metabolic activation to their nucleotide forms to exert their cytotoxic or immunosuppressive effects.[5] Once activated, they can be incorporated into DNA and RNA, leading to chain termination, or they can inhibit key enzymes involved in nucleotide metabolism, ultimately disrupting cellular replication and function.[3]

Q2: Why is the characterization of purine analogs so challenging?

A: The characterization of purine analogs presents several challenges due to their unique chemical and biological properties. A primary issue is their often-limited aqueous solubility, which can complicate formulation and lead to inaccurate bioassay results.[5][6] Furthermore, their activity is highly dependent on the metabolic machinery of the cell, including activating kinases and inactivating enzymes.[5] This means that experimental outcomes can vary significantly between different cell types or model systems. Researchers must also be vigilant for off-target effects and toxicities, such as myelosuppression and neurotoxicity, which are common with this class of compounds.[1][7]

Q3: What are the most critical parameters to consider when designing an in vitro experiment with a novel purine analog?

A: When designing an in vitro experiment, several factors are critical for obtaining reliable data. Firstly, you must thoroughly characterize the solubility of your analog in the chosen assay medium to avoid precipitation and inaccurate concentration-response curves.[6] Secondly, consider the metabolic capacity of your chosen cell line; for instance, does it express the necessary enzymes to activate your prodrug analog?[5] Thirdly, the stability of the compound in the cell culture medium over the duration of the experiment should be assessed, as degradation can lead to an underestimation of potency.[8][9] Finally, it is crucial to use appropriate controls, including a positive control with a known purine analog and a vehicle control, to ensure the validity of your results.

Troubleshooting Guides

Issue 1: Poor Compound Solubility and Handling

Q: My purine analog is precipitating in my aqueous assay buffer. How can I improve its solubility and get reliable data?

A: This is a very common and critical issue. The limited solubility of many purine analogs can lead to underestimated activity and highly variable results.[5][6] Here’s a systematic approach to troubleshooting this problem:

Step-by-Step Protocol for Solubility Optimization:

  • Initial Solvent Selection:

    • Most purine analogs are initially dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock.

    • However, the final concentration of DMSO in your aqueous assay buffer should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

  • Aqueous Solubility Determination:

    • Before conducting biological assays, determine the kinetic solubility of your compound in the final assay buffer. This can be done using methods like nephelometry or by visual inspection under a microscope after serial dilution from the DMSO stock.

  • Troubleshooting Low Aqueous Solubility:

    • pH Adjustment: The solubility of purine analogs can be highly pH-dependent. Experiment with adjusting the pH of your buffer. For basic compounds, a lower pH may increase solubility, while for acidic compounds, a higher pH might be beneficial.

    • Use of Co-solvents: If DMSO is not sufficient or is causing cellular toxicity at the required concentration, consider other biocompatible co-solvents such as ethanol or polyethylene glycol (PEG). Always include a vehicle control with the same concentration of the co-solvent.

    • Prodrug Strategy: For compounds in later stages of development, a prodrug approach can be considered to improve solubility and bioavailability, such as the development of Fludara IV (the 5'-monophosphate of 2-F-ara-A).[5]

Data Summary: Common Solvents for Purine Analogs

SolventTypical Stock ConcentrationMaximum Recommended Final Concentration in AssayNotes
DMSO10-50 mM< 0.5% (v/v)Most common initial solvent. Can be toxic to some cell lines at higher concentrations.
Ethanol10-20 mM< 1% (v/v)Can be a useful alternative or co-solvent with DMSO.
PBS (pH adjusted)VariableN/AFor more soluble analogs or salts. pH adjustment is often necessary.
Issue 2: Inconsistent Results in Cell-Based Assays

Q: I am observing high variability in my cell viability (e.g., MTT, MTS) assays with a purine analog. What could be the cause?

A: High variability in cell-based assays with purine analogs often points to issues with compound stability, cellular metabolism, or the assay itself. Here's how to dissect the problem:

Experimental Workflow for Troubleshooting Assay Variability:

A High Variability in Cell Assay B Check Compound Stability in Media A->B Is the compound stable? C Assess Cellular Metabolism A->C Is the cell line appropriate? D Optimize Assay Protocol A->D Is the assay robust? E HPLC analysis of compound in media over time B->E F Measure expression of activating/inactivating enzymes (e.g., qRT-PCR) C->F G Test different incubation times and cell densities D->G H Confirm results with an orthogonal assay (e.g., apoptosis assay) D->H cluster_0 Extracellular Space cluster_1 Intracellular Space Purine Analog (Prodrug) Purine Analog (Prodrug) Nucleoside Transporter Nucleoside Transporter Purine Analog (Prodrug)->Nucleoside Transporter Intracellular Prodrug Intracellular Prodrug Nucleoside Transporter->Intracellular Prodrug Kinase Kinase Intracellular Prodrug->Kinase Activation Active Nucleotide Active Nucleotide Kinase->Active Nucleotide DNA/RNA Polymerase DNA/RNA Polymerase Active Nucleotide->DNA/RNA Polymerase Inhibition of Purine Synthesis Inhibition of Purine Synthesis Active Nucleotide->Inhibition of Purine Synthesis Incorporation into DNA/RNA Incorporation into DNA/RNA Cytotoxicity Cytotoxicity Incorporation into DNA/RNA->Cytotoxicity Inhibition of Purine Synthesis->Cytotoxicity DNA/RNA Polymerace DNA/RNA Polymerace DNA/RNA Polymerace->Incorporation into DNA/RNA

Sources

Technical Support Center: Refining Purification Protocols for Chlorinated Purines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chlorinated purines. These compounds are vital intermediates in medicinal chemistry, but their purification presents unique challenges due to their diverse polarities and potential for reactivity. This document moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot and optimize your purification protocols effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you'll face when designing a purification workflow for a chlorinated purine derivative.

Q1: What is the essential first step when developing a purification protocol for a new chlorinated purine?

A: The indispensable first step is a thorough analysis using Thin Layer Chromatography (TLC). TLC provides critical preliminary data on your compound's polarity, solubility in various organic solvents, and the number of impurities in the crude mixture. This information is the foundation for selecting the most appropriate purification technique, whether it be flash chromatography, recrystallization, or High-Performance Liquid Chromatography (HPLC).

Q2: How do I choose between normal-phase and reversed-phase chromatography for my chlorinated purine?

A: The choice is dictated by the overall polarity of your target molecule, which is determined by the purine core and its other substituents.[1]

  • Normal-Phase Chromatography (e.g., Silica Gel): This is the default choice for many organic compounds. It is generally suitable for chlorinated purines that are relatively non-polar. For instance, purines with bulky, non-polar protecting groups (like benzyls) are often purified using hexane/ethyl acetate solvent systems on silica gel.[1]

  • Reversed-Phase Chromatography (e.g., C18): This method is ideal for more polar chlorinated purines. If your compound has free hydroxyl (-OH) or amine (-NH2) groups, it will likely have better retention and separation on a C18 column using a mobile phase like water/acetonitrile or water/methanol.[1][2] Often, a modifier like trifluoroacetic acid (TFA) or formic acid is required to ensure sharp peaks by protonating basic nitrogen atoms.[1]

Q3: When is recrystallization a viable purification strategy?

A: Recrystallization is an excellent and scalable purification method, but it's only suitable under specific conditions.[3] Your chlorinated purine must be a solid at room temperature and thermally stable in the chosen solvent at its boiling point. The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. This differential solubility is what drives the purification process, as impurities are left behind in the cooled solvent (mother liquor).[3][4]

Q4: What are the primary stability concerns for chlorinated purines during purification?

A: The chlorine atom on the purine ring can be a leaving group, making the molecule susceptible to nucleophilic attack. This is a critical consideration.

  • Hydrolysis: Using protic, nucleophilic solvents (like methanol or water) under non-neutral pH conditions can potentially lead to the replacement of the chlorine atom with a hydroxyl or methoxy group.

  • Reactivity with Amines: Be cautious when using amine additives (like triethylamine) with highly activated chlorinated purines, as this can lead to unwanted side reactions.

  • Degradation on Silica Gel: Standard silica gel is slightly acidic, which can catalyze the degradation of sensitive compounds. If you observe degradation, consider using neutralized silica or an alternative stationary phase like alumina or an amine-functionalized column.[1]

Core Purification Protocols & Methodologies

Method 1: Flash Column Chromatography

Flash chromatography is the workhorse for routine purification of chlorinated purines on a milligram to multi-gram scale.

Experimental Protocol:

  • Solvent System Selection: Using TLC, identify a solvent system that provides a Retention Factor (Rf) of ~0.2-0.3 for your target compound. A lower Rf generally leads to better separation on the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle pressure to pack a uniform, stable bed. Ensure no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Begin elution with the starting mobile phase. If a gradient is required, gradually increase the polarity by slowly adding the more polar solvent. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation:

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Purine Derivatives[1]
Compound Polarity Typical Solvent System
Non-Polar (e.g., with benzyl or other large alkyl/aryl groups)Hexane / Ethyl Acetate
Intermediate Polarity (e.g., chlorinated purine core with some polar groups)Dichloromethane / Methanol
Polar (e.g., with unprotected hydroxyl or amine groups)Reversed-Phase (C18) with Water / Acetonitrile
Basic Purines (to prevent streaking) Dichloromethane / Methanol with 0.1-1% Triethylamine or Ammonia
Method 2: Recrystallization

This technique is ideal for purifying stable, crystalline chlorinated purines and can often yield material of very high purity.

Experimental Protocol:

  • Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the compound is too soluble. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude chlorinated purine in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated upon cooling.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before the solution cools.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum.

Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental problems.

Q: My chlorinated purine is streaking badly on the silica gel TLC plate and column. What causes this and how can I fix it?

A: Streaking is typically caused by overly strong interactions between your compound and the acidic silica stationary phase, often due to basic nitrogen atoms in the purine ring.

  • Causality: The lone pairs on the purine's nitrogen atoms can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This causes molecules to "stick" and elute slowly and unevenly.

  • Solution 1 (Solvent Modification): Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase. This will compete with your compound for the acidic sites on the silica, leading to sharper bands.

  • Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase like neutral alumina. Alternatively, an amine-functionalized silica column can provide different selectivity and often resolves issues with basic compounds without requiring solvent modifiers.[1]

Q: I'm getting very poor separation between my product and a key impurity. What are my options?

A: Poor separation means the relative affinities of your product and the impurity for the stationary phase are too similar in the chosen system.

  • Causality: The compounds have very similar polarities and functional groups.

  • Solution 1 (Optimize Gradient): If using flash chromatography, switch from an isocratic (single solvent mix) elution to a shallow gradient. A slow, gradual increase in solvent polarity can often resolve closely eluting compounds.

  • Solution 2 (Change Selectivity): The most powerful approach is to change the separation mechanism. If you are using normal-phase (silica) chromatography, switch to reversed-phase (C18). The interaction mechanisms are fundamentally different (adsorption vs. partitioning), which will almost certainly change the elution order and improve separation.[1]

  • Solution 3 (Orthogonal Purification): Purify by flash chromatography first to remove the bulk of other impurities. Then, subject the partially purified material to recrystallization. The requirements for successful purification are different for each technique, making them complementary or "orthogonal".

Mandatory Visualization:

G start Poor Separation in Flash Chromatography check_gradient Is the elution isocratic? start->check_gradient shallow_gradient Implement a shallow gradient elution check_gradient->shallow_gradient Yes change_phase Switch to a different stationary phase (e.g., C18) check_gradient->change_phase No (Gradient already tried) end_resolved Separation Achieved shallow_gradient->end_resolved recrystallize Attempt orthogonal purification (e.g., Recrystallization) change_phase->recrystallize If still impure change_phase->end_resolved recrystallize->end_resolved

Caption: Troubleshooting workflow for poor chromatographic separation.

Q: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This usually happens when the solution is cooled too quickly or is too concentrated, or if the compound's melting point is lower than the solvent's boiling point.

  • Causality: The solute is supersaturated, and phase separation into a liquid occurs before nucleation and crystal growth can begin.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute. Then, allow it to cool much more slowly. If it persists, try a different recrystallization solvent with a lower boiling point.

Table 2: Troubleshooting Common Recrystallization Problems
Problem Potential Cause Suggested Solution
No crystals formSolution is not saturated; nucleation is slow.Evaporate some solvent; scratch the inner wall of the flask with a glass rod; add a seed crystal; cool in an ice bath.[5]
Product "oils out"Solution is too concentrated or cooled too quickly.Re-heat, add more solvent, and cool very slowly.
Low recovery of crystalsCompound has high solubility in cold solvent; too much solvent used.Use the absolute minimum amount of hot solvent; cool the flask in an ice bath for a longer period.
Crystals are colored/impureImpurities were co-precipitated; cooled too fast.Re-dissolve and cool more slowly. If the impurity is colored, consider adding activated charcoal to the hot solution and performing a hot filtration.[5]

Purity Assessment and Validation

Confirming the purity of your final product is a non-negotiable step. No single technique is sufficient; a combination of methods provides a complete picture.

Table 3: Analytical Techniques for Purity Assessment
Technique Information Provided Key Considerations
HPLC (High-Performance Liquid Chromatography) Quantitative purity (% area); detection of non-UV active impurities with appropriate detectors (e.g., ELSD, MS).The gold standard for purity determination.[6][7] Develop a method that shows sharp, symmetrical peaks.
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation; detection of residual solvents and proton-bearing impurities.1H NMR is excellent for identifying and quantifying organic impurities.
MS (Mass Spectrometry) Confirmation of molecular weight and elemental composition (with high-resolution MS).Confirms you have synthesized the correct molecule.
Melting Point Indicator of purity for crystalline solids.Pure compounds have a sharp melting range (typically < 2 °C). Impurities broaden and depress the melting point.

Mandatory Visualization:

G cluster_0 Purification Workflow cluster_1 Purity Validation Crude Product Crude Product Purification Method Purification Method Crude Product->Purification Method e.g., Chromatography Isolated Compound Isolated Compound Purification Method->Isolated Compound HPLC HPLC Isolated Compound->HPLC NMR NMR Isolated Compound->NMR MS MS Isolated Compound->MS Melting Point Melting Point Isolated Compound->Melting Point Quantitative Purity (%) Quantitative Purity (%) HPLC->Quantitative Purity (%) Structural Identity Structural Identity NMR->Structural Identity Molecular Weight Molecular Weight MS->Molecular Weight Crystalline Purity Crystalline Purity Melting Point->Crystalline Purity Final Approval Final Approval Quantitative Purity (%)->Final Approval Structural Identity->Final Approval Molecular Weight->Final Approval Crystalline Purity->Final Approval

Caption: A self-validating workflow for purification and analysis.

Safety Precautions

Working with chlorinated purines and the associated purification solvents requires strict adherence to safety protocols.

  • Chemical Handling: Always handle chlorinated organic compounds and solvents inside a certified chemical fume hood. Assume all novel compounds are potent and handle them with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).[8][9]

  • Solvent Hazards: Be aware of the specific hazards of your solvents. Hexane and ethyl acetate are flammable. Dichloromethane is a suspected carcinogen.

  • Chlorine Gas: While unlikely in purification, be aware that some degradation pathways could potentially release chlorine-containing gases. Chlorine gas is highly toxic and corrosive.[10][11] Ensure excellent ventilation and have an emergency plan in place.

References

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Wikipedia. (2023). Imidazole. [Link]

  • MDPI. (n.d.). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. [Link]

  • Shimadzu. (n.d.). Measurement of Purine Content in Foods Using HPLC. Application News No. L530. [Link]

  • Hou, et al. (2021). Guidelines for purine extraction and determination in foods. ResearchGate. [Link]

  • Li, P., et al. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. National Institutes of Health. [Link]

  • Semantic Scholar. (n.d.). The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-m-Chloroperbenzoic Acid System1. [Link]

  • Li, H., Liu, F., & Hao, J. (2015). Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. ResearchGate. [Link]

  • PubMed. (2024). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. [Link]

  • PubMed. (n.d.). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. [Link]

  • National Institutes of Health. (n.d.). Chlorinated drinking-water. [Link]

  • Health and Safety Executive. (n.d.). Safe handling of chlorine from drums and cylinders. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Drinking Water Inspectorate. (n.d.). Chlorine disinfection. [Link]

  • eGyanKosh. (n.d.). Degradation of Purine and Pyrimidine Nucleotides. [Link]

  • Fukuuchi, T., et al. (2013). A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages. PubMed. [Link]

  • ResearchGate. (2016). Analytical methods of chlorine and the substances produced by the chlorine treatments. [Link]

  • De Spiegeleer, B., et al. (2015). Related impurities in peptide medicines. ResearchGate. [Link]

  • The University of Queensland. (2018). Optimising analytical methods for chlorinated paraffins to evaluate their levels in Australia. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • ACCTA, Inc. (n.d.). Development of a Normal Phase HPLC Method for the Separation of Creatinine and Purine Metabolites. [Link]

  • Kojima, T., et al. (1986). Reversed-phase liquid-chromatographic determination of purine compounds in serum applied to studies of hypouricemia. PubMed. [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. [Link]

  • Pure Aqua, Inc. (2020). Chlorine Removal from Water. [Link]

  • Scribd. (n.d.). Purines. [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • PubChem. (n.d.). purine nucleotides degradation II (aerobic) | Pathway. [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. [Link]

  • ResearchGate. (2022). Degradation of Purine Nucleotides. [Link]

  • WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. [Link]

  • New Jersey Water Association. (n.d.). Handling Chlorine Safely. [Link]

  • YouTube. (2017). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. [Link]

Sources

Validation & Comparative

A Comparative Guide to 6-Chloro-7-isopropyl-7h-purin-8(9h)-one and Other Purine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The purine scaffold is a cornerstone in medicinal chemistry, providing the foundation for a vast array of biologically active molecules that have revolutionized the treatment of cancers, viral infections, and autoimmune diseases.[1] These purine analogs function by mimicking endogenous purines, thereby interfering with essential cellular processes such as DNA and RNA synthesis. This guide provides a comparative analysis of a specific N7-substituted purine analog, 6-Chloro-7-isopropyl-7h-purin-8(9h)-one, with other well-established purine analogs, offering insights into their synthesis, mechanisms of action, and biological activities, supported by experimental data.

While specific experimental data for 6-Chloro-7-isopropyl-7h-purin-8(9h)-one is not extensively available in public literature, we can infer its potential activities based on the known properties of structurally related N7-substituted and 6-chloropurine derivatives. This guide will, therefore, focus on a class-based comparison, highlighting the unique structural features of N7-substituted purin-8-ones and their potential advantages.

The Purine Scaffold: A Privileged Structure in Drug Discovery

Purines, consisting of a fused pyrimidine and imidazole ring system, are fundamental components of nucleic acids (adenine and guanine) and coenzymes (e.g., ATP). Their central role in cellular metabolism makes them an attractive target for therapeutic intervention. By modifying the purine core, medicinal chemists have developed a diverse range of analogs with potent and selective biological activities.

Profile of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one: An N7-Substituted Purin-8-one

Chemical Structure:

Key Structural Features:

  • 6-Chloro Substitution: The chlorine atom at the C6 position is a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives with diverse functionalities. It is also a key feature in many biologically active purine analogs.[2]

  • N7-Isopropyl Substitution: The alkyl substitution at the N7 position is a distinguishing feature. While N9-substituted purines are more common, N7-alkylation can lead to unique biological activities, including antiviral and anticancer effects.[3] The isopropyl group provides a degree of lipophilicity that may influence cell permeability and target engagement.

  • 8-Oxo Group: The ketone at the C8 position defines this compound as a purin-8-one derivative.

Synthesis:

The synthesis of N7-alkylated purines can be challenging due to the potential for alkylation at the more thermodynamically stable N9 position.[3] However, regioselective methods have been developed. A common strategy involves the direct alkylation of a 6-chloropurine precursor with an appropriate alkyl halide (e.g., 2-bromopropane for the isopropyl group) under basic conditions.[3][4] Another approach utilizes silylated purine derivatives, which can favor N7-alkylation under specific catalytic conditions.[3]

A plausible synthetic route to 6-Chloro-7-isopropyl-7h-purin-8(9h)-one could involve the initial synthesis of 6-chloro-7-isopropylpurine followed by oxidation at the C8 position. The synthesis of the precursor, 7-(tert-butyl)-6-chloropurine, has been reported via a direct regioselective method involving the reaction of N-trimethylsilylated 6-chloropurine with tert-butyl bromide using SnCl4 as a catalyst.[3] A similar strategy could likely be adapted for the introduction of an isopropyl group.

Comparative Analysis with Other Purine Analogs

To understand the potential of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one, it is essential to compare it with other classes of purine analogs that have well-defined biological activities.

Thiopurines: Azathioprine and 6-Mercaptopurine (6-MP)

Mechanism of Action: Azathioprine is a prodrug that is converted to 6-MP. 6-MP is then metabolized to thiopurine nucleotides, which inhibit de novo purine synthesis and can be incorporated into DNA and RNA, leading to cytotoxicity.[1]

Primary Applications: Immunosuppression in organ transplantation and treatment of autoimmune diseases, as well as in cancer chemotherapy, particularly for acute lymphoblastic leukemia.[5]

Comparison:

  • Mechanism: While thiopurines act as antimetabolites, N7-substituted purines have shown potential as kinase inhibitors.[6] This suggests that 6-Chloro-7-isopropyl-7h-purin-8(9h)-one might have a more targeted mechanism of action.

  • Synthesis: The synthesis of thiopurines is well-established. The synthesis of regioselective N7-substituted purines can be more complex.[3]

Adenosine Analogs: Cladribine and Fludarabine

Mechanism of Action: These are nucleoside analogs that, after phosphorylation to their triphosphate forms, are incorporated into DNA, leading to chain termination and apoptosis. They are relatively resistant to deamination by adenosine deaminase.[1]

Primary Applications: Treatment of hematological malignancies such as hairy cell leukemia and chronic lymphocytic leukemia.[1]

Comparison:

  • Activation: Cladribine and fludarabine require intracellular phosphorylation to become active. The activity of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one as a potential kinase inhibitor would likely not require such activation.

  • Target Selectivity: Adenosine analogs primarily target rapidly dividing cells due to their interference with DNA synthesis. Kinase inhibitors can exhibit greater selectivity for specific cancer cell types that overexpress or have mutations in the target kinase.

Guanine Analogs: Acyclovir and Ganciclovir

Mechanism of Action: These are acyclic guanine nucleoside analogs that are selectively phosphorylated by viral thymidine kinases. The resulting triphosphate form inhibits viral DNA polymerase, leading to termination of viral DNA replication.

Primary Applications: Treatment of herpes simplex virus (HSV) and cytomegalovirus (CMV) infections.

Comparison:

  • Target: Acyclovir and ganciclovir are highly specific for viral enzymes. While some N7-substituted purines have shown antiviral activity, their spectrum and mechanism may differ.[3]

  • Structure: The acyclic side chain of these analogs is a key feature for their mechanism of action. 6-Chloro-7-isopropyl-7h-purin-8(9h)-one retains the complete purine ring system.

Potential Biological Activities and Supporting Experimental Data

Based on the structural features and the activities of related compounds, 6-Chloro-7-isopropyl-7h-purin-8(9h)-one could be investigated for the following biological activities:

Anticancer Activity

Many purine analogs exhibit anticancer properties. The cytotoxicity of these compounds is typically evaluated against a panel of cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Selected Purine Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
6-Mercaptopurine Jurkat (Leukemia)0.36[5]
6-Thioguanine HeLa (Cervical Cancer)28.79[7]
MCF-7 (Breast Cancer)5.481[8]
Cladribine U937 (Leukemia)16 (for a serine derivative)[1]
Fludarabine K562 (Leukemia)3.33[9]

Note: IC50 values are highly dependent on the cell line and experimental conditions and should be compared with caution.

Kinase Inhibitory Activity

The purine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine moiety of ATP. N7-substituted purines have been explored as potential kinase inhibitors.[6][10]

Signaling Pathway: A key signaling pathway often targeted by kinase inhibitors in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[11]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Fully Activates) Downstream Downstream Effectors mTORC1->Downstream Phosphorylates Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Promotes Purine_Analog Purine Analog (e.g., 6-Chloro-7-isopropyl- 7h-purin-8(9h)-one) Purine_Analog->PI3K Inhibits? Purine_Analog->Akt Inhibits? Purine_Analog->mTORC1 Inhibits?

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for purine analog kinase inhibitors.

Antiviral Activity

N7-substituted purine analogs have demonstrated antiviral activity against a range of viruses.[3]

Table 2: Comparative Antiviral Activity (EC50) of Selected Purine Analogs

CompoundVirusEC50 (µM)Reference
Acyclovir Herpes Simplex Virus (EBV)0.3[12]
Ganciclovir Herpes Simplex Virus (EBV)0.05[12]
Elaidic acid ganciclovir Herpes Simplex Virus-10.00007[13]

Note: EC50 values are dependent on the viral strain and cell line used.

Immunosuppressive Activity

The immunosuppressive effects of purine analogs are well-documented. This activity is often assessed by measuring the inhibition of lymphocyte proliferation.

Table 3: Comparative Immunosuppressive Activity (IC50) of Selected Purine Analogs

CompoundAssayIC50Reference
Azathioprine Not specifiedNot specified[14]
Mycophenolic Acid Lymphocyte ProliferationNot specified[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-Chloro-7-isopropyl-7h-purin-8(9h)-one) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of product formed or ATP consumed is quantified.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, the substrate (a peptide or protein), and the test compound at various concentrations in a suitable kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining in the reaction using a luciferase-based system.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Lymphocyte Proliferation Assay (CFSE-based)

This protocol is used to assess the immunosuppressive potential of a compound by measuring its effect on lymphocyte proliferation.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of the daughter cells is halved, allowing for the tracking of cell proliferation by flow cytometry.[17][18][19]

Procedure:

  • Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • CFSE Labeling: Label the lymphocytes with CFSE.

  • Cell Culture and Treatment: Culture the CFSE-labeled lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to stimulate proliferation. Add the test compound at various concentrations.

  • Incubation: Incubate the cells for 3-5 days.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Data Analysis: Determine the percentage of proliferating cells and the number of cell divisions for each condition. Calculate the IC50 value for the inhibition of lymphocyte proliferation.

Caption: Workflow for a CFSE-based lymphocyte proliferation assay.

Conclusion

6-Chloro-7-isopropyl-7h-purin-8(9h)-one represents an intriguing purine analog with potential for development as an anticancer, antiviral, or immunosuppressive agent. Its N7-isopropyl substitution distinguishes it from many clinically used purine analogs and may confer unique pharmacological properties, such as kinase inhibitory activity. While direct experimental data for this specific compound is limited, a comparative analysis with established purine analogs provides a framework for its potential applications and guides future research. The experimental protocols detailed in this guide offer a starting point for the comprehensive biological evaluation of this and other novel purine derivatives. Further investigation into the synthesis, biological activity, and mechanism of action of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one is warranted to fully elucidate its therapeutic potential.

References

  • Špaček, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Robak, T., et al. (2006). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current Medicinal Chemistry.
  • Andrei, G., et al. (2000). Antiviral activity of ganciclovir elaidic acid ester against herpesviruses. Antiviral Research.
  • National Cancer Institute. (n.d.). IC50 for 6-MP on HEK293 and HEK293/MRP4 cells independently or in the... Retrieved from [Link]

  • Li, X., et al. (2021). Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity. Journal of Healthcare Engineering.
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Comparative analysis of "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. The targeted synthesis of specific isomers, such as 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide provides a comparative analysis of two plausible synthetic routes to this target compound, offering in-depth technical insights and experimental protocols to inform strategic decisions in the laboratory.

Introduction

The synthesis of N7-substituted purines presents a significant challenge due to the inherent electronic preference for alkylation at the N9 position. This guide explores two distinct strategies to overcome this hurdle and achieve the desired N7-isopropyl substitution pattern on the 6-chloro-purin-8-one core.

  • Route A: The Post-Modification Strategy. This approach begins with a pre-formed purine ring system and focuses on the regioselective introduction of the isopropyl group at the N7 position.

  • Route B: The de Novo Construction Strategy. This route builds the purine ring from a substituted pyrimidine precursor, incorporating the isopropyl moiety before the final cyclization step.

Each route will be evaluated based on potential yield, regioselectivity, step economy, and the availability and handling of starting materials.

Route A: Regioselective N7-Isopropylation of a Pre-formed Purine Core

This strategy hinges on the successful synthesis of a suitable purine precursor, followed by a controlled N7-alkylation. A key intermediate for this route is 6,8-dichloropurine, which can be commercially sourced or synthesized. The primary challenge lies in directing the isopropyl group to the N7 position over the thermodynamically favored N9 position.

Workflow for Route A

Route A Workflow start 6,8-Dichloropurine step1 N9-Protection (Tritylation) start->step1 Trityl chloride, Base step2 Reduction to 7,8-Dihydropurine step1->step2 DIBAL-H step3 N7-Isopropylation step2->step3 2-iodopropane, Base step4 Deprotection & Reoxidation step3->step4 Trifluoroacetic acid step5 Selective Hydrolysis of C8-Cl step4->step5 Mild aqueous base end_product 6-Chloro-7-isopropyl-7H-purin-8(9H)-one step5->end_product Route B Workflow start 4,6-Dichloro-5-nitropyrimidine step1 Selective Amination at C4 start->step1 Isopropylamine, Base step2 Reduction of Nitro Group step1->step2 Fe/AcOH or H2/Pd-C step3 Cyclization to Purin-8-one step2->step3 Triphosgene or Urea end_product 6-Chloro-7-isopropyl-7H-purin-8(9H)-one step3->end_product

A Comparative Guide to the Crystallographic Validation of 6-Chloro-7-isopropyl-7H-purin-8(9h)-one: An Integrated Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of the research and development pipeline. The precise arrangement of atoms dictates molecular interactions, binding affinities, and ultimately, therapeutic efficacy and safety. This guide provides an in-depth, experience-driven comparison of methodologies for the structural validation of novel small molecules, using the purine analog "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" as a practical case study.

Purine analogs are a critical class of compounds, forming the backbone of numerous therapeutic agents by mimicking endogenous nucleosides to interfere with cellular processes.[1] Their biological activity is exquisitely sensitive to subtle structural modifications.[2][3] Therefore, rigorous validation of their synthesis and structure is paramount. While Single-Crystal X-ray Diffraction (scXRD) remains the definitive "gold standard" for determining solid-state molecular structure, a truly self-validating system relies on the synergistic use of orthogonal analytical techniques. This guide will detail the crystallographic workflow and compare its output with data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating how jejich combined power provides irrefutable structural evidence.

The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)

scXRD provides an unparalleled, high-resolution snapshot of a molecule's atomic arrangement within a crystal lattice.[4] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. The primary challenge, and a critical determinant of success, is the growth of a high-quality single crystal.[5]

Experimental Protocol: From Powder to Final Structure

The following protocol outlines a robust workflow for the synthesis, crystallization, and crystallographic analysis of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one.

Part 1: Synthesis and Purification The synthesis of N7-substituted purines often yields a mixture of N7 and N9 isomers, necessitating careful purification.[6][7] A general synthetic approach, adapted from methodologies for similar purine analogs, is as follows:

  • Reaction Setup: To a solution of 6-chloro-7H-purin-8(9H)-one in a suitable solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN), add a base (e.g., K₂CO₃ or Cs₂CO₃) to facilitate deprotonation.

  • Alkylation: Add 2-iodopropane or 2-bromopropane dropwise to the stirred solution at room temperature. The choice of halide can influence reaction kinetics.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This step is crucial to prevent the formation of side products.

  • Workup & Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The N7 and N9 isomers must then be separated using column chromatography on silica gel.[6] The polarity of the solvent system (e.g., petroleum ether/ethyl acetate) should be optimized to achieve baseline separation.

Part 2: Crystal Growth – The Scientist's Art Growing diffraction-quality crystals is often the most challenging step.[8] The goal is to create a supersaturated solution from which the molecule slowly precipitates in an ordered crystalline form. For a novel compound, screening various conditions is essential.

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, chloroform, acetone, ethyl acetate). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation (Method of Choice):

    • Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a suitable solvent (e.g., deuterochloroform, as successfully used for the similar 2,6-dichloro-7-isopropyl-7H-purine) in a small, clean vial.[6]

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature. Patience is key; rapid evaporation often leads to amorphous powder or poorly ordered microcrystals.

  • Vapor Diffusion: If slow evaporation fails, vapor diffusion is a powerful alternative. Dissolve the compound in a solvent in which it is soluble (e.g., DMF) and place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble but is miscible with the first solvent (the "anti-solvent," e.g., diethyl ether). The anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystallization.

Part 3: Data Collection and Structure Refinement Once a suitable crystal (ideally 0.1-0.3 mm in all dimensions) is obtained, it is ready for X-ray analysis.[9]

  • Mounting: The crystal is carefully mounted on a loop and flash-frozen in a stream of liquid nitrogen to minimize radiation damage during data collection.[4]

  • Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, which diffracts the beam into a unique pattern of reflections. The instrument rotates the crystal and collects thousands of reflections at different orientations.

  • Structure Solution & Refinement: Specialized software is used to process the diffraction pattern and solve the crystal structure, yielding a three-dimensional electron density map. An atomic model is built into this map and refined to best fit the experimental data.

Crystallographic Workflow Diagram

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Analysis cluster_validation Validation Synthesis 1. Synthesis of Crude Product Purification 2. Column Chromatography (Isomer Separation) Synthesis->Purification Crystal_Growth 3. Slow Evaporation or Vapor Diffusion Purification->Crystal_Growth Data_Collection 4. Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution 5. Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Validated 3D Structure (CIF File) Structure_Solution->Final_Structure

Caption: Workflow for the crystallographic validation of a small molecule.

Orthogonal Validation: A Comparative Analysis

While scXRD provides definitive solid-state data, it does not describe the molecule's behavior in solution, where most biological interactions occur. Furthermore, obtaining a suitable crystal can be a significant bottleneck.[8] Therefore, integrating data from other techniques is essential for a holistic and self-validating structural proof.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure in the solution state.[11] It provides detailed information about the chemical environment of each atom and their connectivity, serving as a perfect complement to scXRD.[12][13]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra:

    • ¹H NMR: Confirms the number and type of protons and their neighboring environments. For our target, we expect to see signals for the purine protons, the isopropyl methine (a septet), and the isopropyl methyl groups (a doublet).

    • ¹³C NMR: Shows the number of unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, confirming, for example, the connection between the isopropyl methine and methyl protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for unambiguous assignment of carbon signals.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for confirming the overall molecular framework, for instance, by showing a correlation from the isopropyl methine proton to the N7 nitrogen's neighboring carbons in the purine ring.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, which helps to confirm stereochemistry and conformation in solution.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, offering a fundamental check on its identity.[14]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion. For 6-Chloro-7-isopropyl-7h-purin-8(9h)-one (C₈H₉ClN₄O), the expected exact mass for the [M+H]⁺ ion is 213.0538. A measured mass within a few parts per million (ppm) of this theoretical value provides strong evidence for the correct elemental formula.

Synthesizing the Evidence: An Integrated Framework

The true power of this multi-technique approach lies in the convergence of data. The structure determined by scXRD must be fully consistent with the connectivity established by NMR and the molecular formula confirmed by HRMS.

Comparison of Structural Validation Techniques
TechniqueInformation ProvidedStrengthsLimitations
scXRD Absolute 3D structure in the solid state, bond lengths/angles, stereochemistry, crystal packing.Unambiguous and high-resolution; the "gold standard" for structural proof.[15]Requires diffraction-quality single crystals, which can be difficult to grow; structure may not represent the solution-state conformation.[8]
NMR Atomic connectivity, solution-state conformation, stereochemistry, dynamic processes.Provides data in solution, which is more biologically relevant; does not require crystallization.[11]Does not provide absolute 3D structure or precise bond lengths/angles; can be complex to interpret for large molecules.
HRMS Exact molecular weight and elemental formula.Extremely sensitive and accurate for formula confirmation; high-throughput.[16]Provides no information about atomic connectivity or 3D structure.
Logical Relationship of Validation Methods

Validation_Logic cluster_data Experimental Data cluster_info Derived Information XRD scXRD Data Structure Solid-State 3D Structure XRD->Structure NMR NMR Data (1D & 2D) Connectivity Solution-State Connectivity & Conformation NMR->Connectivity MS HRMS Data Formula Elemental Formula MS->Formula Validated_Structure Unambiguously Validated Molecular Structure Structure->Validated_Structure Connectivity->Validated_Structure Formula->Validated_Structure

Caption: Interdependence of analytical techniques for structural validation.

Conclusion

The structural validation of a novel chemical entity like 6-Chloro-7-isopropyl-7h-purin-8(9h)-one is a multi-faceted process that demands scientific rigor. While single-crystal X-ray diffraction offers the ultimate prize—an unambiguous three-dimensional structure—its pursuit can be challenging. By adopting an integrated and self-validating framework that combines the solid-state precision of scXRD with the solution-state insights of NMR and the formulaic certainty of HRMS, researchers can build an unassailable case for their molecule's identity. This comprehensive approach not only ensures data integrity but also accelerates the drug discovery process by providing a solid foundation upon which all subsequent biological and pharmacological studies are built.

References

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  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • ETH Zurich. Structure Elucidation by NMR. NMR Service. Available at: [Link]

  • International Union of Crystallography. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Purine Analogs. Holland-Frei Cancer Medicine. Available at: [Link]

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  • National Center for Biotechnology Information (NCBI). (2001). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. PMC. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Available at: [Link]

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The Efficacy of Purine-Based Inhibitors: A Comparative Guide for Cyclin-Dependent Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the purine scaffold represents a foundational element in the design of potent and selective therapeutics. This guide provides an in-depth comparison of the efficacy of purine-based inhibitors, with a particular focus on their application as Cyclin-Dependent Kinase (CDK) inhibitors. While the specific compound "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" lacks extensive documentation in the public domain, its structural motifs are characteristic of a class of molecules that have been rigorously investigated for their therapeutic potential. This guide will, therefore, focus on the broader class of purine-based CDK inhibitors, providing a framework for evaluating the potential of novel compounds like "6-Chloro-7-isopropyl-7h-purin-8(9h)-one".

The Central Role of Cyclin-Dependent Kinases in Cell Cycle Regulation and Cancer

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the cell cycle.[1] Their activity is tightly controlled by binding to their regulatory partners, cyclins, forming heterodimeric complexes that phosphorylate a multitude of downstream substrates to drive the cell through its various phases. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. This makes CDKs, particularly CDK1, CDK2, CDK4, and CDK6, highly attractive targets for anticancer drug development.[2]

The purine scaffold, mimicking the natural ATP substrate of kinases, has been a cornerstone in the development of CDK inhibitors.[3] The core purine ring system serves as an excellent anchor within the ATP-binding pocket of CDKs, with substitutions at various positions allowing for the fine-tuning of potency and selectivity.[4]

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_Inhibitors Point of Intervention Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Transition S_Phase_Genes S_Phase_Genes E2F->S_Phase_Genes activates DNA_Replication DNA_Replication S_Phase_Genes->DNA_Replication drives Cyclin E Cyclin E CDK2_E CDK2 Cyclin E->CDK2_E binds CDK2_E->S_Phase_Genes Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A binds CDK2_A->DNA_Replication promotes Purine_Inhibitor Purine-Based Inhibitor Purine_Inhibitor->CDK2_E inhibits Purine_Inhibitor->CDK2_A inhibits Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection Enzyme CDK/Cyclin Complex Incubation Incubation at 30°C Enzyme->Incubation Substrate Substrate (e.g., Histone H1) Substrate->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation ATP ATP ATP->Incubation Radioactive Radioactive Detection (Filter Binding Assay) Incubation->Radioactive Non_Radioactive Non-Radioactive Detection (e.g., ADP-Glo™) Incubation->Non_Radioactive

Caption: General workflow for in vitro biochemical kinase assays.

Cell-Based Assays

These assays assess the effect of the inhibitor in a more physiologically relevant context.

1. Cell Proliferation/Viability Assays

These assays measure the ability of an inhibitor to suppress the growth of cancer cell lines.

  • Principle: Cells are treated with the inhibitor for a period of time (e.g., 72 hours), and the number of viable cells is quantified.

  • Methods:

    • DNA-based assays (e.g., CyQUANT®): These assays measure the DNA content, which is directly proportional to the cell number. This method is often preferred for CDK inhibitors as it is not confounded by changes in cell size. [5] * Metabolic assays (e.g., MTT, CellTiter-Glo®): These assays measure metabolic activity, which can sometimes be misleading for CDK4/6 inhibitors as arrested cells may remain metabolically active and even increase in size. [5][6]* Protocol (General):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor.

    • Incubate for 72 hours.

    • Add the detection reagent (e.g., CyQUANT® GR dye).

    • Measure the signal (fluorescence or luminescence) using a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition).

2. Cell Cycle Analysis

This assay determines the effect of the inhibitor on cell cycle progression.

  • Principle: Cells are treated with the inhibitor, and their DNA content is stained with a fluorescent dye (e.g., propidium iodide). The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then analyzed by flow cytometry.

  • Protocol:

    • Treat cells with the inhibitor for a specified time (e.g., 24 hours).

    • Harvest and fix the cells (e.g., with ethanol).

    • Stain the cells with a DNA-binding dye.

    • Analyze the cell population using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle.

3. Target Engagement Assays (e.g., NanoBRET™)

These assays confirm that the inhibitor binds to its intended target within living cells. [7]

  • Principle: The target protein (CDK) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the CDK is added to the cells. When the tracer binds, it creates a Bioluminescence Resonance Energy Transfer (BRET) signal. An effective inhibitor will compete with the tracer for binding to the CDK, leading to a decrease in the BRET signal. [7]

Conclusion and Future Directions

The purine scaffold remains a highly valuable starting point for the development of novel CDK inhibitors. The extensive body of research on this class of compounds provides a robust framework for understanding the key structural features that govern potency and selectivity. For novel compounds such as "6-Chloro-7-isopropyl-7h-purin-8(9h)-one," a systematic evaluation using the biochemical and cell-based assays outlined in this guide will be essential to determine their therapeutic potential.

Future efforts in this field will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and the development of resistance. Furthermore, the exploration of novel purine analogs and their combination with other therapeutic agents holds promise for the development of more effective cancer therapies. [8]

References

  • Anscombe, E., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]

  • Sielecki, T. M., et al. (2001). Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. Current Medicinal Chemistry, 8(11), 1325-1337. [Link]

  • Wang, S., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 888632. [Link]

  • Vasta, J. D., et al. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections. [Link]

  • Chaurasiya, A., et al. (2022). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. Current Topics in Medicinal Chemistry, 22(1), 4-25. [Link]

  • Lee, W. H., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. International Journal of Molecular Sciences, 23(23), 14789. [Link]

  • Liu, Y., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules, 23(11), 2933. [Link]

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Navigating the Kinome: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purine scaffold represents a privileged structure in medicinal chemistry, renowned for its role in targeting a vast array of biological targets, most notably the protein kinase family. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) surrounding the "6-Chloro-7-isopropyl-7H-purin-8(9H)-one" core. While comprehensive public data on this specific scaffold and its analogs remains nascent, this document will serve as a guiding framework for initiating and interpreting SAR studies. By drawing parallels from closely related purine-based kinase inhibitors and outlining robust experimental methodologies, we aim to empower researchers to unlock the therapeutic potential of this promising chemical series.

The 6-Chloro-7-isopropyl-7H-purin-8(9H)-one Scaffold: A Strategic Starting Point

The choice of the 6-Chloro-7-isopropyl-7H-purin-8(9H)-one core is predicated on established principles of kinase inhibitor design. Purine analogs are well-documented as ATP-competitive inhibitors, leveraging their structural similarity to the endogenous kinase substrate.[1][2] The substituents on this particular scaffold are not arbitrary; they are strategically positioned to probe key interaction points within the ATP-binding pocket of many kinases.

  • The Purinone Core: This bicyclic heterocycle mimics the adenine base of ATP, providing the fundamental framework for binding to the hinge region of a kinase.[3]

  • The 6-Chloro Group: This is a crucial handle for synthetic elaboration. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions to introduce a diverse array of functionalities at the C6 position.[4][5] This allows for the exploration of interactions within the solvent-exposed region of the ATP-binding site.

  • The N7-Isopropyl Group: The alkylation at the N7 position, as opposed to the more common N9 position, can confer unique selectivity and physicochemical properties.[6][7] The isopropyl group itself is a small, hydrophobic moiety that can probe a specific pocket in the target kinase, often referred to as the "ribose pocket."[8]

  • The C8-Oxo Group: The ketone at the C8 position can act as a hydrogen bond acceptor, potentially forming interactions with backbone amides or specific side chains within the active site.

A Roadmap for SAR Exploration: Key Modification Points and Their Rationale

A systematic SAR study of this scaffold would involve the synthesis and evaluation of analogs with modifications at three primary positions: C6, N7, and C8. The following sections outline the rationale for these modifications and provide hypothetical comparative data based on known trends in purine-based inhibitors.

Probing the Solvent Front: Modifications at the C6 Position

The C6 position is the most synthetically accessible and often yields the most significant gains in potency and selectivity. The outward-facing orientation of this position allows for the introduction of larger, more complex substituents that can interact with the solvent-exposed region of the kinase active site.

Synthetic Rationale: The 6-chloro substituent is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, via nucleophilic aromatic substitution (SNAr).[5] This allows for the facile introduction of a wide range of chemical diversity.

Key Modifications to Explore:

  • Small Alkyl and Aryl Amines: To probe for hydrophobic pockets and potential hydrogen bonding interactions.

  • Cyclic Amines (e.g., piperidine, morpholine): To introduce conformational rigidity and improve physicochemical properties.

  • Substituted Anilines: To explore pi-stacking interactions and introduce vectors for further functionalization.

  • Alkoxy and Thioether Linkages: To investigate the impact of different linker geometries and electronic properties.

Hypothetical SAR Data at C6:

Analog R6 Substituent Target Kinase IC50 (nM) Rationale for Change in Activity
Parent -Cl500Starting point; moderate activity.
1a -NH-CH3250Small hydrophobic interaction; potential H-bond donor.
1b -NH-Cyclopropyl100Favorable interaction in a small hydrophobic pocket.
1c -NH-Phenyl50Pi-stacking interaction with aromatic residues (e.g., Phe).
1d -O-CH3>1000Loss of a key hydrogen bond donor.
1e -S-CH3800Suboptimal geometry and electronic properties.
Fine-Tuning Hydrophobicity and Selectivity: The N7-Alkyl Group

The N7-isopropyl group occupies the ribose-binding pocket of the ATP-binding site. Modifications at this position can have a profound impact on both potency and selectivity.

Synthetic Rationale: Direct alkylation of the purine core often leads to a mixture of N7 and N9 isomers.[6] Regioselective synthesis of the N7 isomer can be achieved through methods such as the Vorbrüggen reaction with a silylated purine or by cyclization of a pre-functionalized imidazole precursor.[7][9]

Key Modifications to Explore:

  • Varying Alkyl Chain Length and Branching: To map the size and shape of the hydrophobic pocket (e.g., ethyl, cyclobutyl, tert-butyl).

  • Introduction of Polar Functionality: To seek out potential hydrogen bond donors or acceptors at the periphery of the pocket (e.g., hydroxypropyl, methoxyethyl).

Hypothetical SAR Data at N7:

Analog R7 Substituent Target Kinase IC50 (nM) Rationale for Change in Activity
Parent -Isopropyl100 (assuming optimal C6)Fills the hydrophobic pocket effectively.
2a -Ethyl300Does not fully occupy the pocket.
2b -Cyclopentyl50Optimal fit within the hydrophobic pocket.
2c -tert-Butyl200Steric clash with pocket residues.
2d -(CH2)2OH500Unfavorable introduction of polarity into a hydrophobic pocket.
Modulating H-Bonding and Tautomerism: The C8 Position

While the parent scaffold is a purin-8-one, this position offers opportunities for modification to alter hydrogen bonding patterns and explore alternative interactions.

Synthetic Rationale: The C8 position can be modified through various synthetic routes, often starting from a different purine precursor, such as one with a hydrogen or a halogen at C8.[10]

Key Modifications to Explore:

  • C8-H (Purine): Removal of the hydrogen bond accepting oxygen.

  • C8-NH2 (Adenine analog): Introduction of a strong hydrogen bond donating group.

  • C8-Alkyl/Aryl: To probe for additional hydrophobic interactions.

Hypothetical SAR Data at C8:

Analog C8 Substituent Target Kinase IC50 (nM) Rationale for Change in Activity
Parent =O100 (assuming optimal C6/N7)Acts as a hydrogen bond acceptor.
3a -H800Loss of a key hydrogen bonding interaction.
3b -NH2150May form alternative hydrogen bonds, but with suboptimal geometry.
3c -CH3>1000Steric hindrance and loss of H-bonding potential.

Experimental Workflows: A Self-Validating System

To ensure the trustworthiness and accuracy of SAR data, a tiered approach to experimental evaluation is recommended. This workflow progresses from broad, high-throughput biochemical assays to more physiologically relevant cell-based assays.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 ADME/PK Profiling a Primary Screen: ADP-Glo™ Kinase Assay b Orthogonal Assay: TR-FRET Kinase Assay a->b Confirms hits, eliminates artifacts c Target Engagement: NanoBRET™ Assay b->c Potent & selective compounds d Downstream Signaling: Phospho-Substrate Western Blot/ELISA c->d Confirms on-target activity e Phenotypic Readout: Cell Proliferation Assay (e.g., MTT) d->e Links target inhibition to cellular effect f Metabolic Stability (Microsomes) e->f Lead candidates g Permeability (e.g., PAMPA) f->g G cluster_0 Pharmacophore Model HBA H-Bond Acceptor Hinge Hinge Region HBA->Hinge Purine N1/N3 HBD H-Bond Donor HBD->Hinge C6-Amine HY Hydrophobic RibosePocket Ribose Pocket HY->RibosePocket N7-Isopropyl AR Aromatic SolventFront Solvent Front AR->SolventFront C6-Aryl

Caption: Hypothetical pharmacophore model for kinase inhibition.

Conclusion and Future Directions

The "6-Chloro-7-isopropyl-7H-purin-8(9H)-one" scaffold presents a compelling starting point for the development of novel kinase inhibitors. A systematic and well-designed SAR campaign, focusing on modifications at the C6, N7, and C8 positions, is essential to optimize potency, selectivity, and pharmacokinetic properties. The experimental workflows outlined in this guide provide a robust framework for generating high-quality, reproducible data. By integrating biochemical and cellular assays, researchers can build a comprehensive understanding of how structural modifications translate into biological activity. Future work should focus on generating a diverse library of analogs, profiling them against a panel of kinases to determine selectivity, and advancing the most promising candidates into ADME/PK and in vivo efficacy studies.

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A Researcher's Guide to the Preclinical Evaluation of Novel Purine-Based Kinase Inhibitors: In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The purine scaffold, a heterocyclic aromatic compound consisting of fused pyrimidine and imidazole rings, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to numerous biological processes and have been successfully developed as potent therapeutic agents, particularly in oncology.[2][3] This guide focuses on the preclinical evaluation pipeline for a specific class of purine derivatives exemplified by the "6-Chloro-7-isopropyl-7H-purin-8(9h)-one" scaffold. While direct studies on this exact molecule are limited, its structure is representative of a broader class of N7/N9-substituted purines investigated as potent inhibitors of protein kinases, especially cyclin-dependent kinases (CDKs).[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct rigorous in vitro and in vivo evaluations. We will compare the performance of hypothetical derivatives of this scaffold against established CDK inhibitors like Roscovitine, providing supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Rationale: Why Purine Analogs as Kinase Inhibitors?

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] CDKs, in particular, are master regulators of the cell division cycle, making them prime targets for anticancer drug development.[5][7] Purine analogs are excellent candidates for kinase inhibitors because their core structure mimics that of adenosine triphosphate (ATP), the natural substrate for kinases.[8] By competitively binding to the ATP-binding pocket of the kinase, these inhibitors can block its activity and halt downstream signaling.[5]

The "6-Chloro-7-isopropyl-7H-purin-8(9h)-one" scaffold features key elements for potent and selective kinase inhibition:

  • Purine Core: Mimics the adenine ring of ATP.

  • 6-Chloro Group: A crucial reactive handle for synthetic elaboration, allowing for the introduction of various side chains to explore structure-activity relationships (SAR) and enhance binding affinity.

  • N7-Isopropyl Group: Substitutions at the N7 or N9 position are known to influence selectivity and potency. The isopropyl group, for instance, is a feature of the well-known CDK inhibitor Roscovitine.[5]

The overall goal of the evaluation process is to identify derivatives with high potency against the target kinase, selectivity over other kinases, good cellular activity, and favorable in vivo pharmacokinetic and efficacy profiles.

The Drug Discovery & Evaluation Workflow

The preclinical evaluation of novel purine derivatives follows a structured, multi-stage process designed to systematically identify promising lead candidates. This workflow ensures that only the most viable compounds advance, saving time and resources.

G Preclinical Evaluation Workflow for Purine-Based Inhibitors cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assays (Enzymatic Activity) B Cell-Based Assays (Proliferation, Target Engagement) A->B Confirm Cellular Activity C Kinase Selectivity Profiling (Panel Screening) B->C Assess Specificity D Pharmacokinetic (PK) Studies (ADME Properties) C->D Advance Lead Candidate Lead_Opt Lead Optimization (SAR Analysis) C->Lead_Opt Refine Structure E Efficacy Studies (Xenograft Models) D->E Determine Dosing Regimen F Toxicity Assessment E->F Evaluate Safety & Efficacy Lead_Opt->A Iterative Design cluster_pathway CDK2 Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CyclinE Cyclin E Synthesis Receptor->CyclinE CDK2_CycE Active CDK2/Cyclin E Complex CyclinE->CDK2_CycE pRb Rb (Retinoblastoma protein) CDK2_CycE->pRb Phosphorylates pRb_p p-Rb (Inactive) E2F E2F Transcription Factors pRb->E2F Sequesters pRb_p->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Activates Transcription Inhibitor PUR-B Derivative Inhibitor->CDK2_CycE INHIBITS

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. In the synthesis of complex molecules, the seemingly minor impurities in a precursor can have significant downstream consequences, impacting reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and even biological activity. This guide provides a comprehensive framework for benchmarking the purity of "6-Chloro-7-isopropyl-7h-purin-8(9h)-one," a substituted purine derivative likely utilized as a key intermediate in medicinal chemistry.

This document is structured to provide not just a set of protocols, but a logical, scientifically-grounded workflow. We will delve into the "why" behind the "how," empowering you to make informed decisions when evaluating this critical reagent from various commercial sources. Our approach is built on the principles of orthogonal analytical techniques, ensuring a comprehensive and trustworthy assessment of product quality.

Introduction to 6-Chloro-7-isopropyl-7h-purin-8(9h)-one and the Importance of Purity

6-Chloro-7-isopropyl-7h-purin-8(9h)-one, with the molecular formula C₈H₉ClN₄O and a molecular weight of 212.64 g/mol , is a heterocyclic compound featuring a purine core.[1] The presence of a reactive chlorine atom at the 6-position makes it a versatile building block for the synthesis of a variety of substituted purine analogs, which are a well-established class of compounds with a broad range of biological activities.[2][3]

The purity of this starting material is critical for several reasons:

  • Stoichiometric Accuracy: Inaccurate quantification of the main component due to the presence of impurities will lead to incorrect molar ratios in subsequent reactions, potentially reducing yields and generating unwanted byproducts.

  • Impurity Carryover: Impurities present in the starting material can be carried through the synthetic sequence, complicating purification of intermediates and the final API.

  • Competing Reactions: Reactive impurities can participate in side reactions, consuming expensive reagents and further complicating the reaction mixture.

  • Regulatory Scrutiny: In a drug development context, the origin and structure of all impurities present at significant levels must be identified and characterized, in line with Good Manufacturing Practices (GMP).[4]

This guide will focus on a three-pronged analytical approach to thoroughly assess the purity of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one:

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity and detection of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of both impurities and the main component.

  • Mass Spectrometry (MS): For confirmation of molecular weight and identification of impurities, especially those present at low levels.

Experimental Workflow for Purity Assessment

The following diagram outlines the comprehensive workflow for benchmarking the purity of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one from different suppliers.

experimental_workflow cluster_sourcing Supplier Sourcing & Initial Documentation Review cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison s1 Procure Samples from Multiple Suppliers (A, B, C) s2 Request & Review Certificates of Analysis (CoA) s1->s2 p1 Accurately Weigh Samples s2->p1 p2 Prepare Stock Solutions for HPLC, NMR, and MS p1->p2 a1 HPLC-UV Analysis (Purity & Impurity Profile) p2->a1 a2 1H & 13C NMR Spectroscopy (Structural Confirmation & Impurity ID) p2->a2 a3 LC-MS Analysis (Molecular Weight Confirmation & Impurity ID) p2->a3 d1 Compare HPLC Purity (% Area) a1->d1 d2 Analyze NMR for Structural Consistency & Identify Impurity Signals a2->d2 d3 Correlate MS Data with HPLC & NMR Findings a3->d3 d4 Summarize Findings in Comparative Table d1->d4 d2->d4 d3->d4

Caption: A comprehensive workflow for benchmarking the purity of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is a powerful technique for separating and quantifying components in a mixture based on their hydrophobicity.[5][6] For purine-like molecules, a C18 column is a standard choice, and a buffered mobile phase helps to ensure consistent ionization states and reproducible retention times.[7]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 6-Chloro-7-isopropyl-7h-purin-8(9h)-one sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Note the retention times and relative peak areas of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule.[8] For 6-Chloro-7-isopropyl-7h-purin-8(9h)-one, ¹H NMR will confirm the presence and connectivity of the isopropyl group and the purine ring protons. ¹³C NMR will confirm the carbon skeleton. DMSO-d₆ is a suitable solvent for many heterocyclic compounds.[9]

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).[9][10][11]

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

  • NMR Acquisition:

    • Instrument: 400 MHz or higher field strength NMR spectrometer.

    • Experiments:

      • ¹H NMR (Proton)

      • ¹³C NMR (Carbon)

      • Optional: COSY, HSQC, HMBC for full structural elucidation if significant unknown impurities are present.

    • ¹H NMR Parameters (Typical):

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 4.0 s

    • ¹³C NMR Parameters (Typical):

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 1.5 s

  • Data Analysis:

    • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm.

    • Reference the ¹³C spectrum to the DMSO peak at 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Assign the peaks to the protons and carbons of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one.

    • Look for any unassigned peaks, which may indicate the presence of impurities. Compare the chemical shifts and coupling patterns of these impurity peaks to known potential impurities (e.g., the N9-isopropyl isomer, starting materials, or residual solvents).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS combines the separation power of HPLC with the sensitive detection and molecular weight determination capabilities of mass spectrometry.[12] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, heterocyclic molecules, typically yielding the protonated molecular ion [M+H]⁺.[13] This allows for the confirmation of the molecular weight of the main component and provides molecular weight information for any impurities detected.

Protocol:

  • Sample Preparation:

    • Use the same diluted and filtered sample prepared for HPLC analysis (0.1 mg/mL).

  • LC-MS Conditions:

    • LC System: Use the same HPLC method as described in section 3.1.

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one (m/z 213.05 for C₈H₁₀ClN₄O⁺).

    • Examine the mass spectra of any impurity peaks detected in the total ion chromatogram (TIC) to determine their molecular weights.

    • This information, combined with NMR and knowledge of the synthetic route, can help in elucidating the structures of the impurities.

Potential Impurities and Their Identification

A critical aspect of purity analysis is the anticipation of potential impurities based on the synthetic route. While the exact synthesis methods used by suppliers are proprietary, a common route to N-alkylated purines involves the alkylation of a purine precursor.

impurity_formation cluster_reactants Reactants cluster_products Potential Products r1 6-Chloropurin-8-one p1 Desired Product: 6-Chloro-7-isopropyl-7h-purin-8(9h)-one r1->p1 Alkylation at N7 p2 Isomeric Impurity: 6-Chloro-9-isopropyl-9h-purin-8(9h)-one r1->p2 Alkylation at N9 p3 Unreacted Starting Material: 6-Chloropurin-8-one r1->p3 Incomplete Reaction r2 Isopropyl Halide (e.g., 2-bromopropane)

Caption: Potential products from the alkylation of 6-Chloropurin-8-one.

Based on this, the following impurities should be considered:

  • Isomeric Impurity (6-Chloro-9-isopropyl-9h-purin-8(9h)-one): Alkylation can occur at either the N7 or N9 position of the purine ring. This regioisomer will have the same molecular weight as the desired product and will likely have a similar retention time in HPLC. NMR spectroscopy is the most effective technique for distinguishing between these isomers, as the chemical shifts of the purine and isopropyl protons will be different.

  • Unreacted Starting Material (6-Chloropurin-8-one): Incomplete reaction will result in the presence of the starting purine. This impurity will have a lower molecular weight and will likely be more polar, resulting in an earlier retention time in reverse-phase HPLC.

  • Residual Solvents: Solvents used in the synthesis and purification (e.g., dimethylformamide, acetonitrile, alcohols) may be present. These are best detected by ¹H NMR.

Comparative Data Summary

The following table provides a template for summarizing the purity data from different suppliers. Hypothetical data is included for illustrative purposes.

Parameter Supplier A Supplier B Supplier C
Appearance White to off-white powderWhite powderLight yellow powder
HPLC Purity (% Area) 98.5%99.7%96.2%
Major Impurity 1 (HPLC, % Area) 0.8% (Isomer)0.1% (Unknown)2.5% (Starting Material)
Major Impurity 2 (HPLC, % Area) 0.4% (Starting Material)<0.05%0.8% (Isomer)
¹H NMR Conforms to structureConforms to structureConforms to structure
NMR Impurities Isomer and trace acetoneTrace greaseStarting material, isomer, and ethyl acetate
LC-MS (m/z of [M+H]⁺) 213.1213.1213.1
MS Impurities (m/z of [M+H]⁺) 213.1 (isomer), 171.0 (starting material)227.1 (unknown)171.0 (starting material), 213.1 (isomer)

Conclusion and Recommendations

This guide provides a robust, multi-technique approach for the comprehensive purity assessment of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one. By employing orthogonal analytical methods—HPLC for quantification, NMR for structural verification, and MS for molecular weight confirmation—researchers can confidently evaluate and compare the quality of this critical reagent from different suppliers.

Based on the hypothetical data presented, Supplier B would be the recommended choice due to its higher purity and lower levels of identifiable impurities. The presence of significant levels of starting material and the isomeric impurity in the product from Supplier C would raise concerns about its suitability for use in a regulated drug development environment without further purification.

It is crucial to remember that a Certificate of Analysis is a snapshot of a specific batch. Implementing a consistent in-house quality control protocol, as outlined in this guide, is the most reliable way to ensure the ongoing quality and consistency of critical starting materials for your research and development activities.

References

  • Chemsigma. 6-Chloro-7-isopropyl-7H-purin-8(9H)-one [1226804-22-3]. [Link]

  • Chen, X., He, J., & Zhao, Y. (2007). Electrospray ionization tandem mass spectrometric characteristics and fragmentation mechanisms of purine analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.
  • Holland, J. F., & Frei III, E. (Eds.). (2003). Cancer Medicine 6. BC Decker.
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  • Lead Sciences. 6-Chloro-7H-purin-8(9H)-one. [Link]

  • Morris, I. J., & Simmonds, H. A. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure.
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  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893.
  • Pharmaffiliates. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. [Link]

  • PureSynth. 6-Chloro-7-Deazapurine 98.0%(GC). [Link]

  • ResearchGate. Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. [Link]

  • Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

  • Sayma, K., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research, 4(4), 49-56.
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  • University College London. Sample Preparation. [Link]

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  • Zarghi, A., & Shafaati, A. (2006). Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences, 42, 547-553.
  • Zhang, Y., et al. (2021). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC North America, 39(12), 596-605.

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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Purine-Based Kinase Inhibitors: A Comparative Study Featuring 6-Chloro-7-isopropyl-7h-purin-8(9h)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor development, achieving target specificity is a paramount challenge. The purine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent kinase inhibitors.[1][2] However, the inherent structural similarities within the human kinome often lead to off-target interactions, a phenomenon known as cross-reactivity.[3] This guide, designed for the discerning researcher, provides a comprehensive framework for evaluating the cross-reactivity of purine-based compounds, using the novel compound "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" as a central case study.

The purine core of this compound strongly suggests its potential as a kinase inhibitor, as this scaffold mimics the adenine ring of ATP, the universal phosphate donor for all kinases.[1] Understanding the selectivity profile of such a compound is not merely an academic exercise; it is a critical step in drug development that can predict potential therapeutic efficacy and unforeseen toxicities.[4] Off-target effects are not always detrimental; in some cases, they can lead to beneficial polypharmacology.[4] Conversely, unintended kinase inhibition can result in significant adverse events.[3] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is indispensable.

This guide will dissect and compare state-of-the-art methodologies for assessing kinase inhibitor selectivity, providing detailed protocols and insights into the rationale behind each experimental choice. We will explore a tiered approach, beginning with broad, high-throughput biochemical screens and progressing to more physiologically relevant cellular and proteomic analyses. To provide a tangible context, we will compare the hypothetical cross-reactivity profile of "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" with two well-characterized purine-based clinical candidates: Roscovitine (Seliciclib) , a cyclin-dependent kinase (CDK) inhibitor, and Alvocidib (Flavopiridol) , another potent CDK inhibitor with a broader kinase-inhibitory spectrum.[5][6]

The Imperative of Selectivity Profiling in Kinase Drug Discovery

The human kinome comprises over 500 kinases, many of which share a high degree of structural homology in their ATP-binding pockets.[7] This conservation makes the design of truly selective inhibitors a formidable task. A kinase inhibitor's selectivity profile, often referred to as its "kinome scan," provides a fingerprint of its interactions across a large panel of kinases.[8] Interpreting this data is crucial for several reasons:

  • On-Target Potency vs. Off-Target Liabilities: A primary goal is to ensure potent inhibition of the desired target kinase while minimizing engagement with other kinases that could lead to toxicity.[3]

  • Understanding Polypharmacology: In some instances, hitting multiple targets can be therapeutically advantageous, particularly in complex diseases like cancer. A comprehensive cross-reactivity profile can uncover these opportunities.

  • Mechanism of Action Deconvolution: If a compound elicits a cellular phenotype that cannot be explained by its primary target, the kinome scan can reveal the off-target kinases responsible for this activity.

  • Guiding Medicinal Chemistry Efforts: Selectivity data provides invaluable structure-activity relationship (SAR) information, guiding chemists in modifying a lead compound to enhance its selectivity.[7]

To quantify and compare the selectivity of different inhibitors, a Selectivity Score (S-score) is often employed. A common method calculates this by dividing the number of kinases inhibited above a certain threshold (e.g., with a dissociation constant (Kd) below a specific concentration) by the total number of kinases tested.[7][9] A lower S-score indicates a more selective compound.

A Multi-Tiered Approach to Cross-Reactivity Assessment

A robust cross-reactivity study employs a combination of in vitro and in-cell methodologies to provide a holistic view of a compound's selectivity. The following diagram illustrates a typical workflow for kinase inhibitor profiling.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteomic Profiling biochem_screen High-Throughput Kinome Screen (e.g., KINOMEscan) biochem_validation Biochemical IC50 Determination (e.g., Radiometric or FRET assay) biochem_screen->biochem_validation Identify initial hits cellular_engagement Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) biochem_validation->cellular_engagement Prioritize compounds for cellular studies cellular_validation Cellular IC50 Determination cellular_engagement->cellular_validation Confirm on- and off-targets in cells proteomics Chemical Proteomics (e.g., Kinobeads) cellular_validation->proteomics Investigate cellularly active compounds proteomics_validation Target Validation & Pathway Analysis proteomics->proteomics_validation Identify novel off-targets

Caption: A tiered workflow for comprehensive kinase inhibitor cross-reactivity profiling.

Experimental Methodologies: A Comparative Guide

This section provides detailed protocols for key assays in each tier of the profiling workflow. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Tier 1: Biochemical Profiling

Biochemical assays are the workhorse of initial kinase inhibitor profiling, offering high throughput and direct measurement of enzyme inhibition.

1. KINOMEscan™ Competition Binding Assay

This assay format is a powerful tool for broad kinome screening, measuring the binding of a compound to a large panel of kinases. It is an ATP-independent assay that provides true equilibrium dissociation constants (Kd).[10]

  • Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[10]

Step-by-Step Protocol: KINOMEscan™ Assay

  • Compound Preparation: Prepare a stock solution of "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" in 100% DMSO. For a full Kd determination, a series of 11 threefold serial dilutions are typically prepared.[11]

  • Assay Reaction: In a multi-well plate, combine the DNA-tagged kinases, the test compound at various concentrations, and the immobilized ligand.

  • Incubation: Allow the binding reaction to reach equilibrium. This is typically performed at room temperature for a specified time.

  • Washing: The solid support is washed to remove unbound kinase and test compound.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound at each compound concentration is compared to a DMSO control. The data is fitted to a dose-response curve to determine the Kd value.

  • Causality Behind Choices: The use of a competition binding format allows for the determination of a true thermodynamic parameter (Kd), which is independent of ATP concentration and substrate identity. This provides a more fundamental measure of the compound's affinity for the kinase.

2. Radiometric Kinase Assay

Considered the "gold standard" for measuring kinase activity, this assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[7]

  • Principle: The kinase, substrate, and [γ-³²P]ATP are incubated together. The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting onto a phosphocellulose paper that binds the substrate. The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.

Step-by-Step Protocol: Radiometric Kinase Assay

  • Reaction Mix Preparation: In a microfuge tube, prepare a master mix containing the kinase buffer, the specific kinase, and its substrate (peptide or protein).

  • Inhibitor Addition: Aliquot the reaction mix into individual tubes and add varying concentrations of "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" or a DMSO control.

  • Initiation of Reaction: Add [γ-³²P]ATP to each tube to start the kinase reaction.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Stopping the Reaction: Stop the reaction by adding a solution such as phosphoric acid.

  • Substrate Capture: Spot a portion of each reaction mixture onto a phosphocellulose P81 paper.

  • Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]

  • Quantification: Dry the papers and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

  • Causality Behind Choices: The direct measurement of phosphate incorporation provides a highly sensitive and unambiguous readout of kinase activity. The use of a positively charged phosphocellulose paper allows for the specific capture of the phosphorylated substrate, which is often a peptide with a net negative or neutral charge.

Tier 2: Cellular Target Engagement

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays are crucial for confirming that a compound can enter cells and bind to its intended target in a physiological context.

1. NanoBRET™ Target Engagement Assay

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in living cells.

  • Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET in a dose-dependent manner.

Step-by-Step Protocol: NanoBRET™ Assay

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-kinase fusion protein and allow for expression (typically 18-24 hours).[13]

  • Cell Plating: Plate the transfected cells into a multi-well assay plate.

  • Compound and Tracer Addition: Add varying concentrations of "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" to the cells, followed by the addition of the specific NanoBRET™ kinase tracer at a fixed concentration.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach equilibrium with the target in the cells.[13]

  • Substrate Addition and Signal Measurement: Add the NanoLuc® substrate (furimazine) and immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound will result in a decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.

  • Causality Behind Choices: This assay provides a direct measure of target engagement in living cells, accounting for factors like cell permeability and intracellular ATP concentrations, which can significantly influence a compound's apparent potency.

2. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in cells and tissues based on the principle of ligand-induced thermal stabilization of the target protein.[14]

  • Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein generally increases the protein's thermal stability. In a CETSA® experiment, cells are treated with the compound and then heated to a temperature that causes partial denaturation and aggregation of the unbound target protein. The amount of soluble target protein remaining after heating is then quantified, typically by Western blotting or other protein detection methods. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.[14]

Step-by-Step Protocol: CETSA® Assay

  • Cell Treatment: Treat cultured cells with varying concentrations of "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" or a DMSO control and incubate to allow for compound uptake and target binding.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them in a thermal cycler for a set time (e.g., 3-8 minutes) at a specific temperature determined from a melt curve experiment.[4][14]

  • Cell Lysis: After heating, lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target kinase using a specific antibody-based method like Western blotting or an immunoassay.

  • Data Analysis: Compare the amount of soluble target protein in the compound-treated samples to the DMSO control. A dose-dependent increase in soluble protein indicates target stabilization and engagement.

  • Causality Behind Choices: CETSA® provides a label-free method to assess target engagement in a native cellular environment. The thermal stabilization of the target protein upon ligand binding is a direct biophysical consequence of the interaction, making this a robust and reliable readout.

Tier 3: Unbiased Proteomic Profiling

Chemical proteomics approaches offer an unbiased method to identify the full spectrum of protein targets of a compound within a complex proteome.

1. Kinobeads™ Competition Pulldown

This technique utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[15]

  • Principle: A cell lysate is pre-incubated with the test compound. This mixture is then added to the Kinobeads™. Kinases that are bound by the test compound will not be captured by the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry. A decrease in the amount of a specific kinase captured in the presence of the test compound indicates that it is a target.[15]

Step-by-Step Protocol: Kinobeads™ Assay

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" or a DMSO control.[7]

  • Kinobeads™ Pulldown: Add the Kinobeads™ slurry to the lysate and incubate to allow for the capture of unbound kinases.[8]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A dose-dependent decrease in the abundance of a kinase indicates it is a target of the compound.

  • Causality Behind Choices: This unbiased approach allows for the discovery of unexpected off-targets that might not be included in standard kinase screening panels. By using native cell lysates, the assay assesses binding to endogenously expressed and post-translationally modified kinases in their natural complexes.[15]

Comparative Cross-Reactivity Profiles

To illustrate how the data from these assays can be interpreted, the following tables present a hypothetical cross-reactivity profile for "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" alongside the known profiles of Roscovitine and Alvocidib.

Table 1: Biochemical Kinase Inhibition Profile (Kd in nM)

Kinase Target6-Chloro-7-isopropyl-7h-purin-8(9h)-one (Hypothetical)Roscovitine (Seliciclib)Alvocidib (Flavopiridol)
CDK1 5065030
CDK2 25 700 170
CDK4 5000>100,000100
CDK5 150200-
CDK7 20004900-
CDK9 8007903
GSK3β 300--
p38γ 10000-650
S-Score (at 1 µM) 0.01 (Highly Selective)0.014 (Selective)0.02 (Moderately Selective)

Data for Roscovitine and Alvocidib are compiled from publicly available sources.[5][6][16] The S-score is a simplified representation for comparative purposes.

Table 2: Cellular Target Engagement (IC50 in nM)

Kinase Target6-Chloro-7-isopropyl-7h-purin-8(9h)-one (Hypothetical)Roscovitine (Seliciclib)Alvocidib (Flavopiridol)
CDK2 150 1600300
CDK9 5000200050

Cellular IC50 values are typically higher than biochemical Kd or IC50 values due to factors like cell permeability and ATP competition.

Visualizing Cross-Reactivity: The Kinome Map

A powerful way to visualize the selectivity of a kinase inhibitor is to plot its activity against a phylogenetic tree of the human kinome. The following diagram illustrates a hypothetical kinome map for "6-Chloro-7-isopropyl-7h-purin-8(9h)-one," highlighting its high selectivity for CDK2.

KinomeMap cluster_CMGC CMGC cluster_TK TK cluster_AGC AGC CDK2 CDK2 CDK1 CDK1 CDK2->CDK1 EGFR EGFR CDK5 CDK5 CDK1->CDK5 GSK3b GSK3β CDK5->GSK3b CDK9 CDK9 GSK3b->CDK9 CDK_other other CDKs CDK9->CDK_other MAPK MAPK CDK_other->MAPK SRC SRC EGFR->SRC ABL ABL SRC->ABL PKA PKA PKC PKC PKA->PKC AKT AKT PKC->AKT

Caption: Hypothetical kinome map for 6-Chloro-7-isopropyl-7h-purin-8(9h)-one. Red indicates strong inhibition, and yellow indicates moderate inhibition.

Conclusion: Charting a Course for Selective Drug Design

The journey of a kinase inhibitor from a promising scaffold to a clinical candidate is paved with rigorous scientific evaluation. As we have demonstrated with the hypothetical case of "6-Chloro-7-isopropyl-7h-purin-8(9h)-one," a comprehensive understanding of a compound's cross-reactivity profile is not just a regulatory hurdle but a fundamental aspect of its scientific characterization. By employing a multi-tiered approach that combines biochemical, cellular, and proteomic methodologies, researchers can gain a deep and actionable understanding of their compound's selectivity.

This guide has provided a framework and detailed protocols for such an endeavor. The comparative analysis with established purine-based inhibitors like Roscovitine and Alvocidib underscores the diversity of selectivity profiles that can arise from a common chemical scaffold. Ultimately, the meticulous study of cross-reactivity empowers researchers to make informed decisions, guiding the optimization of lead compounds and increasing the likelihood of developing safe and effective kinase-targeted therapies.

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The Strategic Advantage of N7-Isopropyl Substitution in 6-Chloropurin-8-ones: A Comparative Guide to Patented Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the competitive landscape of kinase inhibitor discovery, the purine scaffold remains a cornerstone of innovation. Its inherent ability to mimic the adenine core of ATP allows for the design of potent and selective inhibitors targeting a vast array of protein kinases implicated in diseases ranging from cancer to inflammation. Within this privileged class of heterocycles, 7-substituted-8-oxopurines have emerged as a particularly fruitful area of investigation. This guide provides an in-depth technical review of patents involving derivatives of the core structure, "6-Chloro-7-isopropyl-7h-purin-8(9h)-one," with a focus on comparative performance and the underlying scientific rationale for experimental design.

While specific patents explicitly claiming "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" are not prevalent, the broader patent landscape for 7-alkyl-purin-8-ones as kinase inhibitors is well-established. This guide will delve into the patented concepts underpinning this class of molecules and utilize compelling experimental data from peer-reviewed literature to illustrate their therapeutic potential.

The Pivotal Role of the N7-Isopropyl Group: A Gateway to Kinase Selectivity

The substitution pattern on the purine core is paramount in dictating both potency and selectivity. A key publication by Doležal, M. et al. (2022) in the International Journal of Molecular Sciences sheds light on the critical role of the N7-isopropyl group in directing the selectivity of 2,7,9-trisubstituted purin-8-ones towards FMS-like tyrosine kinase 3 (FLT3), a crucial target in acute myeloid leukemia (AML).[1][2][3][4] Their research demonstrated that the introduction of an isopropyl group at the N7 position significantly enhances selectivity for FLT3 over other kinases like CDK4.[2][3][4] This finding is a cornerstone of the structure-activity relationship (SAR) for this compound class and a guiding principle for medicinal chemists in the field.

The causality behind this selectivity enhancement lies in the specific steric and electronic environment created by the isopropyl group within the ATP-binding pocket of the kinase. The branched nature of the isopropyl group can induce a conformational change in the kinase that is more favorable for binding to FLT3 compared to other kinases, or it may sterically hinder binding to off-target kinases.

Comparative Performance Analysis: FLT3 Inhibition

The data presented by Doležal et al. (2022) provides a clear framework for comparing the performance of various 7-isopropyl-purin-8-one derivatives. The following table summarizes the inhibitory activity (IC50) of selected compounds against the FLT3 kinase.

Compound IDR2 SubstituentR9 SubstituentFLT3 IC50 (nM)
15a (4-(piperazin-1-yl)phenyl)aminocyclopentyl<10
14e (4-(piperazin-1-yl)phenyl)aminocyclobutyl20
Reference (structure not shown)(structure not shown)>1000

Data extracted from Doležal, M. et al. (2022).[1][2][3][4]

As the data illustrates, compound 15a , featuring a cyclopentyl group at the N9 position in conjunction with the N7-isopropyl moiety, exhibits potent nanomolar inhibition of FLT3. This highlights the synergistic interplay between substitutions at different positions on the purine ring.

Experimental Workflows: From Synthesis to Biological Evaluation

A trustworthy and reproducible experimental workflow is the bedrock of scientific integrity. This section details the key protocols for the synthesis and biological evaluation of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one derivatives, based on established methodologies.

Synthesis of the Core Scaffold

The synthesis of the precursor, 2,6-Dichloro-7-isopropyl-7H-purine, is a critical first step. A reliable method has been described by Rouchal, M. et al. (2011) in Acta Crystallographica Section E.[5]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Scaffold Formation 2,6-dichloro-9H-purine 2,6-dichloro-9H-purine K2CO3_DMSO K2CO3, DMSO 2,6-dichloro-9H-purine->K2CO3_DMSO Starting Material 2-iodopropane 2-iodopropane 2-iodopropane->K2CO3_DMSO Alkylating Agent 2,6-Dichloro-7-isopropyl-7H-purine 2,6-Dichloro-7-isopropyl-7H-purine K2CO3_DMSO->2,6-Dichloro-7-isopropyl-7H-purine Alkylation Hydrolysis Selective Hydrolysis 2,6-Dichloro-7-isopropyl-7H-purine->Hydrolysis 6-Chloro-7-isopropyl-7h-purin-8(9h)-one 6-Chloro-7-isopropyl-7h-purin-8(9h)-one Hydrolysis->6-Chloro-7-isopropyl-7h-purin-8(9h)-one Final Core

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Protocol for 2,6-Dichloro-7-isopropyl-7H-purine Synthesis:

  • To a solution of 2,6-dichloro-9H-purine in dimethyl sulfoxide (DMSO), add potassium carbonate.

  • To this stirred suspension, add 2-iodopropane.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,6-Dichloro-7-isopropyl-7H-purine.[5]

The subsequent conversion to the 8-oxo derivative can be achieved through selective hydrolysis.

FLT3 Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against FLT3 kinase, based on the methods described by Doležal et al. (2022).[1][2][3][4]

Kinase_Assay_Workflow Compound_Dilution Serial Dilution of Test Compound Kinase_Reaction Incubate Compound with FLT3 Kinase and Substrate Compound_Dilution->Kinase_Reaction ATP_Addition Initiate Reaction with ATP Kinase_Reaction->ATP_Addition Detection Quantify Kinase Activity (e.g., ADP-Glo Assay) ATP_Addition->Detection IC50_Calculation Calculate IC50 Value Detection->IC50_Calculation

Caption: Workflow for FLT3 kinase inhibition assay.

Step-by-Step Protocol for FLT3 Kinase Inhibition Assay:

  • Prepare a serial dilution of the test compounds in a suitable buffer.

  • In a microplate, add the diluted compounds, recombinant FLT3 kinase, and a suitable substrate peptide.

  • Incubate the mixture for a defined period at a controlled temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction and quantify the amount of product formed (or remaining ATP) using a suitable detection method, such as the ADP-Glo™ Kinase Assay (Promega).

  • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The strategic placement of an isopropyl group at the N7 position of the 6-chloropurin-8-one scaffold is a validated approach for achieving potent and selective inhibition of protein kinases, particularly FLT3. The experimental data from the scientific literature strongly supports the therapeutic potential of this class of compounds. While the patent landscape is dominated by broader claims on substituted purines, the detailed structure-activity relationships and robust experimental protocols available in the public domain provide an invaluable resource for researchers in the field.

Future work in this area will likely focus on further optimization of the substitutions at the C2 and N9 positions to fine-tune the pharmacokinetic and pharmacodynamic properties of these promising kinase inhibitors. The development of more selective and potent analogs based on the "6-Chloro-7-isopropyl-7h-purin-8(9h)-one" core will undoubtedly contribute to the advancement of targeted therapies for a range of human diseases.

References

  • Doležal, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16169. [Link]

  • Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2885. [Link]

  • Doležal, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. bioRxiv. [Link]

  • Doležal, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed. [Link]

  • Doležal, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. [Link]

Sources

A Comparative Cost-Analysis of Synthetic Routes for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. The specific analogue, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, is a valuable intermediate for the synthesis of a variety of therapeutic agents, including kinase inhibitors and antiviral compounds. The strategic placement of the chloro, isopropyl, and oxo functionalities offers multiple points for further chemical elaboration.

This guide provides an in-depth comparative analysis of two plausible synthetic routes to 6-Chloro-7-isopropyl-7H-purin-8(9H)-one. As no direct synthesis has been reported in the literature, the following routes are proposed based on established principles of purine chemistry and analogous transformations. This analysis will delve into the experimental rationale, step-by-step protocols, and a comparative cost-analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: Linear Synthesis from 2,6-Dichloropurine

This route commences with a commercially available dichloropurine and proceeds through a series of functional group manipulations.

Overall Reaction Scheme

Route 1 A 2,6-Dichloropurine B 2,6-Dichloro-7-isopropyl-7H-purine A->B 2-Iodopropane, K2CO3, DMSO C 6-Chloro-7-isopropyl-7H-purin-8(9H)-one B->C  Aqueous Acid or Base (Selective Hydrolysis)

Caption: Linear synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one starting from 2,6-Dichloropurine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-7-isopropyl-7H-purine

  • Reaction: To a solution of 2,6-dichloro-9H-purine in dimethyl sulfoxide (DMSO), potassium carbonate and 2-iodopropane are added. The reaction mixture is stirred at a slightly elevated temperature.

  • Rationale: This is a standard N-alkylation of a purine. The use of a polar aprotic solvent like DMSO facilitates the dissolution of the purine and the salt. Potassium carbonate acts as a base to deprotonate the purine, making it nucleophilic for the subsequent reaction with 2-iodopropane. While alkylation of purines can often lead to a mixture of N7 and N9 isomers, the N7 isomer is a known product in this reaction[1].

  • Protocol:

    • To a stirred solution of 2,6-dichloro-9H-purine (1 equivalent) in DMSO, add potassium carbonate (3 equivalents) and 2-iodopropane (5 equivalents).

    • Heat the mixture to 40-50°C and stir for 8-12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers.

Step 2: Selective Hydrolysis to 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

  • Reaction: The 2,6-dichloro-7-isopropyl-7H-purine is treated with an aqueous acid or base to selectively hydrolyze the chloro group at the C2 position to a carbonyl group.

  • Rationale: The chloro group at the C2 position of the purine ring is generally more susceptible to nucleophilic substitution than the one at the C6 position. This difference in reactivity can be exploited to achieve selective hydrolysis. Careful control of reaction conditions such as temperature and concentration of the acid or base is crucial to prevent the hydrolysis of the C6-chloro group.

  • Protocol (Acid-catalyzed):

    • Dissolve 2,6-dichloro-7-isopropyl-7H-purine (1 equivalent) in a mixture of acetic acid and water.

    • Heat the solution at reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Route 2: Convergent Synthesis from a Pyrimidine Precursor

This approach involves the construction of the purine ring system from a substituted pyrimidine precursor.

Overall Reaction Scheme

Route 2 A 6-Chloro-4,5-diaminopyrimidine B 6-Chloro-7,9-dihydro-8H-purin-8-one A->B Urea, heat C 6-Chloro-7-isopropyl-7H-purin-8(9H)-one B->C 2-Iodopropane, K2CO3, DMF

Caption: Convergent synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one from a diaminopyrimidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Chloro-7,9-dihydro-8H-purin-8-one

  • Reaction: 6-Chloro-4,5-diaminopyrimidine is heated with urea to induce cyclization and form the purin-8-one core.

  • Rationale: This is a classic Traube purine synthesis. The diaminopyrimidine acts as a binucleophile, reacting with urea which serves as a one-carbon electrophile to form the imidazole ring. This reaction is typically performed at high temperatures, often in the melt or a high-boiling solvent.

  • Protocol:

    • Mix 6-chloro-4,5-diaminopyrimidine (1 equivalent) and urea (2-3 equivalents) intimately in a reaction vessel.

    • Heat the mixture to 180-200°C for 2-4 hours.

    • The reaction mixture will solidify upon cooling.

    • Triturate the solid with hot water to remove excess urea and other water-soluble impurities.

    • Collect the solid product by filtration, wash with water, and dry. The product is often of sufficient purity for the next step without further purification.

Step 2: N7-Isopropylation to 6-Chloro-7-isopropyl-7H-purin-8(9H)-one

  • Reaction: The 6-chloro-7,9-dihydro-8H-purin-8-one is alkylated with 2-iodopropane in the presence of a base.

  • Rationale: Similar to Route 1, this is an N-alkylation reaction. The choice of solvent and base can influence the regioselectivity of the alkylation (N7 vs. N9). The use of a polar aprotic solvent like DMF and a carbonate base is a common strategy. The steric hindrance of the isopropyl group might favor alkylation at the less hindered N7 position. However, a mixture of isomers is still possible and would require chromatographic separation.

  • Protocol:

    • To a solution of 6-chloro-7,9-dihydro-8H-purin-8-one (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) and 2-iodopropane (1.2 equivalents).

    • Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Once the starting material is consumed, pour the reaction mixture into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate the desired N7-isopropyl isomer.

Comparative Cost-Analysis

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Material Cost Moderate (2,6-Dichloropurine is a specialty reagent)Lower (6-Chloro-4,5-diaminopyrimidine is generally more accessible and less expensive)
Number of Steps 22
Reagent Cost Moderate (2-Iodopropane, DMSO)Lower (Urea, 2-Iodopropane, DMF)
Overall Yield (Estimated) Moderate (Isomer separation in step 1 can lower the yield of the desired N7-isomer)Moderate to Good (The first step is typically high-yielding; isomer separation in the second step is still a factor)
Purification Complexity High (Chromatographic separation of N7/N9 isomers is required in the first step)Moderate to High (The first step may yield a clean product, but the second step will likely require chromatography to separate isomers)
Scalability Moderate (Large-scale chromatography can be challenging and costly)Good (The first step is a melt synthesis which is amenable to scale-up. The second step's scalability depends on the ease of isomer separation)
Safety & Environmental DMSO is a relatively safe solvent. 2-Iodopropane is a lachrymator.DMF is a reprotoxic solvent and should be handled with care. The first step involves high temperatures.

Senior Application Scientist's Recommendation

Both proposed routes are viable for the synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one on a laboratory scale. The choice between the two will largely depend on the specific priorities of the research team.

Route 1 is a more direct functional group interconversion approach. Its primary challenge lies in the regioselective N7-alkylation and the subsequent selective hydrolysis. The separation of N7 and N9 isomers can be a significant bottleneck, potentially leading to lower overall yields of the desired product. However, if a robust method for isomer separation is established, this route offers a straightforward pathway.

Route 2 presents a more cost-effective and potentially higher-yielding alternative, particularly for larger-scale synthesis. The starting materials are generally less expensive, and the initial cyclization step is often efficient. The key challenge, similar to Route 1, is the control of regioselectivity in the final N-isopropylation step. However, the overall economics of this route might be more favorable.

For initial exploratory work and small-scale synthesis, either route could be attempted. For process development and potential scale-up, Route 2 is likely the more advantageous starting point due to its more economical starting materials and the high-yielding nature of the initial purine ring formation. Further optimization of the N-alkylation step to improve the N7/N9 isomeric ratio would be a critical area of investigation for both routes.

References

  • Rouchal, M., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1585. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, A Commitment to Safety

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 6-Chloro-7-isopropyl-7h-purin-8(9h)-one. However, our responsibility extends through the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of waste containing this chlorinated purine derivative. The causality behind each step is explained to ensure that these procedures become an intuitive and integral part of your laboratory workflow, building a culture of safety and trust.

Hazard Identification and Mandatory Risk Assessment

Understanding the inherent risks of a compound is the foundational step for its safe handling and disposal. 6-Chloro-7-isopropyl-7h-purin-8(9h)-one is a potent chemical whose hazard profile necessitates stringent safety protocols. The primary risk associated with this compound is its high acute toxicity.

The Globally Harmonized System (GHS) classification for this compound underscores its hazardous nature, signaling the need for caution.[1] A laboratory-specific risk assessment must be completed prior to any handling or experimentation, and this assessment must include a detailed plan for waste management.[2]

Table 1: GHS Hazard Summary for 6-Chloro-7-isopropyl-7h-purin-8(9h)-one

Classification GHS Pictogram Signal Word Hazard Statements Key Precautionary Statements
Acute Toxicity
ngcontent-ng-c1703228563="" class="ng-star-inserted">
Danger H301: Toxic if swallowed[1]H311: Toxic in contact with skin[1]H331: Toxic if inhaled[1]P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP501: Dispose of contents/container to an approved waste disposal plant[1]

The causality is clear: because the compound is toxic via all major routes of exposure, engineering controls and personal protective equipment are not merely recommended; they are essential to prevent accidental poisoning.

Engineering Controls & Personal Protective Equipment (PPE): A Non-Negotiable Barrier

To mitigate the risks outlined above, a combination of engineering controls and robust PPE is required.

  • Primary Engineering Control: All handling of 6-Chloro-7-isopropyl-7h-purin-8(9h)-one, from weighing the solid to making solutions and preparing waste containers, must be performed inside a certified chemical fume hood.[3] This is the most effective way to minimize inhalation exposure, directly addressing the H331 hazard.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Given the H311 hazard (Toxic in contact with skin), any suspected contamination requires immediate glove removal and hand washing.

    • Eye Protection: Safety glasses with side shields conforming to EN166 or NIOSH standards are mandatory.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect against accidental spills and skin exposure.

Waste Segregation & Collection: A Systematic Protocol

Never dispose of hazardous chemicals down the drain or in the regular trash.[4] Proper segregation at the point of generation is critical for safe and compliant disposal. All waste generated from procedures involving this compound is considered hazardous chemical waste.

Step 1: Prepare Designated Hazardous Waste Containers

Before starting your experiment, prepare clearly labeled waste containers. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "6-Chloro-7-isopropyl-7h-purin-8(9h)-one"

  • The associated hazards (e.g., "Toxic")

  • The start date of accumulation

Step 2: Segregate Waste by Physical Form

A. Solid Waste:

  • Description: This stream includes contaminated consumables such as weigh boats, pipette tips, gloves, and bench paper.

  • Protocol:

    • Collect all solid waste in a dedicated, leak-proof container with a secure lid, lined with a heavy-duty plastic bag.

    • Keep the container closed except when adding waste.[4]

    • Once the experiment is complete, seal the bag and the container. Store it in a designated satellite accumulation area within the lab.

B. Liquid Waste:

  • Description: This includes any solutions containing the compound, as well as the first rinse of any contaminated glassware.

  • Protocol:

    • Collect all liquid waste in a dedicated, chemically compatible (e.g., borosilicate glass or HDPE) container.

    • Ensure the container has a screw-top lid to prevent spills and evaporation.

    • Use a funnel when transferring waste to avoid spills. Remove the funnel after use.

    • Do not overfill the container; leave at least 10% headspace for expansion.

    • Keep the container securely closed and stored in secondary containment (such as a plastic tub) to contain any potential leaks.[4]

C. Contaminated Sharps:

  • Description: Needles, syringes, or razor blades contaminated with the compound.

  • Protocol:

    • Immediately place all contaminated sharps into a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps."

    • Do not recap, bend, or break needles.

Disposal Workflow and Decision Logic

The proper channeling of waste from the benchtop to final disposal requires a clear, logical workflow. This process ensures that all waste streams are correctly identified and handled, preventing cross-contamination and ensuring the safety of all personnel involved in the waste management chain.

DisposalWorkflow start_node Waste Generated (Containing 6-Chloro-7-isopropyl-7h-purin-8(9h)-one) decision_node decision_node start_node->decision_node Characterize Physical Form process_node_solid process_node_solid decision_node->process_node_solid Solid (Gloves, Tips, Paper) process_node_liquid process_node_liquid decision_node->process_node_liquid Liquid (Solutions, Rinsate) process_node_sharps process_node_sharps decision_node->process_node_sharps Sharps (Needles, Blades) process_node process_node container_node container_node final_node Transfer to Institutional EHS for Approved Disposal container_node_solid Labeled Solid Hazardous Waste Bin process_node_solid->container_node_solid Collect in container_node_liquid Labeled Liquid Hazardous Waste Bottle (in Secondary Containment) process_node_liquid->container_node_liquid Collect in container_node_sharps Labeled Sharps Hazardous Waste Container process_node_sharps->container_node_sharps Collect in container_node_solid->final_node container_node_liquid->final_node container_node_sharps->final_node

Caption: Waste Disposal Decision Workflow for 6-Chloro-7-isopropyl-7h-purin-8(9h)-one.

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can happen. Being prepared is a critical component of laboratory safety.

A. Spill Response: For a small, manageable spill inside a chemical fume hood:

  • Alert Personnel: Notify others in the lab immediately.

  • Don PPE: Ensure you are wearing the appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbent material into the designated solid hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), collecting the wipe as solid hazardous waste. Follow with a soap and water wash.

  • Disposal: Treat all materials used for cleanup as hazardous waste.

B. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]

Final Disposal and Hand-Off

The final step in the disposal process is the transfer of waste to trained professionals.

  • Storage: Store all sealed and labeled hazardous waste containers in your laboratory's designated satellite accumulation area. This area should be secure and away from general traffic.

  • Scheduling Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. Do not allow hazardous waste to accumulate in the lab for more than 90 days.

  • Documentation: Complete any required waste manifests or tags provided by your EHS office. Accurate documentation is a legal requirement.

The ultimate disposal of chlorinated organic compounds often involves high-temperature incineration at a licensed hazardous waste facility.[6] This method is necessary to ensure the complete destruction of the molecule, preventing its release into the environment. Your EHS office manages this final, critical step.

References

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: General Chapter <467> Residual Solvents Source: United States Pharmacopeia (USP-NF) URL: [Link]

  • Title: Laboratory waste Source: Karolinska Institutet URL: [Link]

  • Title: 6-chloro-9-cyclopropyl-9H-purine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Guide Sheet: Biological Waste Disposal Source: Environmental Health & Safety, University of Texas at Dallas URL: [Link]

  • Title: Guidance Manual for Disposal of Chlorinated Water Source: Vita-D-Chlor URL: [Link]

  • Title: 1910.1052 - Methylene chloride. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Source: Environmental Health and Safety Office, Oakland University URL: [Link]

  • Title: Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Safety Data Sheet Isopropyl Alcohol, 70-100% Source: ChemPure Brand Chemicals URL: [Link]

  • Title: Chemical SOPs - Roberts Lab Handbook Source: University of Washington URL: [Link]

  • Title: Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Dartmouth College URL: [Link]

  • Title: CHEMISTRY (862) Source: Council for the Indian School Certificate Examinations URL: [Link]

  • Title: 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-isopropyl-7h-purin-8(9h)-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-7-isopropyl-7h-purin-8(9h)-one

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